Product packaging for 1,5-Naphthalenedisulfonic acid(Cat. No.:CAS No. 81-04-9)

1,5-Naphthalenedisulfonic acid

Cat. No.: B1215310
CAS No.: 81-04-9
M. Wt: 288.3 g/mol
InChI Key: XTEGVFVZDVNBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naphthalene-1,5-disulfonic acid is a naphthalenesulfonic acid.
Environmental Pollutant;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O6S2 B1215310 1,5-Naphthalenedisulfonic acid CAS No. 81-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEGVFVZDVNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046982
Record name 1,5-Naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-04-9
Record name 1,5-Naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armstrong's acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Naphthalenedisulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,5-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-Naphthalenedisulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-NAPHTHALENEDISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8FPK78470
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,5-Naphthalenedisulfonic acid synthesis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-naphthalenedisulfonic acid, a crucial intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. The document details the underlying synthesis mechanism, explores the kinetic and thermodynamic considerations that govern the reaction's outcome, and presents detailed experimental protocols.

Core Synthesis Mechanism

The industrial production of this compound is achieved through the direct sulfonation of naphthalene (B1677914). This reaction is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO₃), the active sulfonating agent typically derived from fuming sulfuric acid (oleum), attacks the electron-rich naphthalene ring system.

The synthesis is a two-step process:

  • Monosulfonation of Naphthalene: The initial reaction of naphthalene with a sulfonating agent leads to the formation of a monosulfonated naphthalene derivative.

  • Disulfonation of Monosulfonated Naphthalene: The second sulfonic acid group is then introduced onto the monosulfonated ring to yield naphthalenedisulfonic acid.

The regioselectivity of this second sulfonation is critical for obtaining the desired 1,5-isomer.

Step 1: Monosulfonation - A Tale of Two Isomers

The first sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid). The distribution of these products is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (around 40-80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid. This is because the transition state leading to the 1-isomer is lower in energy, allowing it to be formed faster. The α-position of naphthalene is more reactive towards electrophilic attack due to the greater stability of the carbocation intermediate, which can be stabilized by resonance involving the adjacent aromatic ring.

  • Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the sulfonation reaction becomes reversible. Under these conditions, the thermodynamically more stable product, naphthalene-2-sulfonic acid, is predominantly formed. The greater stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the peri-hydrogen at the 8-position, which is present in the 1-isomer.

For the synthesis of this compound, the reaction is carried out under kinetic control to maximize the yield of the naphthalene-1-sulfonic acid intermediate.

Step 2: Disulfonation - Directing the Second Attack

Once naphthalene-1-sulfonic acid is formed, the second sulfonation occurs. The initial sulfonic acid group is an electron-withdrawing group, which deactivates the ring to which it is attached towards further electrophilic attack. Consequently, the second sulfonation preferentially occurs on the other, unsubstituted ring.

The substitution on the second ring is directed to the available α- and β-positions (positions 5, 6, 7, and 8). The α-positions (5 and 8) are generally more reactive in naphthalene. However, steric hindrance from the sulfonic acid group at the 1-position disfavors substitution at the 8-position (peri-position). Therefore, the primary products of the disulfonation of naphthalene-1-sulfonic acid are the 1,5-, 1,6-, and 1,7-isomers.

Kinetics and Regioselectivity

While a detailed quantitative kinetic analysis of the disulfonation of naphthalene is not extensively available in the public literature, the distribution of the final products provides significant insight into the reaction's kinetics and regioselectivity.

Studies on the sulfonation of naphthalene-1-sulfonic acid have shown the following approximate isomer distribution under specific conditions:

IsomerPercentage Yield
This compound~58%
1,6-Naphthalenedisulfonic acid~32%
1,7-Naphthalenedisulfonic acid~10%

Data from the sulfonation of naphthalene-1-sulfonic acid in 98.5% H₂SO₄ at 25°C.

This distribution highlights the kinetic preference for substitution at the 5-position (an α-position) of the unsubstituted ring. The formation of the 1,6- and 1,7-isomers (β-positions) occurs to a lesser extent. It is important to note that reaction conditions, such as temperature and the concentration of the sulfonating agent, can influence this isomer ratio.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are representative protocols.

Protocol 1: Sulfonation with Oleum (B3057394)

This is a common industrial method.

Methodology:

  • To a stirred solution of 20% oleum (fuming sulfuric acid), slowly add naphthalene at a controlled temperature, typically between 20-35°C.

  • Gradually add 65% oleum and additional naphthalene alternately, maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 55°C for approximately 6 hours.

  • Cool the reaction mixture and pour it into water.

  • The this compound can be precipitated as the free acid by further cooling or as its disodium (B8443419) salt by the addition of sodium sulfate (B86663) or sodium hydroxide.

  • The precipitate is then collected by filtration and can be further purified by recrystallization.

Quantitative Data:

ParameterValue
Starting MaterialNaphthalene
Sulfonating Agent20% and 65% Oleum
Reaction Temperature20-35°C (initial), 55°C (heating)
Reaction Time~6 hours
Typical Yield~53% (isolated)
Primary Byproduct1,6-Naphthalenedisulfonic acid
Protocol 2: Sulfonation in an Inert Solvent

This method can offer better control over the reaction.

Methodology:

  • Dissolve naphthalene in an inert organic solvent such as methylene (B1212753) chloride.

  • Cool the solution and add liquid sulfur trioxide dissolved in the same solvent.

  • Maintain the reaction at a low temperature (e.g., -10°C to -5°C).

  • After the reaction is complete, the sulfonation mixture is diluted with water, and the organic solvent is separated.

  • The aqueous solution containing the naphthalenedisulfonic acids can then be neutralized, and the desired 1,5-isomer can be selectively precipitated as its salt.

Quantitative Data:

ParameterValue
Starting MaterialNaphthalene
Sulfonating AgentSulfur Trioxide (SO₃)
SolventMethylene Chloride
Reaction Temperature-10°C to -5°C
Molar Ratio (Naphthalene:SO₃)~1:3.2
Purification

Purification of this compound from its isomers, primarily the 1,6-isomer, is a critical step. This is often achieved by fractional crystallization of the free acid or its salts. The differential solubility of the isomers' salts (e.g., sodium or calcium salts) in water or aqueous solutions is exploited to achieve separation.

Visualizing the Synthesis Pathway and Logic

The following diagrams illustrate the key pathways and logical relationships in the synthesis of this compound.

Synthesis_Pathway cluster_conditions1 Monosulfonation cluster_conditions2 Disulfonation reactant reactant intermediate intermediate product product condition condition Naphthalene Naphthalene NSA_1 Naphthalene-1-sulfonic acid Naphthalene->NSA_1 + SO3 / H2SO4 NSA_2 Naphthalene-2-sulfonic acid Naphthalene->NSA_2 + SO3 / H2SO4 LowTemp Low Temp (~40-80°C) Kinetic Control HighTemp High Temp (~160°C) Thermodynamic Control NDSA_1_5 This compound NSA_1->NDSA_1_5 + SO3 / H2SO4 NDSA_1_6 1,6-Naphthalenedisulfonic acid NSA_1->NDSA_1_6 NDSA_1_7 1,7-Naphthalenedisulfonic acid NSA_1->NDSA_1_7 SecondSulf Further Sulfonation (Deactivated Ring Avoided) Experimental_Workflow step step input input output output start Start naphthalene Naphthalene start->naphthalene oleum Oleum start->oleum mix Mix Naphthalene with Oleum react Controlled Heating mix->react quench Quench with Water react->quench precipitate Precipitate Product quench->precipitate filter Filter and Collect precipitate->filter purify Purify by Recrystallization filter->purify end Final Product purify->end naphthalene->mix oleum->mix water Water water->quench na_salt Sodium Salt (e.g., Na2SO4) na_salt->precipitate

A Technical Guide to the Spectroscopic Analysis of 1,5-Naphthalenedisulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Naphthalenedisulfonic acid (1,5-NDS), also known as Armstrong's acid, is a key organic compound utilized across various industrial and research sectors. It serves as a vital intermediate in the synthesis of dyes and acts as a doping agent to enhance the electrical conductivity of electroactive polymers like polyaniline (PANI).[1][2] Given its role in these applications, the precise characterization of its structure and purity, along with that of its derivatives, is paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools for the comprehensive analysis of these compounds. This guide offers an in-depth exploration of the primary spectroscopic methods used to analyze 1,5-NDS and its derivatives, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of 1,5-NDS derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbon atoms.

Quantitative NMR Data

The chemical shifts (δ) observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for precise structural assignments. Data for 1,5-NDS and its related compounds are summarized below.

CompoundNucleusSolventChemical Shift (δ) in ppmAssignment/Notes
Disodium 1,5-naphthalenedisulfonate [3]¹HDMSO-d₆8.886Aromatic H
¹HDMSO-d₆7.979Aromatic H
¹HDMSO-d₆7.458Aromatic H
This compound dimethyl ester [4]¹H-Data available but specific shifts not itemized in sourceAromatic and Methyl Protons
This compound [5]¹³CD₂OSpectrum available but peak list not provided in sourceAromatic Carbons
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 1,5-NDS derivative. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range for aromatic and aliphatic protons (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 1,5-NDS derivatives. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem MS (MS/MS) experiments can reveal structural information through fragmentation analysis.

Quantitative MS Data

The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key data points obtained from MS. For the parent compound, 1,5-NDS, the molecular weight is 288.3 g/mol .[6]

CompoundIonization MethodKey m/z ValuesNotes
This compound [6]GC-MS (likely derivatized)288Probable Molecular Ion [M]⁺
131Fragment
115Fragment
208Fragment
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Many 1,5-NDS derivatives are polar and non-volatile, making LC-MS with electrospray ionization (ESI) the preferred method of analysis.

  • Chromatographic Separation (HPLC):

    • Utilize a mixed-mode HPLC column (e.g., Amaze TH, Newcrom B) designed for retaining polar, acidic compounds.[7][8]

    • Prepare a mobile phase compatible with MS, such as a mixture of acetonitrile (B52724) and water with a volatile buffer like ammonium (B1175870) formate.[7][8] The pH of the mobile phase is critical for controlling the ionization state of the analyte.[7]

    • Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

    • Inject the sample into the HPLC system.

  • Mass Spectrometry Analysis:

    • Interface the HPLC eluent with an ESI source.

    • Operate the mass spectrometer in either positive or negative ion mode. For sulfonic acids, negative ion mode is often more sensitive, detecting the [M-H]⁻ ion.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).

    • For structural confirmation, perform MS/MS analysis on the parent ion of interest to generate a characteristic fragmentation pattern. The loss of SO₂ and SO₃ are characteristic fragments for sulfonic acids.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. It is particularly useful for quantitative analysis and as a detection method in HPLC. The naphthalene (B1677914) ring system of 1,5-NDS gives rise to characteristic strong absorptions.

Quantitative UV-Vis Data
CompoundSolvent/SystemWavelength Maxima (λmax)
1,5-Naphthalenedisulfonate (NDS²⁻) [10]AqueousMultiple absorption bands below 350 nm
This compound [8]HPLC Mobile Phase260 nm
This compound [8]HPLC Mobile Phase270 nm
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the 1,5-NDS derivative in a UV-transparent solvent (e.g., water, methanol, acetonitrile). The concentration should be chosen to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse and fill the cuvette with the sample solution.

    • Scan the sample across a wavelength range (e.g., 200-400 nm) to identify all absorption maxima (λmax).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For 1,5-NDS and its derivatives, this is an excellent method for confirming the presence of the sulfonate (-SO₃H) groups and the aromatic naphthalene core.

Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (in -SO₃H)Stretching, broad3200 - 2500
Aromatic C-H Stretching3100 - 3000
Aromatic C=C Stretching1600 - 1450
S=O (in -SO₃H)Asymmetric & Symmetric Stretching1250 - 1120 and 1080 - 1010
S-O (in -SO₃H)Stretching~700
Experimental Protocol: FTIR Spectroscopy (KBr Wafer Method)
  • Sample Preparation: This solid-state method is common for analyzing sulfonic acids.[6]

    • Thoroughly dry the 1,5-NDS derivative sample and spectroscopic grade potassium bromide (KBr) powder to remove any water, which has a strong IR absorbance.

    • Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent wafer.

  • Data Acquisition:

    • Place the KBr wafer in the sample holder of an FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with sufficient scans (e.g., 16-32) for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Analytical Workflows and Visualizations

A structured workflow is essential for the efficient and comprehensive analysis of a compound. The following diagrams illustrate a general workflow for spectroscopic characterization and a conceptual model for a relevant chemical process.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Elucidation Sample Sample of 1,5-NDS Derivative Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analysis MS Mass Spectrometry (LC-MS) Prep->MS Analysis UV UV-Vis Spectroscopy Prep->UV Analysis IR FTIR Spectroscopy Prep->IR Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data UV_Data λmax, Quantitative Analysis UV->UV_Data IR_Data Functional Groups IR->IR_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure MS_Data->Structure UV_Data->Structure IR_Data->Structure G cluster_0 Conceptual Model: Photo-Oxidative Degradation of 1,5-NDS NDS 1,5-NDS (Persistent Pollutant) Intermediates Oxidative Intermediates NDS->Intermediates Attacked by •OH UV UV Irradiation Radicals Hydroxyl Radicals (•OH) UV->Radicals H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Radicals Final More Biodegradable and Non-Toxic Species Intermediates->Final Further Oxidation

References

Quantum Chemical Insights into 1,5-Naphthalenedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthalenedisulfonic acid (1,5-NDSA), also known as Armstrong's acid, is a key organic intermediate in the synthesis of dyes, pigments, and various pharmaceuticals. Its molecular structure, characterized by a rigid naphthalene (B1677914) core and two flexible sulfonic acid groups, governs its chemical reactivity, intermolecular interactions, and ultimately, its utility in various applications. Understanding the electronic and structural properties of 1,5-NDSA at a quantum mechanical level is crucial for optimizing its synthesis, predicting its behavior in different chemical environments, and designing novel derivatives with tailored functionalities.

This technical guide provides an in-depth overview of the quantum chemical calculations performed to elucidate the molecular properties of this compound. It presents a summary of theoretical data alongside available experimental findings, details the computational and experimental methodologies, and visualizes key workflows and relationships to bridge the gap between theoretical predictions and experimental validations.

Molecular Geometry

Density Functional Theory (DFT) has been employed to study the structure of related species, such as the dimer of the singly-deprotonated 1,5-NDSA, which revealed the formation of two intermolecular hydrogen bonds between the sulfonate groups.[1] For the purpose of this guide, we present selected experimental bond lengths and angles for the 1,5-naphthalenedisulfonate anion, which are representative of the core molecular framework.

Table 1: Selected Experimental Geometric Parameters for the 1,5-Naphthalenedisulfonate Anion

ParameterBond/AngleValue (Å or °)Source
Bond LengthC-S~1.77 - 1.78[2]
S-O~1.44 - 1.46[2]
C-C (aromatic)~1.36 - 1.43[2]
Bond AngleO-S-O~112 - 114[2]
C-S-O~105 - 107[2]
C-C-C (aromatic)~118 - 122[2]

Note: These values are averaged and approximated from crystallographic data of various salts of 1,5-naphthalenedisulfonate and may vary slightly between different crystal structures.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. While a detailed theoretical and experimental vibrational analysis specifically for neutral 1,5-NDSA is not extensively published, the characteristic frequencies for key functional groups can be reliably predicted based on studies of similar aromatic sulfonic acids.

Table 2: Predicted and Experimental Vibrational Frequencies for this compound and its Salts

Vibrational ModePredicted Range (cm⁻¹)Experimental Range (cm⁻¹)Functional Group
O-H Stretch3200 - 3600BroadSulfonic Acid (S-OH)
C-H Stretch (Aromatic)3000 - 31003000 - 3100Naphthalene Ring
S=O Asymmetric Stretch1340 - 1380~1338Sulfonate (SO₃⁻)
S=O Symmetric Stretch1150 - 1200~1157 - 1199Sulfonate (SO₃⁻)
C=C Stretch (Aromatic)1400 - 16501446 - 1633Naphthalene Ring
S-O Stretch1000 - 1100~1031 - 1035Sulfonate (S-O)
C-S Stretch700 - 800Not specifiedCarbon-Sulfur

Note: Predicted ranges are based on general values for aromatic sulfonic acids. Experimental ranges are taken from IR spectra of salts of 1,5-naphthalenedisulfonate.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its ability to absorb light.

For aromatic systems like 1,5-NDSA, the HOMO and LUMO are typically π-orbitals delocalized over the naphthalene ring system. While specific calculated values for 1,5-NDSA are not available in the reviewed literature, studies on similar naphthalene derivatives using DFT (B3LYP/6-31G(d,p)) show that such calculations can effectively predict these properties and show that charge transfer occurs within the molecule.[3] The HOMO-LUMO gap can be correlated with the lowest energy electronic transition observed in UV-Vis spectroscopy.

Table 3: Conceptual Electronic Properties of this compound

PropertyDescriptionPredicted Location
HOMOHighest Occupied Molecular OrbitalDelocalized π-system of the naphthalene ring
LUMOLowest Unoccupied Molecular OrbitalDelocalized π*-system of the naphthalene ring
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with the onset of UV absorption

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can be used to predict NMR chemical shifts. While theoretical NMR data for 1,5-NDSA is not readily found, experimental data for its disodium (B8443419) salt provides valuable benchmarks.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts for Disodium 1,5-Naphthalenedisulfonate

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H8.89dH-4, H-8
7.98dH-2, H-6
7.46tH-3, H-7
¹³C145.2sC-1, C-5
131.5sC-9, C-10
129.2dC-4, C-8
125.1dC-2, C-6
124.8dC-3, C-7

Solvent: DMSO-d₆. Assignments are based on typical chemical shifts for naphthalene derivatives.

UV-Vis Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting UV-Vis absorption spectra. For 1,5-NDSA, electronic transitions are expected to be of the π → π* type, originating from the naphthalene core. The sulfonyl groups act as auxochromes, which can influence the position and intensity of the absorption maxima.

While a specific calculated spectrum for 1,5-NDSA is not available, TD-DFT calculations on similar aromatic compounds have shown good agreement with experimental spectra.[4] The lowest energy absorption band in the experimental spectrum can be used to estimate the optical HOMO-LUMO gap.[5]

Methodologies and Protocols

Quantum Chemical Calculation Protocol

The following outlines a standard protocol for performing quantum chemical calculations on molecules like this compound, based on widely accepted methodologies.[6][7]

  • Molecular Structure Input : The initial molecular structure of 1,5-NDSA is built using a molecular modeling program.

  • Geometry Optimization : The geometry is optimized to find the lowest energy conformation using Density Functional Theory (DFT), commonly with the B3LYP functional and a 6-31G(d,p) basis set. This process yields the optimized bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational (IR and Raman) spectra.

  • Electronic Property Analysis : The optimized geometry is used to calculate electronic properties, including the energies and spatial distributions of the HOMO and LUMO.

  • NMR Chemical Shift Calculation : The Gauge-Including Atomic Orbital (GIAO) method is employed with DFT to calculate the isotropic shielding values, which are then converted to chemical shifts using a reference compound (e.g., tetramethylsilane).[8]

  • UV-Vis Spectrum Calculation : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[4]

Experimental Protocols

The following are generalized protocols for the experimental characterization of this compound.

  • Crystal Growth : Single crystals of a salt of this compound are grown, often by slow evaporation of a suitable solvent.[9]

  • Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement : The diffraction data are used to solve the crystal structure, typically by direct methods, and the atomic positions and thermal parameters are refined to yield the final molecular structure.[1]

  • Sample Preparation : A solution of the compound (e.g., the disodium salt of 1,5-NDSA) is prepared in a deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL. An internal standard (e.g., TMS) may be added.

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used for one-dimensional spectra, and additional experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the internal standard.

  • Solution Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile).

  • Blank Measurement : A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Measurement : The blank is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_max) is determined.[10]

Visualizations

Quantum_Chemical_Workflow cluster_props Calculated Properties Input Molecular Input (Initial Geometry) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Props Property Calculations Opt->Props Vib Vibrational Spectra (IR/Raman) Props->Vib Elec Electronic Properties (HOMO/LUMO) Props->Elec NMR NMR Shifts (GIAO) Props->NMR UV UV-Vis Spectra (TD-DFT) Props->UV

Caption: A typical workflow for quantum chemical calculations.

Theoretical_vs_Experimental cluster_theoretical Theoretical Calculations (DFT) cluster_experimental Experimental Validation Calc_Geom Calculated Geometry Validation Comparison & Validation Calc_Geom->Validation Calc_Vib Calculated Vibrational Frequencies Calc_Vib->Validation Calc_NMR Calculated NMR Shifts Calc_NMR->Validation Calc_UV Calculated UV-Vis Transitions Calc_UV->Validation Calc_HOMO Calculated HOMO-LUMO Gap Calc_HOMO->Validation Exp_Geom X-Ray Crystallography Exp_Geom->Validation Exp_Vib FT-IR / Raman Spectroscopy Exp_Vib->Validation Exp_NMR NMR Spectroscopy Exp_NMR->Validation Exp_UV UV-Vis Spectroscopy Exp_UV->Validation

Caption: The relationship between theoretical calculations and experimental validation.

Conclusion

References

Thermal Degradation Pathways of 1,5-Naphthalenedisulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation pathways of 1,5-naphthalenedisulfonic acid (1,5-NDS). It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its thermal stability. This document details the key decomposition products, proposed degradation mechanisms, and relevant analytical methodologies for characterization. Particular emphasis is placed on the solid-state thermal behavior of 1,5-NDS, a critical consideration in pharmaceutical manufacturing and stability studies.

Introduction

This compound is a versatile aromatic sulfonic acid employed in various industrial applications, including dye synthesis and as a counterion in pharmaceutical formulations. Its thermal stability is a paramount concern, directly impacting its storage, handling, and use in high-temperature processes. Understanding the thermal degradation pathways is crucial for predicting and mitigating potential stability issues, ensuring product quality and safety. This guide synthesizes the available scientific literature to present a detailed account of the thermal decomposition of 1,5-NDS.

Thermal Stability and Decomposition of Solid this compound

The thermal stability of solid 1,5-NDS is characterized by a multi-stage decomposition process, primarily investigated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Data from Thermal Analysis

While comprehensive TGA and DSC datasets for this compound are not extensively published, the available information, primarily for its tetrahydrate form, is summarized below. The data for the anhydrous form of similar aromatic sulfonic acids, such as benzenesulfonic acid, is included for comparative purposes.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Tetrahydrate

Temperature Range (°C)Mass Loss (%)Associated Process
< 150~20%Dehydration (loss of four water molecules)[1]
> 250SignificantDecomposition of the anhydrous acid[1]

Table 2: Differential Scanning Calorimetry (DSC) Data for Aromatic Sulfonic Acids (Illustrative)

CompoundEventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Benzenesulfonic Acid (anhydrous)Melting50-53--
This compoundDecomposition> 250--

Thermal Degradation Pathways

The thermal degradation of this compound, particularly in aqueous environments at elevated temperatures, proceeds through two primary mechanisms: desulfonation and nucleophilic substitution. These pathways lead to a series of breakdown products.

Proposed Degradation Mechanisms
  • Desulfonation: This is the primary degradation pathway, involving the cleavage of the C-S bond to remove the sulfonic acid groups. This process is favored at higher temperatures.

  • Nucleophilic Substitution: In the presence of nucleophiles, such as water or hydroxide (B78521) ions, the sulfonic acid groups can be replaced, leading to the formation of hydroxylated derivatives (naphthols).

The initial degradation product is typically 1-naphthalenesulfonate (1-NSA), which then undergoes further decomposition to form more stable aromatic compounds.

Major Degradation Products

The key thermal degradation products of 1,5-NDS identified in various studies include:

Naphthalene is noted to be a thermally stable end-product under these conditions.

Signaling Pathway Diagram

Thermal Degradation Pathway of this compound NDS This compound NSA 1-Naphthalenesulfonate (1-NSA) NDS->NSA Desulfonation Naphthol1 1-Naphthol NSA->Naphthol1 Nucleophilic Substitution Naphthol2 2-Naphthol NSA->Naphthol2 Nucleophilic Substitution Naphthalene Naphthalene NSA->Naphthalene Desulfonation

Caption: Proposed thermal degradation pathway of 1,5-NDS.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to study the thermal degradation of this compound.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and decomposition profile of solid this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the 1,5-NDS sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins after the initial dehydration step.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss for each decomposition step.

TGA_Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep instrument TGA Instrument Setup (N2 purge, 10°C/min ramp) prep->instrument run Run TGA from 25°C to 600°C instrument->run data Collect Mass Loss vs. Temperature Data run->data plot Plot TGA and DTG Curves data->plot analysis Determine Dehydration and Decomposition Temperatures plot->analysis end End analysis->end

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal transitions, such as melting and decomposition, of solid this compound.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the 1,5-NDS sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks may indicate melting or other phase transitions, while exothermic peaks typically correspond to decomposition events.

    • Determine the onset and peak temperatures for each thermal event.

DSC_Workflow start Start prep Sample Preparation (2-5 mg in sealed Al pan) start->prep instrument DSC Instrument Setup (N2 purge, 10°C/min ramp) prep->instrument run Run DSC from 25°C to 400°C instrument->run data Collect Heat Flow vs. Temperature Data run->data plot Plot DSC Thermogram data->plot analysis Identify Endothermic and Exothermic Events plot->analysis end End analysis->end

Caption: Experimental workflow for DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for the identification of volatile and semi-volatile thermal degradation products from solid 1,5-NDS.

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of solid 1,5-NDS into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 300 °C (or a stepped pyrolysis program, e.g., 200 °C, 300 °C, 400 °C).

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the individual peaks with a reference library (e.g., NIST) to identify the degradation products.

High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of 1,5-NDS and its non-volatile degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Subject the solid 1,5-NDS to thermal stress in a controlled environment (e.g., oven at a specific temperature for a set time).

    • Dissolve a known mass of the heat-treated sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Create a calibration curve using standards of 1,5-NDS and its expected degradation products.

    • Quantify the amount of each compound in the thermally degraded sample by comparing the peak areas to the calibration curves.

Conclusion

The thermal degradation of this compound is a complex process that is highly dependent on the physical state of the compound and the surrounding environment. In the solid state, the degradation initiates with dehydration, followed by the decomposition of the aromatic structure at temperatures exceeding 250 °C[1]. The primary degradation pathways involve desulfonation and nucleophilic substitution, yielding 1-naphthalenesulfonate, naphthols, and naphthalene as the main products. For professionals in drug development and other scientific fields, a thorough understanding of these degradation pathways and the application of appropriate analytical techniques such as TGA, DSC, Py-GC-MS, and HPLC are essential for ensuring the stability, safety, and efficacy of products containing this compound. Further research is warranted to provide more detailed quantitative data on the solid-state thermal decomposition of this important compound.

References

In-Depth Technical Guide: Solubility and pKa of 1,5-Naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and acidity of 1,5-naphthalenedisulfonic acid. The information is curated to support research, development, and formulation activities where this compound is utilized.

Core Properties of this compound

This compound, also known as Armstrong's acid, is a highly acidic organic compound that typically appears as a white crystalline powder. It is often encountered as a tetrahydrate. Its strong acidic nature and solubility characteristics are pivotal in its various applications, including as a dye intermediate and as a counterion in the formation of pharmaceutical salts.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the solubility and acid dissociation constant (pKa) of this compound.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityReference
Water20102 g / 100 g[2]
Water2590.52 g/L[3][4]
WaterNot Specified1030 g/L[5]
EthanolNot SpecifiedSoluble[2]
Diethyl EtherNot SpecifiedPractically Insoluble[2]

Table 2: pKa Values of this compound

pKa Value (Predicted)MethodReference
-0.60 ± 0.40Computational Prediction[3][4][6]

Note: The provided pKa value is a predicted value. Experimental determination for such a strong acid is challenging and may require specialized techniques.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and pKa values are crucial for reproducible research. The following sections outline methodologies that can be employed for this compound.

Determination of Solubility: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vessel.

  • Equilibration: The vessel is agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, typically by centrifugation and filtration through a membrane filter (e.g., 0.45 µm).

  • Quantification: The concentration of this compound in the clear supernatant is determined. Given its aromatic nature, UV-Vis spectrophotometry is a suitable quantification method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: The solubility is expressed as g/L or mol/L. The experiment should be repeated at different temperatures if the temperature dependence of solubility is required.

G Isothermal Saturation Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate in constant temperature bath A->B Equilibrate C Centrifuge the suspension B->C Separate solid from liquid D Filter the supernatant C->D Ensure clear solution E Quantify concentration by UV-Vis Spectrophotometry D->E Analyze supernatant F Calculate solubility E->F Final calculation

Isothermal Saturation Workflow Diagram
Determination of pKa

Due to the very strong acidic nature of sulfonic acids, traditional potentiometric titration in aqueous media can be challenging for determining the pKa of this compound. The pKa is predicted to be in the negative range, indicating that it is a very strong acid.[3][4][6] Specialized techniques, often involving non-aqueous solvents or spectroscopic methods, are generally required.

For strong acids like this compound, a standard aqueous titration with a strong base will not yield a well-defined inflection point corresponding to the pKa. However, titrations in non-aqueous solvents can differentiate the strengths of strong acids.

Principle: The compound is dissolved in a suitable non-aqueous solvent and titrated with a standardized solution of a base, also in a non-aqueous solvent. The potential is measured with a pH electrode suitable for non-aqueous media.

Methodology:

  • Apparatus: An automatic titrator equipped with a combined pH electrode suitable for non-aqueous solvents.

  • Reagents:

    • This compound solution of known concentration in a suitable solvent (e.g., acetic acid, acetonitrile).

    • Standardized titrant: a solution of a strong base in a non-aqueous solvent (e.g., perchloric acid in dioxane, or a tetra-n-butylammonium hydroxide (B78521) solution).

  • Procedure:

    • Calibrate the electrode using standard buffers appropriate for the chosen solvent system.

    • A known volume of the this compound solution is placed in the titration vessel.

    • The solution is titrated with the standardized base, and the potential is recorded as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the half-equivalence point of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.[7][8]

G Potentiometric Titration Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare analyte solution in non-aqueous solvent C Titrate with standardized non-aqueous base A->C B Calibrate pH electrode for non-aqueous media B->C D Record potential vs. titrant volume C->D E Plot titration curve (potential vs. volume) D->E F Determine equivalence point (first derivative) E->F G Calculate pKa from half-equivalence point F->G

Potentiometric Titration Workflow Diagram

This method is applicable if the UV-Vis spectrum of the compound changes with ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa can be determined from the sigmoidal relationship between absorbance and pH.

Methodology:

  • Wavelength Selection: The UV-Vis spectra of this compound are recorded in highly acidic and neutral/basic solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

  • Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A constant concentration of this compound is added to each buffer solution.

  • Absorbance Measurement: The absorbance of each solution is measured at the selected wavelength(s).

  • Data Analysis: A plot of absorbance versus pH is generated. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[9][10][11]

G UV-Vis Spectrophotometry Workflow for pKa cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Identify analytical wavelengths from spectra C Prepare analyte solutions in each buffer A->C B Prepare a series of buffer solutions B->C D Measure absorbance of each solution C->D E Plot absorbance vs. pH D->E F Determine inflection point of sigmoidal curve E->F G pKa = pH at inflection point F->G

UV-Vis Spectrophotometry Workflow for pKa

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. The presented solubility data in various solvents and the predicted pKa value serve as a critical foundation for its application in scientific research and drug development. The detailed experimental protocols offer a practical framework for the in-house determination of these crucial physicochemical properties.

References

Armstrong's Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armstrong's acid, known systematically as naphthalene-1,5-disulfonic acid, is a versatile organic compound with significant applications in various scientific and industrial fields. First described by Henry Edward Armstrong, this naphthalenedisulfonic acid isomer is a strong acid that typically crystallizes as a tetrahydrate.[1] Its unique chemical properties, including its fluorescence and reactivity, make it a valuable intermediate in the synthesis of dyes, a component in the preparation of pharmaceuticals, and a tool in analytical chemistry. This technical guide provides an in-depth overview of the chemical properties of Armstrong's acid, including detailed experimental protocols and spectroscopic data, to support its application in research and development.

Chemical and Physical Properties

Armstrong's acid is a colorless, crystalline solid that is soluble in water and alcohol but practically insoluble in ether.[2] It is a strong acid, a characteristic attributed to the two electron-withdrawing sulfonic acid groups attached to the naphthalene (B1677914) core.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Armstrong's Acid

PropertyValueReference(s)
IUPAC NameNaphthalene-1,5-disulfonic acid[3]
SynonymsArmstrong's acid, 1,5-Naphthalenedisulfonic acid[3][4]
CAS Number81-04-9[4]
Chemical FormulaC₁₀H₈O₆S₂[4]
Molecular Weight288.30 g/mol [3]
AppearanceColorless to off-white or pinkish-white crystals or powder[1][5]
Melting Point240-245 °C (anhydrous)[4]
SolubilitySoluble in water and alcohol; practically insoluble in ether[2]
pKa (predicted)-0.60 ± 0.40[4]
Density1.704 g/cm³[6]

Synthesis

The primary method for the synthesis of Armstrong's acid is the disulfonation of naphthalene using oleum (B3057394) (fuming sulfuric acid).[1] The reaction conditions can be controlled to favor the formation of the 1,5-isomer.

Experimental Protocol: Synthesis of Naphthalene-1,5-disulfonic Acid

Materials:

  • Refined Naphthalene

  • 20% Oleum (fuming sulfuric acid)

  • 65% Oleum (fuming sulfuric acid)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a cooling bath, mix naphthalene with 20% oleum at a temperature between 20-35 °C.[4]

  • Gradually and alternately add 65% oleum and more naphthalene to the reaction mixture, maintaining the temperature control.[4]

  • After the additions are complete, heat the mixture at 55 °C for 6 hours.[4]

  • Carefully add the reaction mixture to water.

  • Precipitate the product as the free acid by cooling the aqueous solution.[4]

  • Isolate the precipitated Armstrong's acid by filtration. The typical yield is approximately 53%.[4]

Workflow for the Synthesis of Armstrong's Acid:

G Naphthalene Naphthalene ReactionMixture Sulfonation (20-35°C, then 55°C for 6h) Naphthalene->ReactionMixture Oleum 20% & 65% Oleum Oleum->ReactionMixture Quenching Addition to Water ReactionMixture->Quenching Precipitation Cooling Quenching->Precipitation Isolation Filtration Precipitation->Isolation ArmstrongsAcid Armstrong's Acid Isolation->ArmstrongsAcid

Synthesis of Armstrong's Acid Workflow

Chemical Reactivity

Armstrong's acid undergoes several characteristic reactions, primarily involving the sulfonic acid groups and the aromatic naphthalene ring.

Formation of Naphthalene-1,5-disulfonyl Chloride

The sulfonic acid groups can be converted to sulfonyl chlorides, which are important intermediates for further derivatization.

Experimental Protocol: Preparation of Naphthalene-1,5-disulfonyl Chloride

Materials:

Procedure:

  • In a round-bottomed flask, place a mixture of finely divided phosphorus pentachloride (1 mole) and the dried disodium salt of naphthalene-1,5-disulfonic acid (0.4 mole).

  • Heat the mixture in an oil bath at 110 °C for 1 hour.

  • Remove the phosphorus oxychloride byproduct by heating on a steam cone under vacuum for 2 hours.

  • Pulverize the dry cake and transfer it to a beaker.

  • Add distilled water and chloroform to the beaker and heat to boiling with vigorous stirring.

  • Separate the hot layers using a separatory funnel.

  • The chloroform solution is heated to boiling and filtered.

  • Concentrate the chloroform solution and cool in an ice bath to crystallize the product.

  • Collect the naphthalene-1,5-disulfonyl chloride by filtration. The yield is typically 65-88%.

Hydrolysis to 1,5-Dihydroxynaphthalene

Fusion of Armstrong's acid with a strong base, followed by acidification, yields 1,5-dihydroxynaphthalene, a valuable precursor for dyes and other organic compounds.[6]

Experimental Protocol: Synthesis of 1,5-Dihydroxynaphthalene

Materials:

  • Disodium salt of naphthalene-1,5-disulfonic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Subject the disodium salt of naphthalene-1,5-disulfonic acid to alkaline pressure hydrolysis with an excess of sodium hydroxide at temperatures ranging from 270° to 290° C and under a pressure of 14 to 20 bar. A molar ratio of NaOH to the disodium salt of at least 12:1 is recommended.

  • After the reaction is complete, dilute the reaction mixture with water.

  • Acidify the solution with sulfuric acid to precipitate the 1,5-dihydroxynaphthalene.

  • Filter the product, wash with hot water, and dry in vacuo. This process can yield up to 96.6% of the theoretical amount.

Nitration

Nitration of Armstrong's acid introduces nitro groups onto the naphthalene ring, which can then be reduced to amino groups, leading to a variety of dye intermediates. The nitration typically occurs at the 3- and 8-positions.

General Reaction Pathway for Key Reactions of Armstrong's Acid:

G ArmstrongsAcid Armstrong's Acid (Naphthalene-1,5-disulfonic acid) DisulfonylChloride Naphthalene-1,5-disulfonyl Chloride ArmstrongsAcid->DisulfonylChloride PCl₅ Dihydroxynaphthalene 1,5-Dihydroxynaphthalene ArmstrongsAcid->Dihydroxynaphthalene 1. NaOH (fusion) 2. H⁺ NitroArmstrongsAcid 3-Nitronaphthalene-1,5-disulfonic acid ArmstrongsAcid->NitroArmstrongsAcid HNO₃, H₂SO₄

Key Reactions of Armstrong's Acid

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Armstrong's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Disodium Salt in DMSO-d₆): The proton NMR spectrum of the disodium salt of Armstrong's acid in DMSO-d₆ shows distinct signals for the aromatic protons.

Table 2: ¹H NMR Data for Disodium Naphthalene-1,5-disulfonate (B1223632)

Chemical Shift (ppm)MultiplicityAssignmentReference(s)
8.886dH-4, H-8[7]
7.979dH-2, H-6[7]
7.458tH-3, H-7[7]

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Data for Naphthalene-1,5-disulfonic acid

Chemical Shift (ppm)AssignmentReference(s)
143.5C-1, C-5
131.5C-4a, C-8a
129.0C-3, C-7
125.5C-4, C-8
124.0C-2, C-6
(Note: Specific peak assignments may vary slightly depending on the solvent and reference standard used. The provided data is a representative example.)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of naphthalene-1,5-disulfonate shows characteristic absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. The spectrum is influenced by the solvent and the concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Armstrong's acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for Armstrong's Acid

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (sulfonic acid and water of hydration)
~1600C=C stretching (aromatic ring)
~1200S=O stretching (sulfonic acid)
~1040S-O stretching (sulfonic acid)
~780C-H out-of-plane bending
(Note: These are approximate values and can vary based on the sample preparation and instrument.)

Applications in Drug Development

The disodium salt of Armstrong's acid is utilized as a divalent counterion for the formation of salts with basic drug compounds. This can be an alternative to more common salts like mesylate or tosylate, potentially offering advantages in terms of solubility, stability, and bioavailability of the active pharmaceutical ingredient.

Conclusion

Armstrong's acid is a foundational chemical with a rich history and a wide array of applications. Its synthesis and reactivity are well-established, providing a platform for the creation of diverse and complex molecules. The detailed chemical properties, experimental protocols, and spectroscopic data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating its effective use in their respective fields.

References

An In-depth Technical Guide to 1,5-Naphthalenedisulfonic Acid (CAS 81-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 1,5-Naphthalenedisulfonic acid (CAS 81-04-9), a versatile aromatic organic compound.

Physicochemical Properties

This compound, also known as Armstrong's acid, is a colorless solid typically available as a tetrahydrate.[1] It is a strong acid due to the presence of two sulfonic acid groups.[1] The compound and its salts are key intermediates and reagents in various chemical and pharmaceutical applications.

Table 1: Physicochemical Properties of this compound and its Common Forms
PropertyThis compound (Anhydrous)This compound TetrahydrateThis compound Disodium (B8443419) Salt
CAS Number 81-04-9211366-30-21655-29-4
Molecular Formula C₁₀H₈O₆S₂C₁₀H₁₆O₁₀S₂C₁₀H₆Na₂O₆S₂
Molecular Weight ( g/mol ) 288.30360.36332.26
Melting Point (°C) 240-245110 (decomposes)>300
Solubility Soluble in ethanol, practically insoluble in diethyl ether.[2]Highly soluble in water (1030 g/L).[3]Soluble in water.
pKa -0.60 ± 0.40 (Predicted)Not availableNot applicable
Density (g/cm³) 1.563 (estimate)Not available1.82 (at 20°C)
Appearance Crystals or platesWhite to off-white crystalline powder.[4]White powder

Spectroscopic Properties

This compound and its derivatives are known for their fluorescent properties.[1]

Table 2: Spectroscopic Data for this compound
Spectroscopic DataValueReference
UV-Vis Absorption A published UV-Vis absorption spectrum is available.[5] Specific λmax values were not found in the search results.[5]
Fluorescence Excitation Maximum 225 nm[6]
Fluorescence Emission Maximum 338 nm[6]

Applications in Research and Development

This compound is a valuable compound with a range of applications in both industrial and research settings.

Intermediate in Chemical Synthesis

It serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the production of azo dyes and 1,5-dihydroxynaphthalene (B47172).[1][7] The sulfonic acid groups can be substituted in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Drug Development and Formulation

A significant application for drug development professionals is its use as a divalent counterion to form stable crystalline salts of basic active pharmaceutical ingredients (APIs). These salts, known as napadisylates, can improve the physicochemical properties of a drug, such as its stability and handling characteristics.[1][8][9] For example, mebhydrolin, a histamine (B1213489) H1 receptor antagonist, is formulated as a napadisylate salt.[9]

Fluorescent Probe

The inherent fluorescence of the naphthalene (B1677914) core makes this compound and its derivatives useful as fluorescent probes in various studies, including the investigation of protein conformation and interactions with biological macromolecules.[4][10] The fluorescence of these probes is often sensitive to the polarity of their microenvironment.

Experimental Protocols

Synthesis of this compound

Principle: Naphthalene undergoes electrophilic aromatic substitution with oleum (B3057394) (fuming sulfuric acid) to introduce two sulfonic acid groups, primarily at the 1 and 5 positions.[7]

Procedure:

  • Mix refined naphthalene with 20% oleum at a temperature of 20-35°C.

  • Gradually and alternately add 65% oleum and more naphthalene to the reaction mixture.

  • Heat the mixture for 6 hours at 55°C.

  • Add the reaction mixture to water.

  • Precipitate the product as the free acid by cooling or as the disodium salt by adding alkaline sodium sulfate.[7]

Synthesis of 1,5-Dihydroxynaphthalene

Principle: The disodium salt of naphthalene-1,5-disulfonic acid undergoes alkaline pressure hydrolysis to replace the sulfonate groups with hydroxyl groups.[3][11]

Procedure:

  • Subject the disodium salt of naphthalene-1,5-disulfonic acid to alkaline pressure hydrolysis using an excess of sodium hydroxide (B78521) solution.

  • Maintain the reaction temperature between 270°C and 290°C and the pressure between 14 and 20 bar. The molar ratio of NaOH to the disodium salt should be at least 12:1.[3]

  • After the reaction, acidify the mixture to obtain 1,5-dihydroxynaphthalene.[1]

Formation of a Napadisylate Salt of a Basic Drug

Principle: A basic active pharmaceutical ingredient is reacted with this compound in a suitable solvent to form a stable, crystalline salt. The pKa difference between the basic API and the acid should ideally be greater than 3 to ensure salt formation.[12]

Procedure:

  • Dissolve the free base of the active pharmaceutical ingredient in a suitable solvent (e.g., methanol, ethanol, acetonitrile).

  • Heat the solution to approximately 45-55°C.

  • Add an equimolar amount of this compound.

  • Allow the solution to cool and the crystalline napadisylate salt to precipitate.

  • Collect the crystalline salt by filtration and dry appropriately.[8]

Logical and Experimental Workflows

As no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate key experimental workflows and logical relationships relevant to its application.

G cluster_0 Synthesis of this compound Naphthalene Naphthalene Sulfonation Sulfonation Reaction Naphthalene->Sulfonation Oleum Oleum (SO₃ in H₂SO₄) Oleum->Sulfonation Product This compound Sulfonation->Product

Synthesis of this compound.

G cluster_1 Pharmaceutical Salt Formation Workflow API_FreeBase Basic Active Pharmaceutical Ingredient (API Free Base) Mixing Dissolution and Mixing API_FreeBase->Mixing NDSA 1,5-Naphthalenedisulfonic Acid (NDSA) NDSA->Mixing Solvent Suitable Solvent (e.g., Methanol) Solvent->Mixing SaltFormation Salt Formation (Napadisylate) Mixing->SaltFormation Crystallization Crystallization SaltFormation->Crystallization FinalProduct Crystalline Napadisylate Salt of API Crystallization->FinalProduct

Workflow for the formation of a napadisylate pharmaceutical salt.

Safety and Toxicology

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[13]

Table 3: Toxicological Data
EndpointResultSpeciesReference
Acute Oral LD50 2420 mg/kgRat[11]
Skin Corrosion/Irritation Causes severe skin burns-[8]
Serious Eye Damage/Irritation Causes serious eye damage-[8]
Environmental Fate Considered a persistent compound that resists environmental breakdown and microbial treatment.[14]-[14]

Conclusion

This compound is a foundational chemical with significant utility in the synthesis of dyes and other organic molecules. For researchers in drug development, its role as a counterion to form stable and crystalline napadisylate salts offers a valuable tool for optimizing the properties of basic active pharmaceutical ingredients. Its fluorescent nature also presents opportunities for its use as a probe in biochemical and cellular studies. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe application in research and development.

References

Synthesis of 1,5-Naphthalenedisulfonic Acid from Naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,5-naphthalenedisulfonic acid from naphthalene (B1677914), a key intermediate in the production of dyes, pigments, and pharmaceuticals.[1][2][3] This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow.

Overview of the Synthesis

The primary industrial method for synthesizing this compound is through the direct sulfonation of naphthalene.[4] This reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), typically from oleum (B3057394) (fuming sulfuric acid), acts as the electrophile, attacking the electron-rich naphthalene ring.[4]

Controlling reaction parameters such as temperature and the concentration of the sulfonating agent is critical to favor the formation of the desired 1,5-isomer over other potential isomers, such as 1,6-naphthalenedisulfonic acid.[4][5] Lower temperatures generally favor the formation of the alpha-sulfonated product, naphthalene-1-sulfonic acid, which is the precursor to the 1,5-disulfonic acid.[4][6]

Reaction Conditions and Yields

The sulfonation of naphthalene to this compound can be carried out under various conditions, leading to different yields and isomer distributions. The following table summarizes key quantitative data from cited experimental methods.

Method ReferenceSulfonating AgentTemperature (°C)Reaction TimeReported YieldNotes
ChemicalBook[5]20% Oleum followed by 65% Oleum20-35, then 556 hours~53%Product precipitated as free acid or disodium (B8443419) salt.
Patent CN109535040A[5]Fuming Sulfuric Acid30, then 160-1623-4 hours, then 3 hours, then 1.5 hours~55% (solid content of solution)Multi-step temperature profile.
Microwave-assisted[4]Not specifiedNot specifiedSignificantly reduced88-92%Laboratory scale with improved yield.
Solvent-based (Tetrachloroethylene)[5]Sulfur trioxide and chlorosulfonic acidNot specifiedNot specifiedHigher yields reportedAlternative to oleum-based methods.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Sulfonation with Oleum

This protocol is based on the common industrial method using a two-stage oleum addition.

Materials:

  • Refined Naphthalene

  • 20% Oleum (Fuming Sulfuric Acid)

  • 65% Oleum

  • Water

  • Sodium Sulfate (B86663) (alkaline solution, for salt precipitation)

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature control, charge 180g of 20% oleum.

  • Slowly add 75g of refined naphthalene to the oleum while maintaining the temperature between 20-35°C. The addition should be controlled to prevent a rapid increase in temperature.

  • Stir the mixture at this temperature for 3-4 hours.

  • Gradually add 500g of 65% oleum to the reaction mixture. The temperature should be carefully controlled during this addition.

  • After the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for 6 hours with continuous stirring.

  • Upon completion, the reaction mixture is carefully added to a vessel containing water and ice to quench the reaction and dilute the acid.

  • Isolation of the free acid: Cool the diluted reaction mixture. The this compound will precipitate out of the solution.

  • Isolation of the disodium salt: Alternatively, add an alkaline sodium sulfate solution to the diluted reaction mixture to precipitate the disodium salt of this compound.[5]

  • Filter the precipitate (either the free acid or the disodium salt) and wash with cold water.

  • The crude product can be further purified by recrystallization from water or ethanol (B145695) to remove isomeric byproducts and residual sulfuric acid.[4] The 1,6-disulfonic acid isomer can often be recovered from the filtrate.[5]

Protocol 2: Solvent-Based Sulfonation with Sulfur Trioxide

This method offers an alternative to using oleum and may result in higher yields.

Materials:

Procedure:

  • Dissolve naphthalene in tetrachloroethylene in a reaction vessel equipped for low-temperature reactions.

  • Cool the solution to a temperature between -10°C and -5°C.[7]

  • A solution of liquid sulfur trioxide and chlorosulfonic acid in tetrachloroethylene is prepared and cooled to the same temperature.

  • Slowly add the sulfonating agent solution to the naphthalene solution while maintaining the low temperature.

  • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.

  • The product, which is insoluble in the solvent, precipitates out and can be collected by filtration.

  • The collected solid is then washed with fresh solvent to remove any unreacted starting materials and byproducts.

  • Further purification can be achieved by converting the acid to its disodium salt and recrystallizing.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis of this compound.

Reaction_Pathway Naphthalene Naphthalene NSA_intermediate Naphthalene-1-sulfonic acid Naphthalene->NSA_intermediate + H₂SO₄/SO₃ NDSA This compound NSA_intermediate->NDSA + H₂SO₄/SO₃

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification start Start Mix Naphthalene and Sulfonating Agent reaction Reaction Control Temperature and Time start->reaction quench Quenching Dilute with Water/Ice reaction->quench precipitation Precipitation As free acid or disodium salt quench->precipitation filtration Filtration Separate solid product precipitation->filtration purification Purification Recrystallization filtration->purification end Final Product This compound purification->end

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and hazardous materials such as fuming sulfuric acid (oleum) and sulfur trioxide.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Care must be taken during the quenching step, as the dilution of concentrated sulfuric acid is highly exothermic.

Conclusion

The synthesis of this compound from naphthalene is a well-established industrial process. The choice of sulfonating agent and the careful control of reaction conditions are paramount to achieving high yields and purity of the desired isomer. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. Further optimization, for instance through microwave-assisted synthesis, can lead to significantly improved yields and reduced reaction times on a laboratory scale.[4]

References

Microbial Degradation of Naphthalenesulfonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation of naphthalenesulfonic acids (NSAs), a class of aromatic compounds widely used in industrial processes and often found as environmental pollutants. The guide covers the key microorganisms, enzymatic pathways, influencing factors, and detailed experimental protocols for studying the biodegradation of these compounds. All quantitative data is summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction to Naphthalenesulfonic Acids and their Microbial Degradation

Naphthalenesulfonic acids are derivatives of naphthalene (B1677914) that contain one or more sulfonate groups. Their high water solubility makes them mobile in aquatic environments, and their chemical stability can make them resistant to conventional wastewater treatment processes. Microbial degradation offers a cost-effective and environmentally friendly approach to the remediation of NSA-contaminated sites. A variety of bacteria and fungi have been identified that can utilize NSAs as a source of carbon, sulfur, or energy. The degradation process typically involves an initial desulfonation step, followed by the catabolism of the resulting naphthalene ring structure through established metabolic pathways.

Key Microorganisms in Naphthalenesulfonic Acid Degradation

Several microbial genera have been identified with the ability to degrade naphthalenesulfonic acids. These are often isolated from environments with a history of industrial contamination. Both single strains and microbial consortia have been shown to be effective.

Table 1: Key Microorganisms Involved in Naphthalenesulfonic Acid Degradation

Microorganism/ConsortiumDegraded Compound(s)Role/Key FeatureReference(s)
Pseudomonas sp. A32-Naphthalenesulfonate (2NS)Utilizes 2NS as a sole carbon source.[1]
Pseudomonas sp. C221-Naphthalenesulfonate (1NS), 2NSUtilizes both 1NS and 2NS as sole carbon sources.[1]
Pseudomonas aeruginosa8-Anilino-1-naphthalenesulfonic acidDegrades up to 1,200 mg/l with co-substrates.[2]
Arthrobacter sp. 2ACNaphthalene-2-sulfonic acid (2-NSA)Degrades 100% of 2-NSA within 33 hours.[3]
Comamonas sp. 4BCNaphthalene-2-sulfonic acid (2-NSA)Degrades 100% of 2-NSA within 33 hours.[3]
Sphingomonas xenophaga BN6Amino- and hydroxynaphthalene-2-sulfonatesPartially degrades NSAs, excreting salicylates.[4]
Fungal-Bacterial Consortium (Bjerkandera adusta, Pleurotus ostreatus and activated sludge)2-Naphthalenesulfonic acid polymersFungi depolymerize, and bacteria degrade the monomer.[5]
Bacterial Consortium (Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas)4-Amino-1-naphthalenesulfonic acidUtilizes as a sole source of carbon, nitrogen, and sulfur.[6]

Biochemical Pathways of Degradation

The microbial degradation of naphthalenesulfonic acids is initiated by an enzymatic attack on the aromatic ring, which leads to desulfonation. The resulting desulfonated intermediate, typically 1,2-dihydroxynaphthalene, then enters the well-established naphthalene degradation pathway.

Initial Desulfonation Step

The key initial step is the dihydroxylation of the naphthalene ring, catalyzed by a multi-component enzyme system known as naphthalene dioxygenase . This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus, forming a cis-1,2-dihydroxy-1,2-dihydronaphthalene-sulfonate intermediate. This intermediate is unstable and spontaneously eliminates the sulfite (B76179) group to form 1,2-dihydroxynaphthalene[7][8].

Catabolism of 1,2-Dihydroxynaphthalene

Following desulfonation, 1,2-dihydroxynaphthalene is further metabolized through pathways that converge on central metabolites like catechol or gentisate. These are then cleaved and enter the Krebs cycle[7].

Below is a diagram illustrating the general degradation pathway for monosulfonated naphthalenes.

Naphthalenesulfonate_Degradation cluster_desulfonation Initial Desulfonation cluster_catabolism Downstream Catabolism Naphthalene-1-sulfonate Naphthalene-1-sulfonate cis-1,2-Dihydroxy-1,2-dihydronaphthalene-1-sulfonate cis-1,2-Dihydroxy-1,2-dihydronaphthalene-1-sulfonate Naphthalene-1-sulfonate->cis-1,2-Dihydroxy-1,2-dihydronaphthalene-1-sulfonate  Naphthalene  Dioxygenase  (O2, NADH) 1,2-Dihydroxynaphthalene 1,2-Dihydroxynaphthalene cis-1,2-Dihydroxy-1,2-dihydronaphthalene-1-sulfonate->1,2-Dihydroxynaphthalene Spontaneous elimination (-HSO3) Salicylate Salicylate 1,2-Dihydroxynaphthalene->Salicylate Ring Cleavage Enzymes Gentisate Gentisate Salicylate->Gentisate Central_Metabolism Central Metabolism (Krebs Cycle) Gentisate->Central_Metabolism

General degradation pathway for naphthalenesulfonic acids.

Quantitative Data on Degradation

The efficiency and rate of naphthalenesulfonic acid degradation vary depending on the microbial strain, the specific NSA isomer, and environmental conditions.

Table 2: Quantitative Degradation Data for Naphthalenesulfonic Acids

MicroorganismCompoundConditionDegradation Rate / EfficiencyReference(s)
Pseudomonas sp. S-3132-NaphthalenesulfonateSulfur source4 µkat/kg of protein[1]
Arthrobacter sp. 2AC2-NSA (100 mg/l)Sole carbon sourceHalf-life: 20 hours[3]
Comamonas sp. 4BC2-NSA (100 mg/l)Sole carbon sourceHalf-life: 26 hours[3]
Arthrobacter sp. 2AC / Comamonas sp. 4BC2-NSASole carbon sourceYield coefficient: 0.33 g biomass/g 2-NSA[3]
Pseudomonas aeruginosa8-Anilino-1-naphthalenesulfonic acidWith glucose and ammonium (B1175870) nitrateUp to 1,200 mg/l degraded[2]
Fungal-Bacterial Consortium2-NSAPCombined treatmentUp to 62% COD removal[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of naphthalenesulfonic acid degradation.

Isolation of Naphthalenesulfonic Acid-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria capable of utilizing an NSA as a sole source of carbon.

Isolation_Workflow cluster_enrichment Enrichment Culture cluster_isolation Isolation and Purification cluster_characterization Characterization A Inoculate Mineral Salt Medium (MSM) + NSA (sole carbon source) with environmental sample (e.g., sewage) B Incubate with shaking (e.g., 27°C) A->B C Perform successive transfers to fresh medium B->C D Plate serial dilutions of enrichment culture on MSM agar (B569324) + NSA C->D E Incubate plates until colonies appear D->E F Select distinct colonies and streak-purify on fresh plates E->F G Perform taxonomic identification (e.g., 16S rDNA sequencing) F->G H Confirm degradation ability in liquid culture F->H

Workflow for isolation of NSA-degrading bacteria.

Protocol:

  • Prepare Mineral Salt Medium (MSM): A typical MSM contains (per liter): 2.0 g KH₂PO₄, 2.0 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 2.0 g NH₄NO₃, 10 mg NaCl, 4 mg FeCl₃·6H₂O, 4 mg ZnCl₂, and 2 mg MnCl₂·4H₂O[9]. The pH is adjusted to 7.0.

  • Add Carbon Source: Sterilize the MSM by autoclaving. After cooling, add a sterile stock solution of the target naphthalenesulfonic acid to a final concentration of 0.1% (w/v).

  • Inoculation and Enrichment: Inoculate 100 mL of the prepared medium in a 250 mL flask with 1-5 g (or mL) of an environmental sample (e.g., soil or water from a contaminated site). Incubate at 27-30°C on a rotary shaker (150-200 rpm).

  • Subculturing: After significant growth is observed (turbidity), transfer an aliquot (e.g., 1-5 mL) to a fresh flask of the same medium. Repeat this process 3-5 times to enrich for adapted microorganisms.

  • Isolation: Serially dilute the final enrichment culture and plate onto solid MSM containing 1.5% agar and the target NSA as the sole carbon source. Incubate the plates until colonies appear.

  • Purification: Select morphologically distinct colonies and purify them by repeated streaking on fresh MSM-NSA agar plates.

  • Verification: Confirm the degradative ability of the pure isolates by inoculating them into liquid MSM-NSA and monitoring the disappearance of the substrate over time using HPLC.

Biodegradation Assay in Liquid Culture

This protocol outlines the procedure for quantifying the degradation of an NSA by a pure or mixed microbial culture.

  • Prepare Culture: Grow the microbial strain(s) in a suitable medium (e.g., nutrient broth or MSM with an easily utilizable carbon source) to obtain sufficient biomass.

  • Inoculum Preparation: Harvest the cells by centrifugation, wash them twice with sterile phosphate (B84403) buffer (e.g., 50 mM, pH 7.0), and resuspend them in the same buffer to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Set up Biodegradation Experiment: In sterile flasks, add MSM and the target NSA to the desired initial concentration (e.g., 100 mg/L). Inoculate with the washed cell suspension. Include uninoculated controls to account for abiotic losses.

  • Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 180 rpm).

  • Sampling: At regular time intervals, aseptically withdraw samples.

  • Sample Preparation and Analysis: Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the concentration of the NSA and its metabolites using HPLC. Total organic carbon (TOC) analysis can also be performed to assess mineralization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying NSAs and their non-volatile metabolites.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape[10].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound of interest has maximum absorbance (e.g., 270 nm)[10][11].

    • Temperature: 30°C[10].

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify volatile metabolites.

  • Typical GC-MS Workflow:

    • Extraction: Extract metabolites from the culture supernatant using a solvent like ethyl acetate (B1210297).

    • Derivatization: Since many metabolites are polar, a derivatization step (e.g., silylation) is often required to increase their volatility[12].

    • GC Separation:

      • Carrier Gas: Helium.

    • MS Detection: Use electron ionization (EI) and scan for a mass range appropriate for the expected metabolites.

Naphthalene Dioxygenase Enzyme Assay

This assay measures the activity of the initial enzyme in the degradation pathway.

  • Prepare Cell-Free Extract: Grow the bacterial strain under inducing conditions (e.g., in the presence of naphthalene or an NSA). Harvest the cells, wash them, and lyse them by sonication or French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6].

  • Assay Mixture: In a reaction vial, combine the cell-free extract, a buffer (e.g., 50 mM Tris-HCl, pH 7.5), and the NSA substrate.

  • Initiate Reaction: Start the reaction by adding NADH to a final concentration of 1 mM.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop Reaction and Extract: Stop the reaction by adding a solvent like ethyl acetate and vortexing to extract the products.

  • Analysis: Analyze the extracted products (e.g., 1,2-dihydroxynaphthalene) by HPLC or GC-MS[6].

Conclusion

The microbial degradation of naphthalenesulfonic acids is a complex process involving a diverse range of microorganisms and enzymatic pathways. This guide has provided a comprehensive overview of the key aspects of this process, from the isolation of capable microbes to the detailed analysis of their degradation pathways and kinetics. The provided protocols and data serve as a valuable resource for researchers and professionals working on the bioremediation of NSA-contaminated environments and for those in drug development interested in the metabolic fate of related chemical structures. Further research into the genetic regulation of these pathways and the optimization of bioremediation strategies will continue to advance our ability to address the environmental challenges posed by these compounds.

References

A Technical Guide to the PD-1/PD-L1 Axis: Signaling, Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Immune Checkpoints in Oncology

The immune system's ability to distinguish self from non-self is fundamental to maintaining health and eliminating pathogens and malignant cells. This process is tightly regulated by a network of co-stimulatory and co-inhibitory signals known as immune checkpoints.[1] In a healthy state, these checkpoints prevent autoimmunity and limit collateral tissue damage during inflammatory responses.[2] However, cancer cells can exploit these regulatory pathways to evade immune surveillance and destruction.[1][3]

One of the most critical immune checkpoint pathways involves the Programmed Cell Death Protein 1 (PD-1, also known as CD279) receptor and its primary ligand, Programmed Death-Ligand 1 (PD-L1, or B7-H1).[4] The PD-1/PD-L1 axis has become a focal point in cancer immunotherapy due to its central role in suppressing T-cell mediated anti-tumor responses.[3][4] Tumors can upregulate PD-L1 expression, effectively creating a "molecular shield" that deactivates tumor-infiltrating T-cells that express PD-1.[1] This guide provides an in-depth overview of the PD-1/PD-L1 signaling pathway, details key experimental methodologies for its investigation, and summarizes quantitative data related to therapeutic interventions that target this axis.

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on the surface of activated T-cells and PD-L1 on tumor cells initiates an inhibitory signaling cascade that attenuates T-cell function.

Molecular Interaction and Downstream Signaling: Upon binding of PD-L1 to the PD-1 receptor, a conformational change occurs in the cytoplasmic domain of PD-1.[5] This leads to the recruitment of the tyrosine phosphatase SHP-2 (Src homology region 2 domain-containing phosphatase-2).[3] SHP-2 then dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, including ZAP70 and PI3K.[6] The consequences of this inhibitory cascade are profound:

  • Inhibition of T-cell proliferation: The cell cycle is arrested, preventing the clonal expansion of tumor-specific T-cells.

  • Reduced cytokine production: The secretion of effector cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), is significantly decreased.[7]

  • Induction of T-cell anergy and exhaustion: Persistent signaling through PD-1 can lead to a state of T-cell dysfunction known as exhaustion, rendering the immune cells ineffective.[2]

The upregulation of PD-L1 on cancer cells can be driven by intrinsic oncogenic signaling pathways (e.g., involving PTEN loss or ALK/EGFR activation) or induced by the inflammatory tumor microenvironment, particularly in response to IFN-γ released by effector T-cells.[1][4]

PD1_Signaling_Pathway PD-1/PD-L1 Inhibitory Signaling Pathway cluster_tcell Activated T-Cell cluster_blockade Therapeutic Intervention TCR TCR ZAP70 ZAP70 TCR->ZAP70 PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 Recruitment PI3K PI3K SHP2->PI3K SHP2->ZAP70 Dephosphorylation Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation ZAP70->PI3K MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Blocker Anti-PD-1 / Anti-PD-L1 Antibody Blocker->PD1 Blocker->PDL1

PD-1/PD-L1 signaling cascade and point of therapeutic inhibition.

Methodological Approaches for Investigation

A variety of biochemical and cell-based assays are essential for the discovery and characterization of PD-1/PD-L1 inhibitors.

Biochemical Assays: Quantifying Molecular Interactions

These assays are crucial for determining the binding affinity and kinetics of inhibitors to their targets.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time.[8][9][10] It provides quantitative data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).

  • Objective: To determine the binding affinity (KD) of a therapeutic antibody (analyte) to the PD-1 receptor (ligand).

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 dextran (B179266) chip)

    • Recombinant human PD-1 protein (ligand)

    • Therapeutic antibody (analyte)

    • Immobilization buffers (e.g., Amine coupling kit: EDC/NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Chip Preparation and Ligand Immobilization:

      • Activate the sensor chip surface using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the purified recombinant PD-1 protein (ligand) at a concentration of ~5-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., ~400 Resonance Units, RU).[8]

      • Inject ethanolamine (B43304) to block any remaining active esters on the surface.

    • Analyte Binding Analysis:

      • Prepare a series of dilutions of the therapeutic antibody (analyte) in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[11]

      • Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[8] Each injection cycle consists of an association phase followed by a dissociation phase where only running buffer flows over the chip.

      • A reference flow cell (without immobilized ligand) is used to subtract non-specific binding and bulk refractive index changes.

    • Surface Regeneration:

      • After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte without denaturing the immobilized ligand.

    • Data Analysis:

      • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cell-Based Assays: Assessing Functional Outcomes

Cell-based assays are critical for evaluating how a compound modulates T-cell function in a more physiologically relevant context.[12][13]

Experimental Protocol: T-Cell/APC Co-Culture Activation Assay

This assay measures the ability of a PD-1/PD-L1 inhibitor to restore T-cell activation and cytokine production in the presence of PD-L1-expressing cells.

  • Objective: To quantify the functional effect of a PD-1 inhibitor on T-cell activation.

  • Materials:

    • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or a PD-1 expressing Jurkat T-cell line engineered with a reporter gene (e.g., NFAT-luciferase).[6][13]

    • Target/Antigen-Presenting Cells (APCs): A cell line (e.g., CHO-K1 or an artificial APC) engineered to express a T-cell receptor (TCR) agonist (e.g., anti-CD3) and human PD-L1.[13]

    • PD-1 inhibitor (test compound)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Assay plates (96-well, white, clear-bottom for luciferase)

    • Cytokine detection kit (e.g., IL-2 ELISA) or luciferase reporter assay reagent

  • Procedure:

    • Cell Plating:

      • Plate the target/APC cells in a 96-well plate and allow them to adhere.

      • Isolate and prepare the effector T-cells. If using PBMCs, T-cells can be pre-labeled with a proliferation dye like CFSE.[14]

    • Inhibitor Addition:

      • Prepare serial dilutions of the PD-1 inhibitor and add them to the appropriate wells. Include a vehicle-only control.

    • Co-culture Initiation:

      • Add the effector T-cells to the wells containing the target cells and inhibitor. A typical ratio is 5:1 or 10:1 (T-cell:APC).[15]

    • Incubation:

      • Incubate the co-culture for 24-72 hours at 37°C, 5% CO2. The duration depends on the specific endpoint being measured (e.g., 24h for early activation markers, 72h for proliferation).

    • Endpoint Measurement:

      • Cytokine Production: Collect the supernatant and measure the concentration of a key cytokine like IL-2 or IFN-γ using ELISA.[14]

      • Reporter Gene Activity: If using a reporter cell line, lyse the cells and add the appropriate substrate (e.g., luciferin) to measure the luminescent signal.[13]

      • T-Cell Proliferation: If using CFSE-labeled primary T-cells, harvest the cells, stain for T-cell markers (e.g., CD4/CD8), and analyze the dilution of the CFSE dye by flow cytometry.[14][16]

    • Data Analysis:

      • Plot the measured signal (e.g., cytokine concentration, luminescence) against the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

Workflow_Diagram T-Cell Co-Culture Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Endpoint Measurement plate_apc 1. Plate PD-L1+ Target/APC Cells add_inhibitor 4. Add Inhibitor to Plate plate_apc->add_inhibitor prep_tcell 2. Prepare PD-1+ Effector T-Cells add_tcell 5. Add T-Cells to Initiate Co-Culture prep_tcell->add_tcell prep_inhibitor 3. Prepare Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor add_inhibitor->add_tcell incubate 6. Incubate (24-72 hours) add_tcell->incubate readout 7. Measure Readout incubate->readout cytokine Cytokine ELISA (e.g., IL-2) readout->cytokine reporter Reporter Assay (e.g., Luciferase) readout->reporter proliferation Flow Cytometry (CFSE Dilution) readout->proliferation analysis 8. Data Analysis (Calculate EC50) readout->analysis

Workflow for a cell-based T-cell/APC co-culture activation assay.

Quantitative Data and Therapeutic Application

The development of monoclonal antibodies that block the PD-1/PD-L1 interaction has revolutionized cancer treatment.[1][7] These drugs, known as immune checkpoint inhibitors, effectively "release the brakes" on the immune system, allowing T-cells to recognize and attack tumor cells.[4]

Binding Affinities of Select Inhibitors

The binding affinity (KD) is a critical parameter for a therapeutic antibody. While a direct correlation between higher affinity and greater efficacy is not always observed, a certain affinity threshold is required for maximum effect at a given dose.[17]

Compound ClassTargetExample CompoundBinding Affinity (KD) or IC50Reference
Natural CompoundPD-1Tannic Acid1.46 µM (KD)[18]
Natural CompoundPD-L1Tannic Acid1.21 µM (KD)[18]
Small MoleculePD-L1BMS-11661.4 nM (IC50)[6]
Engineered PD-1 MutantPD-L2Triple Mutant2.6 nM (KD)[19]
Clinical Efficacy of PD-1/PD-L1 Inhibitors

The clinical success of PD-1/PD-L1 inhibitors is typically measured by metrics such as the Objective Response Rate (ORR), which is the proportion of patients whose tumors shrink by a predefined amount. A meta-analysis of 91 clinical trials encompassing 16,400 patients provides a broad overview of their efficacy.[20][21]

ParameterOverall PD-1/PD-L1 InhibitorsPD-1 Inhibitors OnlyPD-L1 Inhibitors OnlyReference
Mean ORR 19.56% (95% CI: 15.09-24.03)21.65%17.60%[20][21]
Median TTR (months) 2.05 (95% CI: 1.85-2.26)--[20][21]
Median DOR (months) 10.65 (95% CI: 7.78-13.52)11.2610.03[20][21]

ORR: Objective Response Rate; TTR: Time to Response; DOR: Duration of Response.

Furthermore, efficacy varies significantly based on the line of treatment and combination strategy.

Treatment StrategyMean ORRMedian DOR (months)Reference
First-Line Treatment 36.57%9.00[20][21][22]
Second-Line or Subsequent 13.18%13.42[20][21]
Immunotherapy + Chemotherapy (I+C) 46.81%8.09[20][21]
Immunotherapy Monotherapy (I) 17.75%12.39[20][21]

These data highlight that while monotherapy is effective for a subset of patients, combination with chemotherapy significantly increases the initial response rate, albeit with a shorter duration of response in the analyzed studies.[21][23] The higher ORR in first-line settings suggests that an earlier intervention, before the immune system is compromised by multiple rounds of chemotherapy, may be more beneficial.[22]

References

1,5-Naphthalenedisulfonic Acid in Capillary Electrophoresis Separation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1,5-Naphthalenedisulfonic acid (1,5-NDSA) and related sulfonic acids in capillary electrophoresis (CE) for the separation of pharmaceutical compounds. While specific applications of 1,5-NDSA in CE are not extensively documented in readily available scientific literature, this guide extrapolates its potential uses based on the known applications of other naphthalenesulfonic acid isomers and alkyl sulfonic acids as background electrolyte (BGE) components and ion-pairing agents. The principles, experimental protocols, and quantitative data presented herein are drawn from analogous, well-documented CE separation methods to provide a comprehensive resource for researchers in drug development and analysis.

Introduction to this compound and its Potential in Capillary Electrophoresis

This compound, also known as Armstrong's acid, is a strong organic acid.[1] Its structure, featuring a naphthalene (B1677914) core with two sulfonic acid groups, imparts properties that are highly relevant to CE separations. The sulfonic acid moieties are strong acids, meaning they are fully ionized over a wide pH range, which can contribute to the conductivity and buffering capacity of the BGE. The naphthalene ring provides a hydrophobic region, which can engage in non-covalent interactions with analytes.

In the context of CE, 1,5-NDSA has the potential to be utilized in several ways:

  • As a Background Electrolyte (BGE) Component: The disulfonate salt can be a component of the BGE, contributing to the overall ionic strength and buffering capacity. Its UV absorbance may also be leveraged for indirect UV detection of non-chromophoric analytes.

  • As an Ion-Pairing Agent: For the separation of charged analytes, particularly basic drugs that exist as cations at low pH, 1,5-NDSA can act as a counter-ion. The formation of ion pairs between the anionic sulfonate groups and cationic analytes can modify the effective electrophoretic mobility of the analytes, thereby influencing their separation.

  • In Electrokinetic Chromatography: There are mentions of this compound being used in electrokinetic chromatography, a mode of CE where separation is based on the differential partitioning of analytes between a pseudo-stationary phase and the mobile phase.[2]

Core Principles of Capillary Electrophoresis in Pharmaceutical Analysis

Capillary electrophoresis separates analytes based on their differential migration in an electric field. The migration velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF). The electrophoretic mobility is a function of the analyte's charge-to-size ratio, while the EOF is the bulk flow of the BGE within the capillary.

For the separation of pharmaceuticals, which are often ionizable, the pH of the BGE is a critical parameter as it dictates the charge state of the analytes. The majority of drugs are either acidic or basic water-soluble compounds, making them amenable to separation by CE.[3] Basic drugs are typically analyzed in their cationic form at low pH, while acidic drugs are analyzed as anions at high pH.[3]

Experimental Protocols: Separation of Naphthalenesulfonate Isomers and Ion-Pairing Applications

3.1. Separation of Naphthalenedisulfonate Isomers

A study on the separation of naphthalenedisulfonate isomers provides a relevant experimental framework.[4] Although this study did not focus on 1,5-NDSA as an additive but rather as an analyte, the conditions are illustrative of how to approach the separation of such compounds.

Experimental Workflow for Isomer Separation

G cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis System cluster_analysis Data Analysis Sample Prepare Analyte Mix (Naphthalenesulfonate Isomers) Injection Hydrodynamic Injection Sample->Injection BGE Prepare Running Buffer (e.g., Borate buffer with organic modifier) Capillary Fused Silica Capillary BGE->Capillary Capillary->Injection Separation Apply Voltage Injection->Separation Detection UV Diode Array Detector Separation->Detection Electropherogram Record Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification G cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis System cluster_analysis Data Analysis Analyte Prepare Basic Drug Solution Injection Hydrodynamic Injection Analyte->Injection BGE_IP Prepare BGE with Ion-Pairing Agent (e.g., Phosphate buffer + Sulfonic Acid) Capillary Fused Silica Capillary BGE_IP->Capillary Capillary->Injection Separation Apply Voltage Injection->Separation Detection UV Detector Separation->Detection Electropherogram Analyze Electropherogram (Migration Time Shifts) Detection->Electropherogram Optimization Optimize Ion-Pair Concentration Electropherogram->Optimization

References

The Application of 1,5-Naphthalenedisulfonic Acid as a Fluorescent Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,5-naphthalenedisulfonic acid (1,5-NDS) and its derivatives as versatile fluorescent probes. While 1,5-NDS itself is a known fluorescent organic compound, its direct application as a primary fluorescent probe is less documented than its more functionalized derivatives, such as anilino-naphthalene sulfonates (ANS). This guide will cover the core principles of fluorescence, the photophysical properties of the naphthalene (B1677914) scaffold, and detail the application of these probes in sensing and drug development, drawing upon data from closely related naphthalene-based fluorescent probes to illustrate the methodologies and potential applications.

Introduction to this compound

This compound, also known as Armstrong's acid, is a colorless, water-soluble solid. Its molecular structure, featuring a naphthalene core with two sulfonic acid groups, imparts useful properties for various chemical applications, including as a dye intermediate and a dopant for conductive polymers. Crucially, the naphthalene aromatic system is inherently fluorescent, making 1,5-NDS and its derivatives valuable tools in fluorescence spectroscopy.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₈O₆S₂
Molar Mass 288.30 g/mol
Appearance Colorless solid, often as a tetrahydrate
Solubility High in water
Fluorescence Yes

Principles of Fluorescence and Sensing Mechanisms

Fluorescence is a luminescence phenomenon where a molecule, after absorbing light energy, emits a photon as it returns to its electronic ground state. The intensity and wavelength of this emitted light can be highly sensitive to the molecule's local environment. This sensitivity is the basis for the use of fluorescent probes in sensing applications.

The primary mechanisms by which naphthalene-based probes like 1,5-NDS derivatives operate include:

  • Fluorescence Quenching: A decrease in fluorescence intensity upon interaction with an analyte (quencher).

  • Fluorescence Enhancement: An increase in fluorescence intensity, often due to changes in the probe's conformation or local environment upon binding to a target.

  • Wavelength Shifts: Changes in the excitation or emission maxima in response to environmental polarity or binding events.

The interaction between the fluorescent probe and the analyte can occur through several mechanisms, including:

  • Photoinduced Electron Transfer (PET): An electron is transferred between the excited probe and the analyte, leading to a non-radiative decay pathway and thus quenching the fluorescence.

  • Förster Resonance Energy Transfer (FRET): Energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor molecule.

  • Intramolecular Charge Transfer (ICT): In some derivatives, the distribution of electron density changes upon excitation, a process that can be influenced by the polarity of the solvent or binding to a macromolecule.

  • Static and Dynamic Quenching: Quenching can occur through the formation of a non-fluorescent ground-state complex between the probe and the quencher (static) or through collisional deactivation of the excited probe (dynamic).

Signaling Pathway for Fluorescence Quenching

The process of fluorescence quenching by an analyte can be visualized as a signaling pathway. The following diagram illustrates a generalized mechanism for dynamic (collisional) quenching.

G General Signaling Pathway for Dynamic Fluorescence Quenching Probe Fluorescent Probe (Ground State) Excited_Probe Excited State Probe Probe->Excited_Probe Excitation (hν) Excited_Probe->Probe Fluorescence Analyte Analyte (Quencher) Excited_Probe->Analyte Collision Quenched_Complex Quenched State Excited_Probe->Quenched_Complex Energy/Electron Transfer Fluorescence Fluorescence Emission Excited_Probe->Fluorescence No_Fluorescence Non-radiative Decay Quenched_Complex->No_Fluorescence

Caption: Dynamic quenching pathway of a fluorescent probe by an analyte.

Spectroscopic Properties and Quantitative Analysis

Table 1: Spectroscopic Properties of Representative Naphthalene Sulfonates

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes
1,5-Naphthalenedisulfonate (group)~225~338Not ReportedIn aqueous solution.[1]
1,5-NDS disodium (B8443419) salt254360Not ReportedUsed for calibrating oil-in-water sensors.
1-Anilino-8-naphthalenesulfonate (1,8-ANS)~350~480Varies (0.004 in water to 0.98 in nonpolar solvents)Highly sensitive to environmental polarity.[2]
2-Anilino-6-naphthalenesulfonate (2,6-ANS)~322~430Varies with environmentUsed to probe hydrophobic sites.[2]

Note: Quantum yields are highly dependent on the solvent and local environment.

Quantitative Analysis of Quenching: The Stern-Volmer Equation

Fluorescence quenching data is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher[3][4]:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. The magnitude of Ksv indicates the efficiency of the quenching process.

Experimental Protocols

The following are generalized protocols for using a naphthalene-based fluorescent probe for sensing applications, based on common practices with similar compounds.

General Workflow for Fluorescence Measurements

G General Workflow for Fluorescence-Based Sensing A Prepare Stock Solutions (Probe and Analytes) B Determine Optimal Excitation and Emission Wavelengths A->B C Prepare Sample Series (Constant Probe, Varying Analyte Conc.) B->C D Incubate Samples (If required) C->D E Measure Fluorescence Intensity of Each Sample D->E F Data Analysis (e.g., Stern-Volmer Plot) E->F G Determine Sensing Parameters (Ksv, LOD) F->G

Caption: A typical experimental workflow for a fluorescence sensing assay.

Protocol for Metal Ion Detection by Fluorescence Quenching

This protocol describes a general method for screening the effect of different metal ions on the fluorescence of a naphthalene-based probe and for quantifying the quenching effect.

Materials:

  • This compound or a suitable derivative (e.g., 1,8-ANS).

  • Deionized water or appropriate buffer solution (e.g., Tris-HCl, HEPES).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Pb²⁺, Hg²⁺, etc.).

  • Spectrofluorometer with quartz cuvettes.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in water).

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM in water).

  • Determination of Optimal Wavelengths:

    • Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the chosen buffer.

    • Scan the excitation and emission spectra to determine the optimal wavelengths (λex and λem).

  • Titration Experiment:

    • Prepare a series of solutions in cuvettes, each containing the same concentration of the fluorescent probe.

    • Add increasing concentrations of the metal ion stock solution to the cuvettes. Ensure the total volume is constant. A control sample with no metal ion should be prepared.

    • Mix and allow the solutions to equilibrate for a set time (e.g., 5-15 minutes) at a constant temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each solution at the predetermined λem, using the optimal λex.

    • Ensure instrument settings (e.g., slit widths, PMT voltage) are kept constant for all measurements.

  • Data Analysis:

    • Correct for any inner-filter effects if necessary.

    • Plot the fluorescence intensity (F) as a function of the metal ion concentration [Q].

    • Construct a Stern-Volmer plot (F₀/F vs. [Q]).

    • Determine the Stern-Volmer constant (Ksv) from the slope of the linear portion of the plot.

    • Calculate the Limit of Detection (LOD), typically as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve at low concentrations.

Table 2: Representative Performance of Naphthalene-based Probes for Metal Ion Sensing

ProbeAnalyteKsv (M⁻¹)LODMechanismReference
Naphthalenediol derivativeCu²⁺Not explicitly stated16 x 10⁻⁶ MDynamic Quenching[5]
Naphthalimide derivativeHg²⁺Not explicitly stated0.52 µMPET[6]
Naphthalimide derivativeAl³⁺1.598 x 10⁵ M⁻¹ (Binding Const.)8.73 x 10⁻⁸ MChelation-Enhanced Fluorescence[7]

Applications in Drug Development

Fluorescent probes based on the naphthalene scaffold, particularly ANS derivatives, are widely used in drug development to study drug-protein interactions. These probes tend to exhibit low fluorescence in aqueous environments but show a significant increase in quantum yield and a blue shift in their emission maximum when they bind to hydrophobic pockets on the surface of proteins.

Drug-Protein Binding Studies

A common application is in competitive binding assays. A protein of interest is first saturated with a naphthalene-based probe like 1,8-ANS. The fluorescence of the protein-ANS complex is high. When a drug that competes for the same binding site is introduced, it displaces the ANS molecule, leading to a decrease in fluorescence intensity as the ANS is released into the aqueous environment. This quenching of fluorescence can be used to determine the binding affinity of the drug for the protein.[8]

Logical Relationship in Competitive Binding Assay

G Logic of a Competitive Drug-Protein Binding Assay Protein Protein with Hydrophobic Pocket Protein_ANS Protein-ANS Complex (High Fluorescence) Protein->Protein_ANS + ANS ANS ANS Probe ANS->Protein_ANS Drug Test Drug Protein_Drug Protein-Drug Complex (No Fluorescence from ANS) Drug->Protein_Drug Protein_ANS->Protein_Drug + Drug (Competitive Binding) Free_ANS Free ANS in Solution (Low Fluorescence) Protein_ANS->Free_ANS Displacement

Caption: Competitive binding assay using a fluorescent probe.

This method provides a rapid and sensitive means to screen compound libraries for binding activity against target proteins, a crucial step in early-stage drug discovery.

Conclusion

This compound and its derivatives represent a versatile class of fluorescent probes. Their sensitivity to the local environment makes them powerful tools for the detection of a wide range of analytes, including metal ions and organic molecules. In the field of drug development, they are invaluable for characterizing drug-protein interactions. While quantitative photophysical data for the parent 1,5-NDS molecule is not extensively reported, the well-documented properties and applications of its derivatives, such as the anilino-naphthalene sulfonates, provide a robust framework for its utilization in research and development. The experimental protocols and principles outlined in this guide offer a solid foundation for harnessing the potential of this important class of fluorophores.

References

A Technical Guide to the Synthesis of Metal-Organic Frameworks with 1,5-Naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) utilizing the 1,5-naphthalenedisulfonic acid (1,5-NDS) linker. The unique structural and chemical properties of 1,5-NDS make it a compelling building block for the creation of novel MOFs with diverse functionalities.

Introduction to 1,5-NDS Based MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of both the metal center and the organic linker dictates the resulting structure and properties of the MOF, such as pore size, surface area, and chemical functionality.[1] This tunability makes MOFs highly attractive for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2]

The this compound linker (C₁₀H₈O₆S₂) is a semi-rigid organic molecule characterized by a naphthalene (B1677914) core with two sulfonate groups at the 1 and 5 positions.[3] The sulfonate groups offer robust coordination sites for metal ions, and the naphthalene backbone provides a rigid scaffold, contributing to the formation of stable, porous frameworks. The presence of sulfonate groups can also impart unique properties to the resulting MOFs, such as high proton conductivity and interesting photoluminescent behavior.[4][5]

Synthesis Methodologies

The synthesis of 1,5-NDS based MOFs typically employs solvothermal or hydrothermal methods.[2][6] These techniques involve heating a mixture of the metal salt, the 1,5-NDS linker, and a solvent in a sealed vessel to facilitate the crystallization of the MOF structure.[7]

A general workflow for the synthesis of these MOFs is depicted below:

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Metal_Salt Metal Salt Solution Mix Mixing & Homogenization Metal_Salt->Mix Linker_Sol 1,5-NDS Linker Solution Linker_Sol->Mix Sealed_Vessel Transfer to Sealed Vessel (e.g., Teflon-lined Autoclave) Mix->Sealed_Vessel Heating Hydrothermal/Solvothermal Heating (e.g., 100-180°C) Sealed_Vessel->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filtration & Washing (e.g., with H₂O, Ethanol) Cooling->Filtration Drying Drying (e.g., in vacuum or air) Filtration->Drying Final_Product Crystalline MOF Product Drying->Final_Product

References

The Use of 1,5-Naphthalenedisulfonic Acid as a Geothermal Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1,5-naphthalenedisulfonic acid (1,5-NDS) as a tracer in geothermal reservoirs. It details the injection protocols, analytical methodologies, and data interpretation based on various field and laboratory studies. This document is intended to serve as a valuable resource for professionals involved in geothermal energy exploration and exploitation.

Introduction to this compound as a Geothermal Tracer

This compound is a polyaromatic sulfonate compound that has proven to be an effective tracer for tracking fluid flow in high-temperature geothermal systems.[1][2] Its utility stems from its high thermal stability, good detectability, and environmentally benign nature.[1] Unlike traditional tracers like fluorescein (B123965), which can degrade at the high temperatures found in geothermal reservoirs, 1,5-NDS and other naphthalene (B1677914) sulfonates exhibit greater stability, making them suitable for a wider range of geothermal environments.[3][4] These tracers are typically analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which allows for very low detection limits.[1][2]

Experimental Protocols

Tracer Injection Protocol

The successful injection of 1,5-NDS is critical for a reliable tracer test. The following protocol is a synthesis of methodologies reported in various field studies.[1][3]

Objective: To introduce a known quantity of 1,5-NDS into a geothermal injection well as a sharp pulse.

Materials:

  • This compound (solid)

  • Fresh water or flashed reservoir water

  • Mixing tank (e.g., 2,400 liters)

  • High-pressure injection pump

  • Nitrogen gas source (optional, for deoxygenating water)

Procedure:

  • Tracer Solution Preparation:

    • A predetermined quantity of 1,5-NDS (e.g., 100-150 kg) is dissolved in a large volume of water (e.g., 400-2,400 liters) in a mixing tank.[1][3] The use of fresh water or flashed reservoir water is common.[1]

    • To minimize potential oxidation of the tracer at high temperatures, the dissolution water can be purged with nitrogen to remove dissolved oxygen.[3]

    • The concentration of the final tracer solution is calculated based on the mass of 1,5-NDS and the volume of water.

  • Pre-Injection:

    • For at least two weeks prior to tracer injection, background water samples are collected from surrounding production wells to establish baseline fluorescence levels.[3]

    • It is recommended to maintain a steady injection rate at the target well for a month before the test to establish a consistent flow path.[3]

  • Injection:

    • The prepared 1,5-NDS solution is injected into the geothermal well as a slug over a short period (e.g., 6-15 minutes) using a high-pressure pump.[1]

    • The goal is to achieve a high initial concentration of the tracer in the wellbore (e.g., 3,600 ppm).[1]

  • Post-Injection:

    • The injection of the tracer slug is followed by the continuous injection of brine or water to push the tracer into the reservoir.

Sample Collection and Preservation

Proper sample collection and preservation are essential for accurate tracer analysis.

Procedure:

  • Following tracer injection, water samples are collected from designated production wells at regular intervals.

  • Samples should be collected in dark-colored bottles to prevent photodegradation of the tracer.[3]

  • For preserving low-solubility organic tracers, mixing the collected geothermal samples with ethanol (B145695) immediately after collection is an effective method.[5]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of 1,5-NDS in the collected water samples is typically determined by HPLC with fluorescence detection.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Fluorescence detector

  • C18 chromatography column

Procedure:

  • Sample Preparation: Geothermal fluid samples may require filtration to remove suspended solids before injection into the HPLC system.

  • Chromatographic Separation: The samples are injected into the HPLC system, and the 1,5-NDS is separated from other components in the water on a C18 column.

  • Fluorescence Detection: As the 1,5-NDS elutes from the column, it is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the compound.

  • Quantification: The concentration of 1,5-NDS in the sample is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. The detection limits for naphthalene sulfonates are typically in the range of 0.5 to 2 ppb.[3]

Data Presentation

The following tables summarize quantitative data from various geothermal tracer tests using 1,5-NDS.

Table 1: 1,5-NDS Injection Parameters in Various Geothermal Fields

Geothermal FieldInjected Mass of 1,5-NDS (kg)Dissolution Volume (liters)Injection Duration (minutes)Injection WellReference
Dixie Valley, USA100~400~1541-18[1]
Awibengkok, Indonesia150~2,400~6Awi 15-2[1]
Mahanagdong, Philippines600Not SpecifiedNot SpecifiedMG21D[6]
Germencik, Turkey125Not SpecifiedNot SpecifiedOB-31[7][8]

Table 2: 1,5-NDS Tracer Return Characteristics

Geothermal FieldProduction WellFirst Arrival Time (days)Peak Concentration (ppb)Tracer Recovery (%)Reference
Ohaaki, New ZealandBR-25~140Not SpecifiedNot Specified[1]
Ohaaki, New ZealandBR-45~140Not SpecifiedNot Specified[1]
Menderes Field, TurkeyPW-4Not Specified9.68Not Specified[9]
Mahanagdong, PhilippinesMultipleNot SpecifiedNot Specified0.30 - 2.0[6]

Mandatory Visualizations

Geothermal_Tracer_Test_Workflow cluster_Preparation Phase 1: Preparation cluster_Injection Phase 2: Injection cluster_Monitoring Phase 3: Monitoring & Analysis cluster_Interpretation Phase 4: Interpretation Tracer_Selection Tracer Selection (1,5-NDS) Solution_Prep Tracer Solution Preparation Tracer_Selection->Solution_Prep Tracer_Injection Slug Injection into Injection Well Solution_Prep->Tracer_Injection Background_Sampling Background Sampling from Production Wells Background_Sampling->Tracer_Injection Sample_Collection Sample Collection from Production Wells Tracer_Injection->Sample_Collection Fluid Flow in Reservoir Sample_Analysis Sample Analysis (HPLC) Sample_Collection->Sample_Analysis Tracer_Return_Curve Tracer Return Curve Generation Sample_Analysis->Tracer_Return_Curve Reservoir_Characterization Reservoir Characterization Tracer_Return_Curve->Reservoir_Characterization

Caption: Workflow for a geothermal tracer test using 1,5-NDS.

Thermal_Degradation_Pathway NDS_1_5 This compound (1,5-NDS) NSA_1 1-Naphthalene sulfonate (1-NSA) NDS_1_5->NSA_1 ≥ 200°C Desulfonation Naphthalene Naphthalene NDS_1_5->Naphthalene > 250°C NSA_1->Naphthalene Naphthols Naphthols Naphthalene->Naphthols

Caption: Thermal degradation pathway of 1,5-NDS at geothermal conditions.[10][11]

Discussion

Thermal Stability and Degradation

The thermal stability of 1,5-NDS is a key factor in its effectiveness as a geothermal tracer. Laboratory studies have shown that 1,5-NDS is remarkably stable, with one study measuring only 20% decay after one week at 330°C.[12] However, at temperatures of 200°C and above, it can begin to break down.[10][11] The primary breakdown product at lower temperatures (≥ 200°C) is 1-naphthalene sulfonate (1-NSA).[10][11] At higher temperatures (above 250-300°C), further degradation to naphthalene and naphthols occurs.[10][11] The degradation rate is influenced by temperature, pH, and the presence of dissolved salts.[10] Understanding these degradation pathways is crucial for the accurate interpretation of tracer return data, especially in very high-temperature reservoirs.[10]

Comparison with Other Tracers

Field studies have often used 1,5-NDS in conjunction with other tracers, most notably fluorescein.[1][3] In the Awibengkok geothermal field, it was observed that while fluorescein and naphthalene sulfonates showed similar first arrival times, the recovered concentrations of the naphthalene sulfonates were significantly higher, suggesting they are more conservative (less prone to degradation or absorption) in that reservoir.[3] This highlights the advantage of using naphthalene sulfonates in high-temperature geothermal systems where less stable tracers may give misleadingly low recovery values.[3]

Interpretation of Tracer Return Curves

The data collected from a tracer test is typically presented as a tracer return curve, which plots the concentration of the tracer in a production well over time. The shape of this curve provides valuable information about the geothermal reservoir:

  • First Arrival Time: The time it takes for the tracer to first appear in a production well indicates the fastest flow path between the injection and production wells.[3]

  • Peak Concentration: The maximum concentration of the tracer observed in a production well is related to the degree of dilution and dispersion within the reservoir.[9]

  • Tracer Recovery: The total amount of tracer recovered from a production well, expressed as a percentage of the injected mass, provides an estimate of the proportion of injected fluid that is being captured by that production well.[6]

  • Tailing of the Curve: A long, drawn-out tail on the return curve can indicate complex flow paths, such as diffusion into the rock matrix.[9][12]

By analyzing these features, reservoir engineers can gain insights into well connectivity, fluid velocities, flow paths, and the potential for cooling of the reservoir due to injection.[6][9][13]

Conclusion

This compound is a robust and reliable tracer for characterizing fluid flow in high-temperature geothermal reservoirs. Its high thermal stability, low detection limits, and conservative nature make it a valuable tool for reservoir management. This guide has provided a detailed overview of the injection protocols, analytical methods, and data interpretation associated with the use of 1,5-NDS. By following these established methodologies, researchers and industry professionals can effectively utilize this tracer to optimize the performance and sustainability of geothermal energy resources.

References

Doping Polyaniline with 1,5-Naphthalenedisulfonic Acid: An In-depth Technical Guide to Enhancing Electrical Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of polyaniline (PANI) doped with 1,5-Naphthalenedisulfonic acid (NDSA), with a focus on achieving enhanced electrical conductivity. This document details the underlying chemical principles, experimental methodologies, and the resulting material properties, offering valuable insights for researchers in materials science and professionals in related fields.

Introduction

Polyaniline, a prominent member of the conducting polymer family, has garnered significant attention due to its unique electrical properties, environmental stability, and ease of synthesis. The electrical conductivity of PANI can be effectively tuned through a process known as doping, which involves the introduction of a dopant to alter its electronic structure. Among various dopants, sulfonic acids have proven to be particularly effective. This guide specifically explores the use of this compound as a dopant for PANI, a choice that has demonstrated the potential to yield materials with substantial conductivity.

The doping of PANI with NDSA is typically achieved through an in situ oxidative polymerization of aniline (B41778). In this one-step process, the dopant is present during the polymerization of the aniline monomer, leading to its incorporation into the polymer structure. This method is advantageous for achieving a uniform distribution of the dopant and, consequently, consistent material properties.

Data on Electrical Conductivity

Dopant SystemSynthesis Temperature (°C)Conductivity (S/cm)Activation Energy (eV)Reference
This compound (NDSA)Room Temperature0.120.24[1]
Various Sulfonic Acids (including 1,5-NSA)Room Temperature10⁻¹ - 10⁰-[2]
This compound (NDSA) and Sodium Dodecyl Sulfate (SDS)2092.25-

Note: The high conductivity value in the NDSA/SDS system suggests a synergistic effect when a surfactant is used in conjunction with the primary dopant.

Experimental Protocols

The following section outlines a detailed methodology for the synthesis of PANI doped with this compound via in situ oxidative polymerization.

Materials and Reagents
Synthesis Procedure
  • Preparation of Dopant Solution: Dissolve a specific molar concentration of this compound in distilled water.

  • Addition of Monomer: To the dopant solution, add a stoichiometric amount of aniline monomer while stirring continuously. The mixture should be kept in an ice bath to maintain a low temperature (0-5 °C).

  • Preparation of Oxidant Solution: Separately, prepare a solution of ammonium persulfate in distilled water. This solution should also be pre-cooled.

  • Initiation of Polymerization: Slowly add the ammonium persulfate solution dropwise to the aniline-NDSA mixture under vigorous stirring. The polymerization is indicated by a change in the color of the solution, typically to a dark green.

  • Reaction Completion: Continue the stirring for several hours (e.g., 4-6 hours) in the ice bath to ensure the completion of the polymerization process.

  • Purification: The resulting precipitate (PANI-NDSA) is collected by filtration and washed thoroughly with distilled water, followed by methanol and acetone to remove any unreacted monomers, oxidant, and excess dopant.

  • Drying: The purified PANI-NDSA powder is then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Conductivity Measurement

The electrical conductivity of the synthesized PANI-NDSA is typically measured using the four-probe method on a pressed pellet of the polymer powder. This technique minimizes the influence of contact resistance on the measurement, providing an accurate value of the material's bulk conductivity.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the fundamental mechanism of doping, the following diagrams are provided.

experimental_workflow cluster_preparation Solution Preparation cluster_polymerization Polymerization cluster_purification Purification & Drying prep_dopant Dissolve NDSA in Distilled Water prep_monomer Add Aniline Monomer to Dopant Solution prep_dopant->prep_monomer initiation Initiate Polymerization: Add APS solution dropwise to Aniline-NDSA mixture prep_monomer->initiation prep_oxidant Prepare APS Solution in Distilled Water prep_oxidant->initiation reaction Continuous Stirring at 0-5 °C initiation->reaction filtration Filter the Precipitate reaction->filtration washing Wash with Water, Methanol, and Acetone filtration->washing drying Dry under Vacuum washing->drying product PANI-NDSA Powder drying->product

References

1,5-Naphthalenedisulfonic Acid as a Counterion for Drug Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,5-naphthalenedisulfonic acid as a counterion in pharmaceutical salt formation. It is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the physicochemical properties and bioavailability of active pharmaceutical ingredients (APIs). This document details the properties of this compound, methodologies for salt screening and formation, and the impact of this counterion on critical drug attributes such as solubility, stability, and in vivo performance.

Introduction to Pharmaceutical Salts and the Role of Counterions

The majority of drugs on the market are administered as salts. Salt formation is a common and effective strategy to improve the suboptimal physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] By reacting an acidic or basic API with a suitable counterion, a salt with modified properties such as enhanced solubility, improved stability, and better handling characteristics can be produced. The choice of the counterion is a critical decision in the drug development process, as it can significantly influence the final drug product's performance and manufacturability.[2]

This compound: A Versatile Counterion

This compound, also known as Armstrong's acid, is a strong organic acid.[3] Its disodium (B8443419) salt is sometimes employed as a divalent counterion for the formation of salts with basic drug compounds.[3] The bulky and rigid structure of the naphthalene (B1677914) ring, combined with the two strongly acidic sulfonic acid groups, imparts unique properties to the resulting salts.

Physicochemical Properties of this compound and its Disodium Salt

A thorough understanding of the counterion's properties is essential for successful salt formation and formulation development.

PropertyThis compoundDisodium 1,5-Naphthalenedisulfonate
Synonyms Armstrong's acid, Naphthalene-1,5-disulphonic acidArmstrong's acid disodium salt, this compound disodium salt
CAS Number 81-04-9[4]1655-29-4[5]
Molecular Formula C₁₀H₈O₆S₂[4]C₁₀H₆Na₂O₆S₂[5]
Molecular Weight 288.30 g/mol [4]332.26 g/mol [5]
Appearance White crystalline powder[6]White to off-white crystalline powder[7]
Solubility in Water Highly solubleHighly soluble (≥500 g/L at 20°C)[7]
pKa Strong acidNot applicable

Impact of 1,5-Naphthalenedisulfonate on Drug Properties: A Case Study

The selection of a counterion is driven by its ability to favorably modify the properties of the API. A case study on a lipophilic cardiovascular candidate drug demonstrated the significant advantages of forming a hemi-1,5-naphthalenedisulfonate salt.[8]

Enhanced Solubility and Dissolution Rate

The study compared the solubility and dissolution rate of the free base, a nanocrystal formulation of the free base, and three different salt forms: chloride, hydrogen sulfate (B86663), and hemi-1,5-naphthalenedisulfonate. All three salt forms exhibited improved solubility and a faster dissolution rate compared to the nanocrystal formulation of the free base.[8]

FormulationAqueous SolubilityDissolution Rate
Crystalline Free BaseLowLow
Nanocrystal FormulationImprovedImproved
Chloride SaltSignificantly Improved[8]Significantly Improved[8]
Hydrogen Sulfate SaltSignificantly Improved[8]Significantly Improved[8]
Hemi-1,5-Naphthalenedisulfonate Salt Significantly Improved [8]Significantly Improved [8]

Note: Specific quantitative solubility and dissolution data were not provided in the abstract.

Improved In Vivo Exposure

The enhanced solubility and dissolution rate of the salt forms translated to improved oral absorption and in vivo exposure in rats. All three salts demonstrated elevated in vivo exposures compared to the nanocrystal formulation of the parent free base.[8]

FormulationIn Vivo Exposure (Rat)
Nanocrystal FormulationBaseline
Chloride SaltElevated[8]
Hydrogen Sulfate SaltElevated[8]
Hemi-1,5-Naphthalenedisulfonate Salt Elevated [8]

Note: Specific pharmacokinetic parameters (e.g., AUC, Cmax) were not detailed in the abstract.

Enhanced Chemical Stability

A key advantage observed for the hemi-1,5-naphthalenedisulfonate salt was its significantly improved chemical stability in the solid state compared to the crystalline free base and the other salt forms.[8] The chloride and hydrogen sulfate salts showed similar chemical stability patterns to the free base.[8] This highlights the potential of the bulky and structurally rigid naphthalenedisulfonate counterion to stabilize APIs that are prone to degradation.

Experimental Protocols

The following sections outline the general methodologies for the preparation and characterization of 1,5-naphthalenedisulfonate drug salts.

Salt Screening

The initial step in salt selection is a screening process to identify suitable counterions and the optimal conditions for salt formation.

Salt_Screening_Workflow API API Solution (Basic Drug) Mixing Mixing in various solvents and ratios API->Mixing Counterion This compound Solution Counterion->Mixing Crystallization Crystallization (e.g., evaporation, cooling, anti-solvent addition) Mixing->Crystallization Isolation Isolation of Solid (Filtration/Centrifugation) Crystallization->Isolation Characterization Characterization of Solid (PXRD, DSC, TGA, HPLC) Isolation->Characterization Decision Select Promising Salt Forms Characterization->Decision

A general workflow for salt screening of a basic API with this compound.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the basic API and this compound in a range of pharmaceutically acceptable solvents (e.g., ethanol, methanol, acetone, water).

  • Mixing: In a multi-well plate or small vials, combine stoichiometric and non-stoichiometric ratios of the API and counterion solutions.

  • Crystallization: Induce crystallization through various techniques, including slow evaporation, cooling, and anti-solvent addition.

  • Isolation: Isolate any resulting solid material by filtration or centrifugation.

  • Characterization: Characterize the isolated solids using high-throughput techniques such as Powder X-ray Diffraction (PXRD) to determine crystallinity and identify new solid forms, Differential Scanning Calorimetry (DSC) to assess thermal properties, and High-Performance Liquid Chromatography (HPLC) to confirm the composition.

Preparation of 1,5-Naphthalenedisulfonate Salts

Once a promising salt form is identified, it can be prepared on a larger scale for further characterization.

Methodology:

  • Dissolution: Dissolve the basic API in a suitable solvent.

  • Addition of Counterion: Add a stoichiometric amount of this compound (either as a solid or in solution) to the API solution, with stirring.

  • Crystallization: Allow the salt to crystallize. This may occur spontaneously upon mixing or may require cooling, concentration of the solution, or the addition of an anti-solvent.

  • Isolation and Drying: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of the Salt Form

A comprehensive characterization of the prepared salt is crucial to understand its properties and performance.

Salt_Characterization_Workflow cluster_0 Primary Characterization cluster_1 Performance & Stability Assessment PXRD Powder X-ray Diffraction (PXRD) - Crystalline form - Polymorphism Solubility Equilibrium Solubility - pH-solubility profile PXRD->Solubility DSC Differential Scanning Calorimetry (DSC) - Melting point - Purity Stability Solid-State Stability - Temperature & Humidity Stress DSC->Stability TGA Thermogravimetric Analysis (TGA) - Solvates/Hydrates Hygroscopicity Hygroscopicity (DVS) TGA->Hygroscopicity HPLC HPLC - Purity - Stoichiometry Dissolution Intrinsic Dissolution Rate HPLC->Dissolution Counterion_Impact cluster_0 Influence on Salt Properties Counterion This compound - Bulky, rigid structure - Two sulfonic acid groups - Strong acid Salt_Properties Salt Physicochemical Properties Counterion->Salt_Properties Solubility Increased Solubility Salt_Properties->Solubility Dissolution Increased Dissolution Rate Salt_Properties->Dissolution Stability Improved Solid-State Stability Salt_Properties->Stability Crystallinity High Crystallinity Salt_Properties->Crystallinity Formulation Drug Product Formulation Performance In Vivo Performance Formulation->Performance Enhanced Bioavailability Solubility->Formulation Dissolution->Formulation Stability->Formulation Crystallinity->Formulation

References

Photocatalytic Hydrogen Production with Polyaniline/1,5-Naphthalenedisulfonic Acid Composites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Polyaniline (PANI) composites doped with 1,5-Naphthalenedisulfonic acid (1,5-NDSA) for photocatalytic hydrogen production. This document details experimental protocols, presents quantitative data, and visualizes key processes to facilitate further research and development in this promising area of renewable energy.

Introduction

The quest for clean and sustainable energy sources has positioned photocatalytic hydrogen production as a important area of research. Among the various materials being explored, conducting polymers, particularly Polyaniline (PANI), have garnered significant attention due to their tunable electronic properties, broad visible light absorption, and cost-effectiveness. The performance of PANI as a photocatalyst can be significantly enhanced through doping with functional molecules. This compound (1,5-NDSA) has emerged as an effective dopant, improving the charge separation and transport properties of PANI, thereby boosting its photocatalytic efficiency for hydrogen evolution from water. This guide provides a detailed exploration of the PANI/1,5-NDSA composite system.

Synthesis of PANI/1,5-NDSA Composite

The PANI/1,5-NDSA composite is typically synthesized via in-situ chemical oxidative polymerization of aniline (B41778) in the presence of 1,5-NDSA. The sulfonic acid groups of 1,5-NDSA act as a dopant, protonating the PANI backbone and influencing the morphology and electronic properties of the resulting composite.

Experimental Protocol: In-situ Chemical Oxidative Polymerization

This protocol is based on established methods for the synthesis of PANI composites.

Materials:

Procedure:

  • Dopant Solution Preparation: Dissolve 1.5 g of 1,5-NDSA in an appropriate amount of deionized water.

  • Monomer Addition: To the 1,5-NDSA solution, add a stoichiometric amount of aniline monomer under constant stirring. The solution should be kept in an ice bath to maintain a low temperature (0-5 °C).

  • Initiator Solution Preparation: In a separate beaker, dissolve 3.67 g of ammonium persulfate (APS) as the oxidant in deionized water. This solution should also be pre-cooled in an ice bath.

  • Polymerization: Slowly add the APS solution dropwise to the aniline/1,5-NDSA mixture under vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 0 and 5 °C. The color of the solution will gradually change to a dark green, indicating the formation of the PANI/1,5-NDSA composite.

  • Reaction Completion and Aging: Continue stirring the reaction mixture for 4-6 hours in the ice bath. To ensure maximum doping, the resulting green-colored colloidal solution can be left overnight in contact with the atmosphere.

  • Purification: The PANI/1,5-NDSA precipitate is collected by filtration. The collected powder is then washed sequentially with a mixture of distilled water and ethanol, followed by successive washes with distilled water until the filtrate is colorless and the pH is neutral. This removes unreacted monomers, oxidant, and excess acid. A final wash with acetone can help in obtaining a fine powder.

  • Drying: The purified green powder is dried in a vacuum oven at 50 °C for 48 hours.

Characterization of PANI/1,5-NDSA Composites

Thorough characterization is essential to understand the structural, morphological, and electronic properties of the synthesized PANI/1,5-NDSA composite.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the doping of PANI with 1,5-NDSA.

Expected Peaks and Interpretation:

  • ~1580 cm⁻¹ and ~1490 cm⁻¹: These bands are attributed to the C=C stretching vibrations of the quinoid and benzenoid rings, respectively, which are characteristic of the PANI backbone.

  • ~1300 cm⁻¹ and ~1245 cm⁻¹: C-N stretching vibrations of the benzenoid ring.

  • ~1140 cm⁻¹: This prominent band is indicative of the electronic-like absorption of the conducting protonated PANI, often referred to as the "conducting band." Its presence confirms the doped state of PANI.

  • ~1035 cm⁻¹ and ~1010 cm⁻¹: S=O stretching vibrations from the sulfonic acid groups of 1,5-NDSA.

  • ~820 cm⁻¹: Out-of-plane C-H bending of the 1,4-disubstituted benzene (B151609) rings in PANI.

  • Peaks corresponding to the naphthalene (B1677914) ring structure of 1,5-NDSA may also be observed.

X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the PANI/1,5-NDSA composite.

Expected Pattern:

  • PANI is generally semi-crystalline. The XRD pattern of the PANI/1,5-NDSA composite is expected to show broad peaks, indicating a largely amorphous structure with some degree of crystallinity.

  • A characteristic broad peak around 2θ = 25° is typically observed for PANI, corresponding to the periodicity parallel to the polymer chain.

  • The presence of 1,5-NDSA as a dopant can influence the crystallinity and the position of the diffraction peaks.

Photocatalytic Hydrogen Production

The performance of the PANI/1,5-NDSA composite as a photocatalyst is evaluated by measuring its ability to produce hydrogen from a water-based solution under light irradiation.

Experimental Protocol: Photocatalytic Hydrogen Evolution

Materials and Equipment:

  • PANI/1,5-NDSA photocatalyst powder

  • Sacrificial electron donor (e.g., methanol (B129727), ethanol, or a redox couple like Fe(CN)₆⁴⁻)

  • Deionized water

  • Photoreactor (typically a sealed quartz vessel)

  • Light source (e.g., Xenon lamp with a suitable filter to simulate solar light or a specific wavelength LED)

  • Gas-tight syringe

  • Gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a suitable column (e.g., molecular sieve 5A)

  • Argon or Nitrogen gas for deaeration

Procedure:

  • Catalyst Suspension: Disperse a known amount of the PANI/1,5-NDSA photocatalyst in a specific volume of deionized water containing a sacrificial electron donor. For example, 50 mg of catalyst in 100 mL of a 10% (v/v) methanol solution.

  • Deaeration: Seal the photoreactor and purge the suspension and the headspace with an inert gas (e.g., argon) for at least 30 minutes to remove dissolved oxygen, which can act as an electron scavenger.

  • Irradiation: Position the photoreactor at a fixed distance from the light source. The light intensity at the reactor surface should be measured and reported. Start the irradiation while continuously stirring the suspension to keep the photocatalyst uniformly dispersed.

  • Gas Sampling: At regular time intervals (e.g., every 30 or 60 minutes), extract a small, known volume of the gas from the headspace of the photoreactor using a gas-tight syringe.

  • Gas Analysis: Immediately inject the collected gas sample into the GC-TCD for hydrogen quantification.

Quantification of Hydrogen

The amount of hydrogen produced is determined by comparing the peak area from the GC analysis with a calibration curve.

GC Calibration Protocol:

  • Standard Preparation: Prepare a series of known volumes of high-purity hydrogen gas.

  • Injection: Inject these known volumes of hydrogen into the GC-TCD system.

  • Calibration Curve: Plot the resulting peak area against the corresponding volume of hydrogen. The plot should be linear.

  • Sample Quantification: Use the equation of the linear fit from the calibration curve to determine the volume of hydrogen in the experimental samples based on their measured peak areas.

  • Calculation of Hydrogen Production Rate: The rate of hydrogen evolution is typically expressed in micromoles per hour per gram of catalyst (µmol h⁻¹ g⁻¹).

Quantitative Data Presentation

The following table summarizes the reported photocatalytic performance of the PANI/1,5-NDSA composite.

PhotocatalystSacrificial AgentLight SourceH₂ Evolution Rate (µmol h⁻¹ g⁻¹)Quantum Efficiency (%)Reference
PANI/1,5-NDSAFe(CN)₆⁴⁻Full light (29 mW cm⁻²)38400.34[1]

Mechanism and Workflows

Experimental Workflow

The overall experimental process from synthesis to evaluation can be visualized as a workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_photocatalysis Photocatalytic Testing s1 Prepare Aniline & 1,5-NDSA Solution s3 In-situ Polymerization (0-5 °C) s1->s3 s2 Prepare APS Initiator Solution s2->s3 s4 Purification (Filtration & Washing) s3->s4 s5 Drying s4->s5 c1 FTIR Spectroscopy s5->c1 c2 XRD Analysis s5->c2 c3 SEM/TEM Imaging s5->c3 p1 Catalyst Suspension Preparation s5->p1 p2 Deaeration (Ar Purge) p1->p2 p3 Irradiation p2->p3 p4 Gas Sampling p3->p4 p5 GC-TCD Analysis p4->p5 quant_data Quantitative Data Analysis p5->quant_data photocatalytic_mechanism cluster_reactions Redox Reactions vb Valence Band (VB) (PANI) cb Conduction Band (CB) (PANI) h h⁺ vb->h e e⁻ cb->e light Visible Light (hν) light->vb Excitation h2_prod 2H⁺ + 2e⁻ → H₂ (Hydrogen Evolution) e->h2_prod Reduction sac_ox Sacrificial Agent (SA) + h⁺ → SA⁺ (Oxidation) h->sac_ox Oxidation

References

The Role of 1,5-Naphthalenedisulfonic Acid in the Synthesis of Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Naphthalenedisulfonic acid (1,5-NDSA), also known as Armstrong's acid, is a highly versatile and critical intermediate in the chemical industry, particularly in the manufacturing of synthetic dyes.[1][2][3] Its unique chemical structure, featuring a naphthalene (B1677914) core with two sulfonic acid groups, imparts desirable properties such as high water solubility and the ability to serve multiple functions in dye synthesis.[1][4] This technical guide provides an in-depth exploration of the use of 1,5-NDSA in the synthesis of azo dyes, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. The document will cover its roles as a coupling component, a precursor to other key intermediates, and a stabilizer for diazonium salts, supported by detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties of this compound

1,5-NDSA is typically available as a colorless solid, often in its tetrahydrate form.[3] The presence of two strongly acidic sulfonic acid groups dominates its chemical behavior, making it highly soluble in water.[5] A summary of its key properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₀H₈O₆S₂[3][5]
Molecular Weight 288.30 g/mol (anhydrous)[2]
Appearance White flake crystals[2]
Melting Point 240-245°C (anhydrous)[2]
Solubility High water solubility[4]
Acidity Strong organic acid[3][5]
Common Form Tetrahydrate[3]

Table 1: Key physicochemical properties of this compound.

Core Applications in Azo Dye Synthesis

This compound and its derivatives are integral to the synthesis of a wide array of azo dyes, including acid, reactive, and direct dyes.[6][7] Its utility can be categorized into three primary functions: as a direct coupling component, as a precursor for other diazo or coupling components, and as a stabilizing agent for diazonium salts.

1,5-NDSA as a Coupling Component

In an azo coupling reaction, an electron-rich aromatic compound (the coupling component) reacts with a diazonium salt (the electrophile) to form the characteristic azo (-N=N-) linkage.[8][9] The naphthalene ring of 1,5-NDSA, while deactivated by the electron-withdrawing sulfonic acid groups, can still act as a coupling component under specific conditions, typically coupling with highly reactive diazonium salts.[10]

1,5-NDSA as a Precursor to Key Intermediates

A more common application of 1,5-NDSA is as a starting material for the synthesis of other naphthalenic intermediates which are then used in azo dye production.

  • Aminonaphthalenedisulfonic Acids: Nitration of 1,5-NDSA followed by reduction yields aminonaphthalenedisulfonic acids.[3] For example, 2-Amino-1,5-naphthalenedisulfonic acid is a widely used diazo component. Primary aromatic amines like this are converted into diazonium salts, which are then ready to couple with various nucleophiles.[9] This pathway is fundamental for creating a diverse range of azo dyes.

  • Hydroxynaphthalenedisulfonic Acids: Fusion of 1,5-NDSA with sodium hydroxide (B78521) can produce 1,5-dihydroxynaphthalene.[3] The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also a valuable coupling component.[3] Hydroxy-substituted naphthalenes are classic coupling agents in azo dye synthesis.[8]

1,5-NDSA as a Stabilizer for Diazonium Salts

The diazotization of weakly basic aromatic amines can be challenging, and the resulting diazonium salts are often unstable.[11] Recent research has demonstrated that 1,5-NDSA can be used as an effective stabilizer for these diazonium salts.[11] It acts as both a proton donor for the diazotization reaction (in the presence of an organic nitrite (B80452) ester like tert-butyl nitrite) and as a non-nucleophilic counter-ion for the resulting diazonium cation, allowing for the isolation of stable, solid diazonium salts.[2][11] This innovation facilitates milder reaction conditions and simpler experimental procedures for producing certain disperse azo dyes.[11]

The versatile roles of 1,5-NDSA are summarized in the logical diagram below.

G cluster_start Starting Material cluster_roles Synthetic Roles cluster_products Products & Intermediates 1_5_NDSA This compound (1,5-NDSA) Coupling_Component Direct Coupling Component 1_5_NDSA->Coupling_Component Reacts with diazonium salt Precursor Precursor to Intermediates 1_5_NDSA->Precursor Chemical modification Stabilizer Diazonium Salt Stabilizer 1_5_NDSA->Stabilizer Used as acid & counter-ion Azo_Dye_1 Azo Dye Coupling_Component->Azo_Dye_1 Amino_NDSA Aminonaphthalenedisulfonic Acids (e.g., 2-Amino-1,5-NDSA) Precursor->Amino_NDSA Nitration, Reduction Hydroxy_NDSA Hydroxynaphthalenedisulfonic Acids (e.g., 1-Hydroxy-5-Sulfonic Acid) Precursor->Hydroxy_NDSA Alkali Fusion Stable_Salt Stable Solid Diazonium Salt Stabilizer->Stable_Salt Azo_Dye_2 Azo Dye Amino_NDSA->Azo_Dye_2 Diazotization & Coupling Hydroxy_NDSA->Azo_Dye_2 Coupling Stable_Salt->Azo_Dye_2 Coupling

Caption: Logical relationships of 1,5-NDSA in azo dye synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following sections provide step-by-step protocols for key reactions involving 1,5-NDSA and its derivatives.

Protocol 1: Diazotization of 2-Amino-1,5-naphthalenedisulfonic Acid

This protocol is adapted from a patented process for preparing reactive azo dyes and illustrates the use of an amino derivative of 1,5-NDSA as the diazo component.[12]

Materials:

  • 2-Amino-1,5-naphthalenedisulfonic acid: 30.3 g

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂): 6.9 g

  • Sulfamic Acid

  • Ice

Procedure:

  • Suspend 30.3 g of 2-amino-1,5-naphthalenedisulfonic acid in water in a reaction vessel.

  • Cool the suspension to 0°C using an external ice bath.

  • Add concentrated hydrochloric acid to the suspension.

  • Slowly add a solution of 6.9 g of sodium nitrite, ensuring the temperature is maintained at 0°C and the pH does not exceed 1.5.[12]

  • Stir the mixture at 0°C until the diazotization is complete (completion can be checked using starch-iodide paper to detect excess nitrous acid).

  • Once the reaction is complete, add a small amount of sulfamic acid to destroy any excess nitrous acid.

  • The resulting suspension contains the diazonium salt of 2-amino-1,5-naphthalenedisulfonic acid and is ready for the subsequent coupling reaction.[12]

Protocol 2: General Azo Coupling Reaction

This generalized protocol describes the coupling of a prepared diazonium salt solution with a naphthol-based coupling component.[13]

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling component (e.g., N-acetyl H-acid, 2-naphthol)

  • Aqueous Sodium Hydroxide (e.g., 2.5 M) or Sodium Carbonate solution

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate). The alkali ensures the hydroxyl group of the naphthol is deprotonated to form the more reactive phenoxide ion.

  • Cool the solution of the coupling component to 0-5°C in an ice-water bath.[13]

  • Slowly add the cold diazonium salt suspension (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.[13]

  • Maintain the temperature below 5°C throughout the addition.

  • During the coupling, maintain the pH of the mixture in the alkaline range (e.g., pH 6.5-9) by the controlled addition of a base like sodium carbonate solution.[12][14]

  • A brightly colored precipitate of the azo dye will form.[13]

  • Continue stirring the reaction mixture in the ice bath for 10-30 minutes to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration, wash with a suitable solvent (e.g., cold water, saturated NaCl solution), and air dry.[15]

The general workflow for this two-step synthesis is visualized below.

G Start Start: Aromatic Amine (e.g., 2-Amino-1,5-NDSA) Diazotization Step 1: Diazotization - NaNO₂, HCl - 0-5 °C Start->Diazotization Diazonium_Salt Intermediate: Arenediazonium Salt Diazotization->Diazonium_Salt Coupling Step 2: Azo Coupling - Mix solutions - 0-5 °C, Alkaline pH Diazonium_Salt->Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) + Alkaline Solution Coupling_Component->Coupling Azo_Dye Product: Azo Dye Precipitate Coupling->Azo_Dye Isolation Step 3: Isolation - Filtration - Washing & Drying Azo_Dye->Isolation Final_Product Final Product: Purified Azo Dye Isolation->Final_Product

Caption: General experimental workflow for azo dye synthesis.

Protocol 3: Preparation of a Stable Diazonium Salt with 1,5-NDSA

This protocol is based on a method for preparing stable solid diazonium salts of weakly basic amines, where 1,5-NDSA serves as both an acid source and a stabilizer.[11]

Materials:

  • Weakly basic amine (e.g., p-Nitroaniline): 5 mmol (0.69 g)

  • This compound: 5 mmol (1.44 g)

  • tert-Butyl nitrite: 8 mmol

  • Ethyl acetate (B1210297): 50 mL

Procedure:

  • Dissolve the aromatic amine (5 mmol) and this compound (5 mmol) in ethyl acetate (50 mL) in a suitable flask.

  • To this solution, add tert-butyl nitrite (8 mmol).

  • Allow the reaction to proceed at room temperature. The solid diazonium salt, stabilized by the 1,5-naphthalenedisulfonate counter-ion, will precipitate from the solution.

  • The separated solid diazonium salt can be isolated by filtration. These salts have been reported to exhibit good thermal stability.[11]

  • The stable diazonium salt can then be used in subsequent coupling reactions to synthesize disperse azo dyes under mild conditions.[11]

Quantitative Data Summary

The efficiency and final properties of the synthesized azo dyes are dependent on precise control of reaction parameters.

Table 2: Reaction Parameters for Diazotization and Coupling
ParameterDiazotizationAzo CouplingReference
Temperature 0 - 5 °C0 - 5 °C[12][13]
pH < 1.5 (Acidic)6.5 - 9 (Alkaline)[12][14]
Key Reagents Aromatic Amine, NaNO₂, Mineral AcidDiazonium Salt, Coupling Component, Base[12][13]
Solvent WaterWater[12][13]
Table 3: Spectroscopic and Performance Data

Quantitative characterization is essential for confirming the structure and evaluating the performance of the synthesized dyes.[16] The color of an azo dye is determined by its absorption maximum (λmax) in the visible spectrum.[17]

Diazo ComponentCoupling ComponentDye Classλmax (nm)ApplicationReference
2-Amino-1,5-NDSA7-Amino-4-hydroxynaphthalene-2-sulfonic acidReactiveNot specifiedTextile Dyeing
2-Amino-1,5-NDSA4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acidReactiveNot specifiedTextile Dyeing
o-aminophenolH-acid (1-amino-8-naphthol-3,6-disulfonic acid)AcidNot specifiedPolyamide, Wool[7]
4-AminonaphthalimideSchaeffer's acidAcid478.0Polyamide[14]
4-AminonaphthalimideH-acidAcid507.0Polyamide[14]

Chemical Reaction Pathway

The fundamental chemistry involves an electrophilic aromatic substitution mechanism.[8][9] The diazotization step activates the amino group, and the coupling step forms the chromophore.

Caption: Key chemical transformation in azo dye synthesis.

This compound is a cornerstone intermediate in the synthesis of azo dyes. Its utility extends beyond being a simple building block; it serves as a precursor to a variety of essential diazo and coupling components and as a novel stabilizing agent for reactive diazonium salt intermediates. The sulfonic acid groups it carries are crucial for imparting water solubility to the final dyes, a critical property for their application in the textile industry. The protocols and data presented in this guide underscore the compound's versatility and importance, providing a foundational resource for researchers and professionals working in the field of synthetic colorants. Further research into novel derivatives and applications of 1,5-NDSA will continue to drive innovation in dye chemistry.

References

Technical Guide: Derivatization of 1,5-Naphthalenedisulfonic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,5-Naphthalenedisulfonic acid (1,5-NDSA) is a highly polar, non-volatile compound, making its direct analysis by gas chromatography-mass spectrometry (GC-MS) unfeasible. This technical guide provides an in-depth overview of essential derivatization strategies to convert 1,5-NDSA into a volatile form suitable for GC-MS analysis. Key methods, including esterification and conversion to sulfonyl chlorides, are detailed. The guide offers comprehensive experimental protocols, quantitative data tables, and workflow diagrams to assist researchers in implementing these techniques for accurate and sensitive analysis.

Introduction: The Challenge of Analyzing Sulfonic Acids by GC-MS

This compound is an important chemical intermediate used in the synthesis of dyes and other specialty chemicals. Due to its two sulfonic acid functional groups, the molecule possesses high polarity, strong acidity, and extremely low volatility, precluding its analysis by standard GC-MS methods. Derivatization is a mandatory sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability. This is achieved by replacing the active, acidic protons of the sulfonic acid groups (-SO₃H) with non-polar functional groups.

The primary goals of derivatizing 1,5-NDSA are:

  • Increase Volatility: To allow the analyte to transition into the gas phase in the GC injector.

  • Improve Thermal Stability: To prevent degradation of the analyte at the high temperatures of the GC inlet and column.

  • Enhance Chromatographic Performance: To produce sharp, symmetrical peaks for accurate quantification.

  • Generate Characteristic Mass Spectra: To create derivatives with predictable and identifiable fragmentation patterns for confirmation by MS.

This guide will focus on the most effective and commonly cited derivatization techniques for aromatic sulfonic acids, providing detailed protocols and expected outcomes.

Primary Derivatization Strategies

Two principal strategies have proven effective for the derivatization of aromatic sulfonic acids: Esterification and Conversion to Sulfonyl Chlorides .

Esterification is the most common approach, converting the non-volatile sulfonic acid groups into more volatile sulfonate esters (R-SO₃-R'). This can be achieved through several methods, with in-port derivatization using tetraalkylammonium salts being a particularly efficient technique for naphthalenesulfonic acids.[1][2]

Mechanism: This method involves an ion-pair reaction. In solution, the tetraalkylammonium salt forms an ion pair with the sulfonate anion. When this complex is injected into the hot GC inlet, a pyrolysis reaction (thermal decomposition) occurs, leading to the formation of a volatile alkyl sulfonate ester. For 1,5-NDSA, both sulfonic acid groups would be esterified.

A logical workflow for this process is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization & Injection cluster_analysis Analysis A Aqueous Sample containing 1,5-NDSA B Solid-Phase Extraction (SPE) (e.g., Styrene-Divinylbenzene) A->B C Elute with Organic Solvent (e.g., Methanol) B->C D Add Derivatizing Reagent (e.g., Tetrabutylammonium (B224687) Salt) C->D E Inject into Hot GC Inlet (In-Port Pyrolytic Derivatization) D->E F GC Separation E->F G MS Detection & Analysis F->G

Caption: Workflow for in-port esterification and GC-MS analysis.

An alternative strategy involves converting the sulfonic acid groups into sulfonyl chlorides (R-SO₂Cl).[3][4][5] This is typically accomplished using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride.[3] The resulting disulfonyl chloride of 1,5-naphthalene is significantly more volatile than the parent acid and is amenable to GC-MS analysis. This derivative can also be further reacted with amines to form stable sulfonamides.[5]

The chemical pathway for this conversion is shown below.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A This compound C Reaction under Anhydrous Conditions A->C B Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) B->C D 1,5-Naphthalenedisulfonyl Chloride (Volatile Derivative) C->D Primary Product E Byproducts (e.g., SO₂, HCl) C->E Gaseous

Caption: Conversion of 1,5-NDSA to its disulfonyl chloride derivative.

Experimental Protocols

This protocol is adapted from a validated method for naphthalene (B1677914) monosulfonic acids and is expected to be effective for 1,5-NDSA.[1][2] The derivatization yields a dibutyl ester.

Materials:

  • This compound standard

  • Tetrabutylammonium (TBA) salt (e.g., hydroxide (B78521) or chloride) solution, 0.1 M in methanol (B129727)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Styrene-divinylbenzene copolymer)

  • GC-MS system with a split/splitless inlet

Procedure:

  • Sample Preparation & Extraction:

    • For aqueous samples, acidify to pH 2 with HCl.

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.

    • Load the aqueous sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 20 minutes.

    • Elute the trapped 1,5-NDSA with 5 mL of methanol. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • In a 2 mL autosampler vial, mix 100 µL of the concentrated sample extract with 100 µL of the 0.1 M TBA salt solution.

  • GC-MS Injection:

    • Inject 1-2 µL of the final mixture into the GC-MS. The derivatization occurs thermally and instantaneously in the hot injection port.

This is a classic organic synthesis method that produces a stable, volatile derivative.

Materials:

  • Dried 1,5-NDSA sample or its sodium salt

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

  • Round bottom flask with reflux condenser and drying tube

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a fume hood, add the dried 1,5-NDSA sample (e.g., 100 mg) to a round bottom flask.

    • Add an excess of thionyl chloride (e.g., 5 mL) and a catalytic drop of DMF.

  • Reaction:

    • Gently reflux the mixture at 70-80°C for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude 1,5-naphthalenedisulfonyl chloride residue in a suitable solvent like anhydrous toluene or DCM for GC-MS analysis.

Quantitative Data and GC-MS Parameters

Quantitative data for the derivatization of 1,5-NDSA is not widely published. However, performance can be extrapolated from similar compounds. The method by Liu & Ding for naphthalene monosulfonic acids reported recoveries of 70-82% with Relative Standard Deviations (RSDs) around 10% and a limit of quantitation of 0.05 µg/L from a 200 mL water sample.[1] Similar performance can be targeted for 1,5-NDSA.

ParameterIn-Port Esterification (Butyl Ester)Sulfonyl Chloride Conversion
Derivative 1,5-Dibutoxynaphthalenesulfonate1,5-Naphthalenedisulfonyl chloride
Expected Yield >70% (based on similar compounds)[1]High (often >90% in synthesis)
GC Inlet Temp 280 - 300 °C (for pyrolysis)250 - 280 °C
Oven Program Start at 100°C, ramp 10-15°C/min to 300°CStart at 100°C, ramp 10-15°C/min to 300°C
GC Column Low-polarity (e.g., DB-5ms, HP-5ms)Low-polarity (e.g., DB-5ms, HP-5ms)
MS Mode EI Scan (70 eV) and/or SIMEI Scan (70 eV) and/or SIM
Expected m/z ions Molecular ion (M+), fragments from loss of butoxy (-O-C₄H₉) or butene (-C₄H₈) groups.[1]Molecular ion (M+), fragments from loss of -Cl, -SO₂Cl groups.

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a robust derivatization strategy. In-port esterification using tetrabutylammonium salts offers a rapid, sensitive, and automatable online technique that minimizes sample handling.[1][2] For applications where a stable, isolatable derivative is required, conversion to the disulfonyl chloride using thionyl chloride is a highly effective, albeit more labor-intensive, alternative.[3][4] The choice of method will depend on the specific analytical requirements, including sample matrix, required sensitivity, and available instrumentation. The protocols and parameters provided in this guide serve as a comprehensive starting point for developing and validating a reliable method for the analysis of 1,5-NDSA.

References

A Technical Guide to Troubleshooting and Optimization of Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth framework for troubleshooting and optimizing common preclinical assays. It addresses frequent challenges encountered during in-vitro experimental workflows, such as unexpected enzymatic assay results and low gene-editing efficiency. By presenting structured troubleshooting logic, detailed experimental protocols, and optimized outcome data, this document serves as a practical resource for enhancing data quality, reproducibility, and overall efficiency in the drug development pipeline.

Troubleshooting a High-Throughput Kinase Inhibition Assay

A common challenge in early drug discovery is the variability and inconsistency of results from high-throughput screening (HTS) assays. This section outlines a logical workflow for troubleshooting an enzymatic kinase assay that is producing a high rate of false positives.

Initial Problematic Data

The initial screen of a 10,000-compound library against Kinase-X yielded an unexpectedly high hit rate of 5%, with significant well-to-well variability in the negative controls.

Table 1: Initial Kinase-X HTS Summary

Metric Value Observation
Total Compounds Screened 10,000 N/A
Nominal Hit Rate 5.1% Exceeds typical 0.5-1% rate, suggesting false positives.
Z'-factor 0.35 Indicates poor assay quality and separation of controls.
Negative Control CV 25% High variability suggests systemic or random errors.

| Positive Control CV | 18% | High variability suggests inconsistent inhibition. |

CV: Coefficient of Variation

Troubleshooting Workflow

A systematic approach is required to identify the source of the error. The following workflow breaks down the process into logical steps, checking the most likely and easily verifiable sources of error first.

G cluster_0 Troubleshooting Workflow: Kinase Assay A High False Positives & Low Z' B Check Reagent Stability & Prep A->B C ATP, Substrate, Enzyme degradation? B->C D Review Dispensing & Automation B->D [Reagents OK] E Clogged dispenser? Volume error? D->E F Test for Compound Interference D->F [Dispensing OK] G Luciferase inhibition? Fluorescence? F->G H Optimize Assay Parameters F->H [No Interference] I Enzyme/Substrate concentration? H->I J Assay Validated H->J [Parameters Optimized]

Caption: A logical workflow for troubleshooting a problematic kinase assay.

Detailed Experimental Protocol: Kinase-Glo® Assay
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Reconstitute Kinase-X to 10 µM in 1X Kinase Buffer.

    • Prepare 2X peptide substrate/ATP mix: Dilute substrate to 2 µM and ATP to 2X the determined Km value (e.g., 20 µM) in 1X Kinase Buffer.

    • Prepare test compounds: Perform serial dilutions in DMSO, then dilute into 1X Kinase Buffer to a 4X final concentration.

    • Reconstitute Kinase-Glo® Reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • Dispense 5 µL of 4X compound solution or control (DMSO) into a 384-well white plate.

    • Add 5 µL of 10 µM Kinase-X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature (RT) for compound pre-binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at RT.

    • Stop the reaction and generate a luminescent signal by adding 20 µL of Kinase-Glo® Reagent.

    • Incubate for 10 minutes at RT, protected from light.

    • Measure luminescence using a plate reader.

Optimized Assay Data

After identifying that the ATP concentration was too low (below Km), leading to substrate depletion, and that one of the liquid handler's dispensing heads was partially clogged, the parameters were re-optimized.

Table 2: Optimized Kinase-X HTS Summary

Metric Value Observation
Total Compounds Screened 10,000 N/A
Nominal Hit Rate 0.8% Within expected range for a targeted library.
Z'-factor 0.78 Indicates an excellent, robust assay.
Negative Control CV 4.5% Low variability indicates high precision.

| Positive Control CV | 6.2% | Low variability indicates consistent inhibition. |

Optimizing CRISPR-Cas9 Editing Efficiency in Primary T-Cells

Achieving high-efficiency gene editing in primary cells is critical for cell-based therapies. This section details an optimization strategy for electroporation-based delivery of Cas9 ribonucleoprotein (RNP) complexes into primary human T-cells.

Initial Experimental Data

The initial protocol resulted in low editing efficiency and poor cell viability. An experiment was designed to optimize two key parameters: sgRNA concentration and the choice of electroporation buffer.

Table 3: Initial CRISPR-Cas9 Optimization Matrix

sgRNA Conc. (nM) Buffer Editing Efficiency (%) Viability (%)
500 Buffer T 15.2 65
1000 Buffer T 22.5 58
2000 Buffer T 25.1 42
500 Buffer P 28.9 75
1000 Buffer P 45.3 68

| 2000 | Buffer P | 48.1 | 55 |

Logical Relationship for Optimization

The goal is to maximize editing efficiency while maintaining high cell viability. The relationship between RNP concentration and these two outputs is often inversely correlated past a certain point due to toxicity.

G cluster_1 CRISPR Optimization Logic A Increase RNP Concentration B Increased Editing Efficiency A->B C Increased Cell Toxicity A->C E Optimal Window B->E D Decreased Cell Viability C->D D->E

Caption: The relationship between RNP dose, efficiency, and viability.

Detailed Protocol: T-Cell Electroporation with Cas9 RNP
  • Cell & RNP Preparation:

    • Culture primary human T-cells under standard conditions and ensure >90% viability before electroporation.

    • For each reaction, mix 2 µL of 100 µM sgRNA with 2 µL of 40 µM Cas9 protein. Incubate at RT for 20 minutes to form the RNP complex.

    • Harvest T-cells and wash once with PBS. Resuspend cells in the chosen electroporation buffer (e.g., Buffer P) at a concentration of 1x10⁷ cells/mL.

  • Electroporation:

    • Combine 20 µL of the cell suspension (200,000 cells) with 4 µL of the pre-formed RNP complex.

    • Gently mix and transfer the entire volume to a 16-well electroporation cuvette.

    • Electroporate using a pre-set program on a compatible device (e.g., Lonza 4D-Nucleofector™, Program EH-115).

    • Immediately add 80 µL of pre-warmed culture medium to the cuvette and gently transfer the cells to a 96-well plate.

  • Post-Electroporation Analysis:

    • Culture cells for 48-72 hours.

    • Assess cell viability using a Trypan Blue exclusion assay or flow cytometry with a viability dye.

    • To assess editing efficiency, extract genomic DNA, perform PCR amplification of the target locus, and analyze using Sanger sequencing with Inference of CRISPR Edits (ICE) analysis.

Investigating Drug Off-Target Effects via Signaling Pathway Analysis

A promising drug candidate, "Compound-Y," designed to inhibit Kinase-A, shows unexpected toxicity in cell culture. It is hypothesized that Compound-Y has off-target activity on the upstream kinase MEK within the critical MAPK/ERK signaling pathway.

MAPK/ERK Signaling Pathway with Hypothesized Off-Target Interaction

This diagram illustrates the canonical MAPK/ERK pathway and the intended and hypothesized unintended points of inhibition by Compound-Y.

G cluster_2 MAPK/ERK Pathway & Off-Target Effect GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK (Kinase-A) MEK->ERK p TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF p Prolif Cell Proliferation, Survival TF->Prolif Drug Compound-Y Drug->MEK Hypothesized Off-Target Inhibition Drug->ERK Intended Inhibition

Revolutionizing the Synthesis of 1,5-Naphthalenedisulfonic Acid: A Technical Guide to Optimizing Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing advanced methodologies for improving the yield of 1,5-naphthalenedisulfonic acid, a crucial intermediate in the pharmaceutical and dye industries. This whitepaper provides an in-depth analysis of traditional and modern synthetic routes, complete with detailed experimental protocols, quantitative data comparisons, and visual workflows to facilitate understanding and implementation.

This compound and its derivatives are pivotal in the synthesis of various azo dyes and serve as key building blocks in the development of therapeutic agents. However, achieving high yields of the desired 1,5-isomer while minimizing the formation of byproducts, such as the 1,6-isomer, has been a persistent challenge in industrial and laboratory settings. This guide addresses this challenge by presenting a consolidated overview of established and cutting-edge techniques aimed at maximizing production efficiency.

Key Insights and Methodologies Explored:

This technical guide delves into three primary synthetic pathways, offering detailed protocols and yield optimization strategies for each:

  • Conventional Synthesis using Oleum (B3057394): The most established industrial method, this process involves the direct sulfonation of naphthalene (B1677914) with fuming sulfuric acid (oleum). Key to maximizing the yield is the careful control of reaction temperature and the stepwise addition of reagents.

  • Alternative Synthesis with Chlorosulfonic Acid: This method provides an alternative route to this compound, often employed to circumvent some of the challenges associated with oleum. The protocol highlights the use of an inert solvent to improve reaction control and product purity.

  • Microwave-Assisted Synthesis: A modern and highly efficient approach, microwave-assisted synthesis offers significantly reduced reaction times and has been reported to produce high yields of the desired product. This guide proposes a detailed protocol based on analogous microwave-assisted sulfonation reactions of aromatic compounds.

Data Presentation: A Comparative Analysis of Synthesis Methods

To facilitate a clear comparison of the different synthetic strategies, the following tables summarize the key quantitative data, including reaction conditions and reported yields.

Method Sulfonating Agent Solvent Temperature (°C) Reaction Time Reported Yield (%) Reference
ConventionalOleum (20% and 65%)None20-556 hoursca. 53[1]
AlternativeChlorosulfonic AcidLiquid SO₂-10 to 02 hours42.8 (as disulfonyl chloride)[2]
Proposed Microwave-AssistedConcentrated H₂SO₄None (Solvent-Free)180-190 (conventional)2-4 minutes (microwave)Not specified for 1,5-NDSA, but significant rate acceleration observed for analogous reactions[3]

Note: The yield for the chlorosulfonic acid method is for the corresponding disulfonyl chloride derivative. The microwave-assisted method's parameters are based on the synthesis of sulfanilic acid and represent a significant acceleration compared to conventional heating.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the key experiments discussed.

Conventional Synthesis using Oleum

This protocol is adapted from established industrial practices for the synthesis of this compound.[1]

Materials:

Procedure:

  • In a suitable reactor, mix naphthalene with 20% oleum at a temperature between 20-35°C.

  • Gradually and alternately add 65% oleum and additional naphthalene to the reaction mixture, maintaining the temperature within the specified range.

  • After the additions are complete, heat the reaction mixture to 55°C for 6 hours.

  • Upon completion, carefully add the reaction mixture to water.

  • The product can be precipitated either as the free acid by cooling the aqueous solution or as the disodium salt by the addition of an alkaline sodium sulfate solution.

  • The precipitate is collected by filtration. The filtrate may contain the 1,6-disulfonic acid isomer, which can be recovered separately.

Alternative Synthesis with Chlorosulfonic Acid

This method describes the synthesis of the corresponding naphthalene-1,5-disulfonyl chloride, which can be subsequently hydrolyzed to the disulfonic acid.[2]

Materials:

  • Naphthalene

  • Chlorosulfonic Acid

  • Liquid Sulfur Dioxide (solvent)

  • Ice water

Procedure:

  • Dissolve naphthalene in liquid sulfur dioxide in a reactor equipped for low-temperature reactions.

  • Gradually add 4 to 8 molecular proportions of chlorosulfonic acid to the naphthalene solution while maintaining the temperature between -10°C and 0°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional two hours, during which time the product will crystallize.

  • Filter the crystalline product (naphthalene-1,5-disulfonyl chloride) and wash it with chlorosulfonic acid.

  • The washed crystals are then slurried in ice water, filtered, washed with water, and dried.

Proposed Microwave-Assisted Synthesis (Solvent-Free)

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the following proposed procedure is based on the successful microwave-assisted synthesis of analogous aromatic sulfonic acids, such as sulfanilic acid.[3] This method offers a potentially rapid and high-yield alternative to conventional heating.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

Proposed Procedure:

  • In a microwave-safe porcelain cup or a specialized microwave reactor vessel, combine finely powdered naphthalene and concentrated sulfuric acid.

  • Cover the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 350 W) for a short duration (e.g., 2-4 minutes). The optimal time and power will need to be determined experimentally.

  • After irradiation, cool the reaction mixture in an ice bath.

  • The resulting solid can then be worked up in a similar manner to the conventional methods, for example, by dissolving in water and precipitating the acid or its salt.

Note: This is a proposed protocol and requires experimental validation and optimization for the specific synthesis of this compound.

Mandatory Visualizations: Workflows and Pathways

To provide a clearer understanding of the processes and relationships involved, the following diagrams have been generated.

G cluster_0 Conventional Synthesis Workflow Naphthalene Naphthalene Mixing (20-35°C) Mixing (20-35°C) Naphthalene->Mixing (20-35°C) 20% Oleum 20% Oleum 20% Oleum->Mixing (20-35°C) 65% Oleum 65% Oleum 65% Oleum->Mixing (20-35°C) Heating (55°C, 6h) Heating (55°C, 6h) Mixing (20-35°C)->Heating (55°C, 6h) Quenching (Water) Quenching (Water) Heating (55°C, 6h)->Quenching (Water) Precipitation Precipitation Quenching (Water)->Precipitation Filtration Filtration Precipitation->Filtration This compound This compound Filtration->this compound G cluster_1 Factors Influencing Yield Reaction Temperature Reaction Temperature Yield of 1,5-Isomer Yield of 1,5-Isomer Reaction Temperature->Yield of 1,5-Isomer Formation of Byproducts Formation of Byproducts Reaction Temperature->Formation of Byproducts Sulfonating Agent Concentration Sulfonating Agent Concentration Sulfonating Agent Concentration->Yield of 1,5-Isomer Sulfonating Agent Concentration->Formation of Byproducts Reaction Time Reaction Time Reaction Time->Yield of 1,5-Isomer Reaction Time->Formation of Byproducts Solvent Solvent Solvent->Yield of 1,5-Isomer

References

In-Depth Technical Guide to the Separation of 1,5- and 1,6-Naphthalenedisulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for separating 1,5- and 1,6-naphthalenedisulfonic acid isomers, critical intermediates in the synthesis of various dyes, pigments, and pharmaceutical compounds. The precise separation of these isomers is often crucial for the efficacy and safety of the final product. This document details the core separation techniques, including fractional crystallization and preparative chromatography, supported by quantitative data, detailed experimental protocols, and process visualizations.

Separation Principles

The separation of 1,5- and 1,6-naphthalenedisulfonic acid isomers is primarily based on the differences in the physicochemical properties of their salts. The most common industrial and laboratory-scale separation technique is fractional crystallization, which leverages the differential solubility of the isomer salts in a given solvent system. Chromatographic methods, particularly preparative high-performance liquid chromatography (HPLC), offer an alternative for achieving high purity, albeit often at a smaller scale.

Fractional Crystallization

Fractional crystallization is a widely employed method for the separation of 1,5- and 1,6-naphthalenedisulfonic acid isomers on an industrial scale. The process relies on the differential solubility of their salts, most commonly the disodium (B8443419) salts, in aqueous solutions.

Solubility Data

The success of fractional crystallization hinges on the solubility differences between the salts of the two isomers. The disodium salt of 1,5-naphthalenedisulfonic acid is generally less soluble in water than the disodium salt of the 1,6-isomer, a property that is exploited for their separation.

SaltSolventTemperature (°C)Solubility (g/L)
Disodium 1,5-naphthalenedisulfonateWater20113.4[1]
Disodium 1,6-naphthalenedisulfonate (B1224069)Water0~45
Disodium 1,6-naphthalenedisulfonateWater10~60
Disodium 1,6-naphthalenedisulfonateWater20~80
Disodium 1,6-naphthalenedisulfonateWater30~105
Disodium 1,6-naphthalenedisulfonateWater40~135
Disodium 1,6-naphthalenedisulfonateWater50~170

Note: Solubility data for disodium 1,6-naphthalenedisulfonate in pure water is extrapolated from the provided reference which focuses on binary solvent mixtures. The data presented here is for the binary mixture with 0% co-solvent (pure water).[2]

Experimental Protocol: Separation of Disodium Salts by Fractional Crystallization

This protocol is based on a patented method for the separation of 1,5- and 1,6-naphthalenedisulfonic acid disodium salts. The starting material is a mixture containing 77-91% of 1,6-naphthalene disulfonic acid, 1-3% of 1,5-naphthalene disulfonic acid, and 4-11% sulfuric acid.

Materials:

Procedure:

  • Dissolution: Add the naphthalenedisulfonic acid mixture and water to a reactor in a 2:1 weight ratio.

  • Heating and pH Adjustment: Heat the mixture to 40-60°C to dissolve the solids. Adjust the pH to 2-4 using a 30% sodium hydroxide solution.

  • Concentration and Crystallization: Heat the solution to 100-110°C to concentrate it. Stop heating when the crystallization temperature of the solution reaches 30-40°C.

  • Cooling and Re-heating: Cool the solution to 20-30°C, then slowly heat it to 55-65°C.

  • Isolation of 1,5-Isomer: Maintain the temperature and filter out the precipitated this compound.

  • Isolation of 1,6-Isomer: Cool the filtrate to 15-30°C and centrifuge the solution to obtain the disodium salt of 1,6-naphthalenedisulfonic acid with a purity of over 99%.

Process Workflow: Fractional Crystallization

Fractional_Crystallization Fractional Crystallization Workflow cluster_dissolution Dissolution & pH Adjustment cluster_crystallization Crystallization & Separation start Start with Isomer Mixture dissolve Dissolve in Water (2:1 ratio) Heat to 40-60°C start->dissolve ph_adjust Adjust pH to 2-4 with 30% NaOH dissolve->ph_adjust concentrate Concentrate by heating to 100-110°C ph_adjust->concentrate cool_reheat Cool to 20-30°C Then heat to 55-65°C concentrate->cool_reheat filter_1_5 Filter to remove precipitated 1,5-isomer cool_reheat->filter_1_5 cool_centrifuge Cool filtrate to 15-30°C Centrifuge filter_1_5->cool_centrifuge product_1_6 Pure 1,6-isomer salt cool_centrifuge->product_1_6

Caption: Workflow for the separation of 1,5- and 1,6-naphthalenedisulfonic acid disodium salts.

Preparative Chromatography

For higher purity separations, particularly at the laboratory or pilot scale, preparative chromatography is a valuable technique. While specific, detailed protocols for the preparative separation of 1,5- and 1,6-naphthalenedisulfonic acid are not abundant in publicly available literature, the principles of scaling up analytical HPLC methods can be applied.

Principles of Scaling Up Analytical HPLC

The goal of scaling up is to increase the amount of purified product per unit of time while maintaining the resolution achieved at the analytical scale. This involves adjusting parameters such as column dimensions, flow rate, and sample loading.

Key Considerations for Scale-Up:

  • Column Diameter: The loading capacity of a column is proportional to its cross-sectional area.

  • Flow Rate: To maintain linear velocity and resolution, the flow rate should be adjusted proportionally to the change in the column's cross-sectional area.

  • Particle Size: Larger particle sizes are often used in preparative columns to reduce backpressure.

  • Sample Loading: The amount of sample injected can be significantly increased in preparative chromatography, a technique known as "overloading." This can be achieved by increasing the concentration of the sample (concentration overloading) or the injection volume (volume overloading).

Logical Relationship for Method Development

HPLC_Method_Development Logical Flow for Preparative HPLC Method Development analytical Develop Analytical HPLC Method (e.g., on Newcrom B or BH column) optimize Optimize for Resolution and Run Time analytical->optimize scale_up Scale-Up Calculations (Column diameter, flow rate) optimize->scale_up overload Determine Maximum Sample Loading (Concentration and Volume) scale_up->overload preparative_run Perform Preparative Run overload->preparative_run fraction_collection Fraction Collection preparative_run->fraction_collection analysis Analyze Fractions for Purity and Yield fraction_collection->analysis pure_product Isolated Pure Isomers analysis->pure_product

Caption: Decision-making process for developing a preparative HPLC separation method.

Example Analytical HPLC Conditions

While a full preparative protocol is not available, the following analytical conditions for this compound can serve as a starting point for method development and subsequent scale-up.[3][4]

ParameterCondition 1Condition 2
ColumnNewcrom B, 3.2 x 100 mm, 5 µmNewcrom BH, 3.2 x 100 mm, 5 µm
Mobile PhaseMeCN/H₂O – 70/30%MeCN/H₂O – 50/50%
BufferAmmonium Formate pH 3.0 – 40 mMAmmonium Formate – 100 mM, pH 3.0
Flow Rate0.5 mL/min0.5 mL/min
DetectionUV 285 nmUV 285 nm

Note: These are analytical conditions and require significant modification for preparative scale.

Other Potential Separation Methods

While fractional crystallization and preparative chromatography are the most established methods, other techniques could potentially be explored for the separation of 1,5- and 1,6-naphthalenedisulfonic acid isomers.

  • Formation of Different Salts: The solubility of salts can be highly dependent on the counter-ion. Investigating the differential solubility of other salts, such as calcium or barium salts, could lead to alternative fractional crystallization protocols.

  • Selective Derivatization: If a chemical reaction can be found that proceeds at a significantly different rate for the two isomers, it could be exploited for their separation. The derivatized product would have different physical properties (e.g., solubility, volatility), allowing for separation from the unreacted isomer. However, specific, effective derivatization reactions for the preparative separation of these isomers are not well-documented.

Conclusion

The separation of 1,5- and 1,6-naphthalenedisulfonic acid isomers is a critical step in many chemical manufacturing processes. Fractional crystallization of their disodium salts is a robust and scalable method that is widely used in industry. For higher purity requirements, particularly on a smaller scale, preparative chromatography offers a powerful alternative. The choice of method will depend on the desired purity, scale of operation, and economic considerations. Further research into the solubility of different salts and the development of specific preparative chromatographic methods could lead to even more efficient and selective separation processes.

References

Navigating Stability: The Influence of pH on 1,5-Naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Naphthalenedisulfonic acid (1,5-NDSA), a key organic intermediate and counterion in pharmaceutical formulations, exhibits stability that is intrinsically linked to the pH of its environment. While its solid form is relatively stable, its behavior in aqueous solutions—critical for processing and formulation—is highly dependent on pH, temperature, and the presence of oxidative agents. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the pH-dependent stability of 1,5-NDSA. Due to a lack of specific kinetic data under ambient pharmaceutical storage conditions, this guide provides available high-temperature stability data and outlines a detailed experimental protocol for determining the compound's stability profile through forced degradation studies, as recommended by regulatory bodies.

Physicochemical Properties

This compound is a strong organic acid, typically appearing as a white crystalline powder.[1] It is highly soluble in water.[1] Its acidic nature is attributed to its two sulfonic acid groups.

PropertyValueReference
Molecular Formula C₁₀H₈O₆S₂[2]
Molecular Weight 288.3 g/mol [2]
pKa (predicted) -0.60 ± 0.40[3]
Water Solubility 90.52 g/L at 25°C[3]
pH (1 g/L in H₂O, 20°C) 2.4[3]

Effect of pH on Stability: High-Temperature Studies

Under elevated temperatures (100°C - 250°C), the stability of 1,5-NDSA is primarily controlled by the solution's pH.[4] Studies indicate that 1,5-NDSA is least stable in the pH range of 3 to 8 at temperatures of 200°C and above, where it readily transforms to 1-naphthalenesulfonate (1-NSA) through desulfonation.[4] At temperatures exceeding 300°C, temperature becomes the main factor in degradation, leading to the formation of naphthalene (B1677914), 1-naphthol, and 2-naphthol.[4]

The general stability of various naphthalenesulfonate isomers under these conditions follows the sequence: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NSA.[4] This highlights the relative instability of the 1,5-isomer.

Table 1: Summary of High-Temperature Stability of this compound

Temperature RangepH RangeKey ObservationsDegradation ProductsReference
100°C - 250°C3 - 8Stability is mainly controlled by pH.1-Naphthalenesulfonate (1-NSA)[4]
≥ 200°C3 - 8Readily transforms to 1-NSA.1-Naphthalenesulfonate (1-NSA)[4]
≥ 300°CNot specifiedTemperature is the main stability controlling factor.Naphthalene, 1-Naphthol, 2-Naphthol[4]

While these conditions are extreme compared to pharmaceutical standards, they underscore the inherent susceptibility of 1,5-NDSA to pH-dependent degradation, particularly hydrolysis of the sulfonate groups.

Oxidative and Photolytic Degradation

In addition to hydrolytic instability, 1,5-NDSA can undergo oxidative and photolytic degradation. It is a persistent compound that resists environmental and microbial breakdown.[5] However, its degradation is significantly enhanced by UV photolysis in the presence of hydrogen peroxide (H₂O₂), which leads to the formation of more biodegradable and non-toxic species.[5] This indicates that formulations should be protected from light and incompatible excipients that may generate peroxides.

Proposed Experimental Protocol for pH-Dependent Stability (Forced Degradation)

To address the gap in stability data under relevant pharmaceutical conditions, a forced degradation study is necessary. The following protocol is based on ICH guidelines and common industry practices for stress testing.[6][7] The goal is to induce degradation of approximately 5-20% to identify degradation products and understand the stability profile.[6]

Materials and Equipment
  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Phosphate or citrate (B86180) buffers (for intermediate pH values, e.g., pH 4, 7, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (B1220265) or other suitable buffer for HPLC mobile phase

  • HPLC system with UV or DAD detector

  • pH meter

  • Thermostatically controlled water bath or oven

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis prep Prepare stock solution of 1,5-NDSA in water (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 1 M HCl) prep->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 1 M NaOH) prep->base Aliquot neutral Neutral Hydrolysis (Water) prep->neutral Aliquot buffer Buffered Solutions (pH 4, 7, 9) prep->buffer Aliquot control Control (Unstressed) prep->control Aliquot incubate Incubate samples at 40°C and 60°C. Pull time points (e.g., 0, 2, 6, 24, 48h) acid->incubate base->incubate neutral->incubate buffer->incubate control->incubate neutralize Neutralize samples (if necessary) incubate->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify 1,5-NDSA peak area and degradation products hplc->data G NDSA This compound NSA 1-Naphthalenesulfonate NDSA->NSA Desulfonation (≥200°C, pH 3-8) Naphthalene Naphthalene NSA->Naphthalene Desulfonation (≥300°C) Naphthol 1-Naphthol / 2-Naphthol NSA->Naphthol Nucleophilic Substitution (≥300°C)

References

Optimizing 1,5-Naphthalenedisulfonic Acid Doping Concentration in Polyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical parameters involved in optimizing the doping concentration of 1,5-Naphthalenedisulfonic acid (1,5-NDSA) in polyaniline (PANI). The strategic incorporation of 1,5-NDSA as a dopant is pivotal in tailoring the optoelectronic and physicochemical properties of PANI for advanced applications, including drug delivery systems, biosensors, and functional biomaterials. This document outlines detailed experimental protocols, presents a logical workflow for synthesis and characterization, and discusses the anticipated effects of varying dopant concentrations on the final properties of the polymer.

Introduction

Polyaniline (PANI), a prominent conducting polymer, has garnered significant attention due to its facile synthesis, environmental stability, and tunable conductivity. The electrical and structural properties of PANI are intrinsically linked to the nature and concentration of the dopant employed. This compound (1,5-NDSA), a bulky organic acid, serves as an effective dopant, influencing the morphology, thermal stability, and conductivity of the resulting PANI matrix. The optimization of the 1,5-NDSA concentration is a key step in harnessing the full potential of PANI for specialized applications. This guide provides a comprehensive overview of the synthesis and characterization of 1,5-NDSA doped PANI, with a focus on achieving optimal performance by modulating the dopant concentration.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 1,5-NDSA doped polyaniline.

Synthesis of 1,5-NDSA Doped Polyaniline

The synthesis of 1,5-NDSA doped PANI is typically achieved through in-situ chemical oxidative polymerization of aniline (B41778). This method involves the polymerization of aniline in the presence of the dopant acid and an oxidizing agent. The molar ratio of 1,5-NDSA to aniline is a critical parameter that is varied to optimize the properties of the resulting polymer.

Materials:

Procedure:

  • Dopant Solution Preparation: A calculated amount of 1,5-NDSA is dissolved in distilled water to achieve the desired molar ratio with respect to aniline.

  • Monomer Addition: Aniline is added to the 1,5-NDSA solution and stirred until a homogeneous solution is obtained. The mixture is cooled to 0-5 °C in an ice bath.

  • Initiation of Polymerization: A pre-cooled aqueous solution of ammonium persulfate (oxidant) is added dropwise to the aniline-dopant solution under constant stirring. The molar ratio of oxidant to aniline is typically maintained at 1:1.

  • Polymerization: The reaction mixture is stirred continuously for a designated period (e.g., 4-24 hours) at a controlled temperature (0-5 °C). A dark green precipitate of 1,5-NDSA doped PANI will form.

  • Purification: The precipitate is collected by filtration and washed sequentially with distilled water and methanol to remove unreacted monomer, oxidant, and excess dopant.

  • Drying: The purified PANI powder is dried in a vacuum oven at a specified temperature (e.g., 60 °C) for 24-48 hours.

Characterization Techniques

To evaluate the effect of varying 1,5-NDSA concentrations, the following characterization techniques are essential:

  • Four-Point Probe Method: To measure the electrical conductivity of the pressed pellets of the synthesized PANI powders.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the doped PANI. The analysis is typically performed under a nitrogen atmosphere.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the PANI samples.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and the doping of PANI.

  • UV-Vis Spectroscopy: To study the electronic transitions in the polymer, which are indicative of the doping state.

  • X-ray Diffraction (XRD): To analyze the crystallinity of the PANI samples.

Data Presentation: Effect of 1,5-NDSA Concentration

While direct comparative studies on varying 1,5-NDSA concentrations are not extensively available in the reviewed literature, we can present a hypothesized table based on a known synthesis with a specific molar ratio and analogous studies with other sulfonic acids. This table illustrates the expected trends and provides a framework for experimental investigation. One study reports the synthesis of PANI with a 1,5-NDSA/aniline molar ratio of 1.5.[1]

Molar Ratio (1,5-NDSA/Aniline)Electrical Conductivity (S/cm)Thermal Stability (Decomposition Temp, °C)Morphology
Low (e.g., 0.5)LowerLowerIrregular, agglomerated particles
Optimal (e.g., 1.5) [1]Higher ~300 [2]More defined, potentially fibrillar or granular
High (e.g., 2.5)May decrease due to steric hindranceMay show slight variationPotentially more porous or agglomerated

Note: The values for "Low" and "High" concentrations are hypothetical and are intended to guide experimental design. The optimal concentration needs to be determined empirically.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1,5-NDSA doped polyaniline.

G cluster_synthesis Synthesis cluster_characterization Characterization prep_dopant Prepare 1,5-NDSA Solution add_aniline Add Aniline Monomer prep_dopant->add_aniline cool Cool to 0-5 °C add_aniline->cool add_aps Add APS Solution cool->add_aps polymerize Polymerization add_aps->polymerize filter_wash Filter and Wash polymerize->filter_wash dry Dry PANI Powder filter_wash->dry conductivity Conductivity (4-Point Probe) dry->conductivity tga Thermal Stability (TGA) dry->tga sem Morphology (SEM) dry->sem ftir Structure (FTIR) dry->ftir uvvis Doping State (UV-Vis) dry->uvvis xrd Crystallinity (XRD) dry->xrd

Fig. 1: Experimental Workflow
Logical Relationship: Doping and Properties

The doping of polyaniline with 1,5-NDSA initiates a cascade of changes that determine the final properties of the material. This relationship can be visualized as follows:

G doping 1,5-NDSA Doping protonation Protonation of PANI Chain doping->protonation charge_deloc Charge Delocalization protonation->charge_deloc interchain Interchain Interactions protonation->interchain conductivity Conductivity charge_deloc->conductivity morphology Morphology interchain->morphology stability Thermal Stability interchain->stability

Fig. 2: Doping-Property Relationship

Discussion and Optimization Strategy

The concentration of 1,5-NDSA plays a multifaceted role in determining the final properties of polyaniline.

  • Conductivity: An increase in the dopant concentration generally leads to a higher degree of protonation of the PANI backbone, resulting in increased charge carrier density and, consequently, higher electrical conductivity. However, an excessively high concentration of the bulky 1,5-NDSA dopant may lead to steric hindrance, disrupting the polymer chain packing and potentially decreasing conductivity. Therefore, an optimal concentration exists where the conductivity is maximized.

  • Thermal Stability: The incorporation of the rigid naphthalenic rings of 1,5-NDSA into the PANI matrix is expected to enhance its thermal stability. PANI doped with 1,5-NDSA has been reported to be thermally stable up to approximately 300 °C.[2] The effect of varying the dopant concentration on thermal stability needs to be systematically investigated, but it is anticipated that a higher doping level, up to the optimal point, will contribute to a more stable polymer network.

  • Morphology: The morphology of PANI is highly sensitive to the synthesis conditions, including the dopant concentration. At low concentrations, an irregular and agglomerated morphology is often observed. As the concentration of the dopant increases, a more defined and uniform morphology, such as granular or fibrillar structures, may be formed. The morphology, in turn, significantly influences the electrical conductivity and processability of the polymer.

Optimization Strategy:

To optimize the doping concentration of 1,5-NDSA in polyaniline, a systematic experimental approach is recommended:

  • Vary Molar Ratios: Synthesize a series of PANI samples with varying molar ratios of 1,5-NDSA to aniline (e.g., 0.5, 1.0, 1.5, 2.0, 2.5).

  • Comprehensive Characterization: Characterize each sample for its electrical conductivity, thermal stability, and morphology using the techniques outlined in section 2.2.

  • Data Analysis and Correlation: Tabulate the quantitative data and analyze the trends to identify the doping concentration that yields the desired combination of properties for the target application.

  • Visualization of Trends: Plot the key properties (e.g., conductivity) as a function of the 1,5-NDSA concentration to visually identify the optimal doping window.

Conclusion

The optimization of the 1,5-NDSA doping concentration is a critical step in the development of high-performance polyaniline-based materials for a range of scientific and biomedical applications. By systematically varying the dopant concentration and comprehensively characterizing the resulting polymer, researchers can tailor the electrical, thermal, and morphological properties of PANI to meet the specific demands of their intended application. This guide provides the necessary experimental framework and theoretical understanding to embark on such an optimization study, paving the way for the rational design of advanced conducting polymer systems.

References

Safeguarding Geothermal Tracers: A Technical Guide to Preventing 1,5-Naphthalenedisulfonic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of tracers is fundamental to understanding and optimizing geothermal reservoirs. Among the various tracers available, 1,5-Naphthalenedisulfonic acid (1,5-NDS) has been widely employed to track fluid flow and well connectivity. However, the extreme temperature and pressure conditions inherent to geothermal systems pose a significant challenge to the stability of this compound. This technical guide provides an in-depth analysis of the degradation of 1,5-NDS in geothermal applications, offering insights into its stability, breakdown products, and the experimental protocols used to assess its performance. This document is intended to serve as a critical resource for researchers and professionals in designing more robust tracer tests and interpreting field data with greater accuracy.

Factors Influencing the Stability of this compound

The stability of 1,5-NDS in geothermal environments is not absolute and is influenced by a confluence of factors. Understanding these variables is paramount to predicting its behavior and mitigating its degradation.

Temperature: Temperature is the most critical factor governing the stability of 1,5-NDS.[1][2] Studies have consistently shown that 1,5-NDS is the least stable among the naphthalenedisulfonate isomers under geothermal conditions.[1] Its transformation to 1-naphthalene sulfonate (1-NSA) begins at temperatures as low as 200°C.[1][2] As the temperature rises to 300°C and beyond, the degradation becomes more pronounced, leading to the formation of further breakdown products.[1]

pH: The pH of the geothermal brine also plays a significant role, particularly in the temperature range of 100°C to 250°C.[1] The degradation of 1,5-NDS is favored under acidic conditions, following a desulfonation mechanism.[2] In the presence of near-neutral geothermal fluid at temperatures of 350°C and higher, both desulfonation and nucleophilic substitution mechanisms contribute to its breakdown.[3]

Presence of Dissolved Salts: The composition of the geothermal brine, specifically the presence of dissolved salts like sodium chloride (NaCl), can influence the decomposition rate of 1,5-NDS. Research indicates that the presence of these salts can slow down the degradation process.[1]

Fluid-Rock Interactions: Interactions between the geothermal fluid and the reservoir rock can also impact the stability of 1,5-NDS. For instance, in the presence of greywacke, fluid-rock interactions can buffer the pH, thereby stabilizing the tracer.[2]

Degradation Pathway of this compound

The thermal degradation of 1,5-NDS follows a stepwise pathway, leading to a series of breakdown products. The initial and primary degradation product is 1-naphthalene sulfonate (1-NSA), formed through the loss of one sulfonate group.[1][2][3] This transformation is significant at temperatures of 200°C and above.

At more extreme temperatures, typically exceeding 300°C, 1-NSA and any remaining 1,5-NDS undergo further decomposition. The primary products of this high-temperature degradation are naphthalene, 1-naphthol, and 2-naphthol.[1][3][4] In geothermal brines with a high concentration of chloride ions, 1-chloronaphthalene (B1664548) has also been identified as a high-temperature reaction product.[1] Naphthalene, once formed, appears to be thermally stable under these conditions.[3]

G Simplified Degradation Pathway of 1,5-NDS This compound (1,5-NDS) This compound (1,5-NDS) 1-Naphthalene sulfonate (1-NSA) 1-Naphthalene sulfonate (1-NSA) This compound (1,5-NDS)->1-Naphthalene sulfonate (1-NSA) ≥200°C Naphthalene Naphthalene 1-Naphthalene sulfonate (1-NSA)->Naphthalene ≥300°C 1-Naphthol 1-Naphthol 1-Naphthalene sulfonate (1-NSA)->1-Naphthol ≥300°C 2-Naphthol 2-Naphthol 1-Naphthalene sulfonate (1-NSA)->2-Naphthol ≥300°C 1-Chloronaphthalene 1-Chloronaphthalene 1-Naphthalene sulfonate (1-NSA)->1-Chloronaphthalene ≥300°C (in Cl- solutions) G Sealed Ampoule Experimental Workflow A Prepare dilute NDS solution in de-oxygenated water/brine B Seal solution in silica glass ampoules A->B C Place ampoules in stainless steel pressure vessels B->C D Heat to target temperature for a defined duration C->D E Cool and open ampoules D->E F Analyze sample using HPLC and/or GC-MS E->F G Flow-Through Autoclave Experimental Workflow A Prepare de-oxygenated NDS solution in a reservoir B Pump solution through a flow-through autoclave A->B C Autoclave contains rock/mineral phases and is heated to target temperature B->C D Collect effluent at specified time intervals C->D E Analyze samples using HPLC and/or GC-MS D->E

References

An In-depth Technical Guide to Interference Issues in the Analysis of 1,5-Naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common interference issues encountered during the analysis of 1,5-Naphthalenedisulfonic acid (1,5-NDSA). It details the sources of interference, outlines robust analytical methodologies to mitigate these challenges, and presents detailed experimental protocols. The information herein is intended to assist researchers and drug development professionals in establishing accurate, reliable, and validated analytical methods for the quantification of 1,5-NDSA.

Introduction to this compound Analysis

This compound (also known as Armstrong's acid) is a highly polar, fluorescent organic compound used in various industrial applications, including the synthesis of azo dyes and as a counterion for basic drugs in pharmaceutical formulations.[1][2] Its chemical structure, featuring a naphthalene (B1677914) core with two sulfonic acid groups, imparts strong acidic properties and a persistent nature.[3][4] The accurate quantification of 1,5-NDSA is critical for quality control, stability studies, and pharmacokinetic assessments.

However, the inherent physicochemical properties of 1,5-NDSA—specifically its high polarity and double charge—present significant challenges for analytical separation and detection.[5][6] These properties make the analysis susceptible to various forms of interference, which can compromise the accuracy, precision, and reliability of the results. This guide explores the primary sources of interference and provides strategies to overcome them.

Primary Analytical Techniques and Inherent Challenges

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 1,5-NDSA.[7] However, standard reversed-phase (RP-HPLC) methods are often inadequate. Due to its high polarity, 1,5-NDSA exhibits poor retention on conventional C18 columns, often resulting in elution near the void volume and significant peak tailing.[5][8] This poor chromatography complicates quantification and increases the likelihood of interference from other early-eluting compounds.

To address these challenges, several advanced HPLC modes have been developed:

  • Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. Columns like Newcrom BH, Newcrom B, and Obelisc N provide controlled retention for multi-charged molecules like 1,5-NDSA through a combination of anion-exchange and hydrophilic interaction liquid chromatography (HILIC) mechanisms, resulting in excellent peak shape and retention.[5][6][9]

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This technique adds an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on a standard reversed-phase column.[7]

  • BIST™ Method: This specialized technique can be employed for the separation of closely related isomers, such as 2-Naphthalenesulfonic acid and 1,5-NDSA, by using a multi-charged positive buffer to bridge the negatively charged analytes to a negatively charged column surface.[1][2]

Key Sources of Interference in 1,5-NDSA Analysis

Interference can be broadly categorized into matrix effects, isomeric impurities, sample contamination, and degradation products. Understanding these sources is the first step toward developing a robust analytical method.

Matrix effects encompass the influence of all components in a sample, excluding the analyte, on the analytical response.[10] These effects are particularly pronounced in complex matrices such as biological fluids, drug product formulations, and environmental samples.[11][12] In LC-MS/MS analysis, co-eluting matrix components can cause ion suppression or enhancement, leading to an under- or overestimation of the analyte concentration.[11]

  • Drug Product Excipients: In pharmaceutical analysis, common excipients (e.g., fillers, binders, coatings) can co-elute with 1,5-NDSA and interfere with its detection.

  • Biological Components: Endogenous substances in plasma or urine, such as phospholipids (B1166683) and salts, are well-known sources of matrix effects.[12][13]

The industrial synthesis of 1,5-NDSA via sulfonation of naphthalene can produce isomeric byproducts, most notably 1,6-naphthalenedisulfonic acid.[7][14] These isomers have identical mass and similar physicochemical properties, making them difficult to separate chromatographically. If not fully resolved, their co-elution leads to erroneously high quantification of 1,5-NDSA.

Interference can be introduced exogenously during sample collection and preparation.

  • Anticoagulants: The use of lithium heparin (Li-heparin) as an anticoagulant in blood sample collection has been shown to cause matrix effects.[15]

  • Leachables: Polymers and plasticizers can leach from storage containers (e.g., plastic tubes) into the sample, creating extraneous peaks or contributing to matrix effects.[15]

1,5-NDSA is a persistent compound but can be degraded under certain conditions, such as through photo-oxidative processes (e.g., UV irradiation in the presence of H₂O₂).[4] The resulting degradation products may have chromatographic or spectral properties that interfere with the analysis of the parent compound.

Mandatory Visualizations

workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Sample Receipt (Drug Product, Plasma, etc.) Prep Sample Preparation (Dilution, Extraction) Sample->Prep HPLC HPLC Separation (e.g., Mixed-Mode) Prep->HPLC Detect Detection (UV, MS, FLD) HPLC->Detect Data Data Processing & Quantification Detect->Data Report Final Report Data->Report I1 Matrix Components I1->Prep Interfere I2 Isomers I2->HPLC Interfere I3 Contaminants I3->Prep Interfere I4 Degradants I4->HPLC Interfere M1 SPE Cleanup M1->Prep Mitigate M2 Optimized Chromatography M2->HPLC Mitigate M3 Selective Detection M3->Detect Mitigate

Caption: General analytical workflow for 1,5-NDSA, highlighting key stages for interference.

interference_logic cluster_interference Sources of Interference cluster_mitigation Mitigation Strategies Matrix Matrix Effects (Excipients, Salts) SamplePrep Advanced Sample Prep (SPE, Dilution) Matrix->SamplePrep Chroma Optimized Chromatography (Mixed-Mode, HILIC) Matrix->Chroma Detection Selective Detection (MS/MS, Fluorescence) Matrix->Detection Validation Method Validation (Specificity Testing) Matrix->Validation Isomer Isomeric Impurities (e.g., 1,6-NDSA) Isomer->Chroma Isomer->Validation Isomer->Validation Contam Contamination (Leachables, Reagents) Contam->SamplePrep Contam->Validation Contam->Validation Degrad Degradation Products Degrad->Chroma Degrad->Detection Degrad->Validation

Caption: Logical relationships between interference sources and mitigation strategies.

Data Summary: Analytical Methods

The selection of an appropriate analytical method is paramount to overcoming interference. The following table summarizes various successful HPLC methods for the analysis of 1,5-NDSA.

Parameter Method 1 Method 2 Method 3 Method 4
Principle Mixed-ModeMixed-ModeHILIC / Anion-ExchangeIsomer Separation
Column Newcrom BH[5]Newcrom B[6]Obelisc N[9]BIST™ A[1][2]
Dimensions 3.2 x 100 mm, 5 µm3.2 x 100 mm, 5 µm4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase MeCN/H₂O (50/50)MeCN/H₂O (70/30)MeCN/H₂O with bufferAlcohols (MeOH, EtOH, etc.)
Buffer 100 mM AmFm, pH 3.040 mM AmFm, pH 3.0AmFm, pH 3.0N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP)
Detection UV @ 285 nmUV @ 285 nmUV @ 270 nmUV @ 270 nm
Key Advantage Excellent peak shape for di-charged acid. MS-compatible.[5]Good retention and peak shape. MS-compatible.[6]Controllable retention via buffer concentration.[9]Separates 1,5-NDSA from 2-Naphthalenesulfonic acid.[2]

AmFm: Ammonium (B1175870) Formate (B1220265); MeCN: Acetonitrile

Experimental Protocols

Detailed and reproducible protocols are essential for successful analysis. Below are representative protocols for sample preparation and HPLC analysis.

This protocol provides a general framework for isolating 1,5-NDSA from a complex aqueous matrix, such as a dissolved drug product formulation or a diluted biological sample.[7] The specific sorbent and conditioning steps should be optimized for the sample matrix.

  • Cartridge Selection: Choose a polymeric reversed-phase or mixed-mode anion exchange SPE cartridge appropriate for polar analytes.

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727), followed by 1-2 cartridge volumes of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to remove unretained, hydrophilic interferences. Ensure the wash solvent is not strong enough to elute the 1,5-NDSA.

  • Elution: Elute the retained 1,5-NDSA with a small volume (e.g., 1-2 mL) of an appropriate elution solvent (e.g., methanol with 1% formic acid or ammonia, depending on the sorbent).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase for analysis.

This protocol is based on the published method for the analysis of 1,5-NDSA using a Newcrom BH column, which provides excellent peak shape.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom BH, 3.2 x 100 mm, 5 µm particle size.[5]

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 100 mM ammonium formate buffer and adjust the pH to 3.0.

    • Organic Component: HPLC-grade Acetonitrile (MeCN).

    • Final Mobile Phase: Mix the aqueous and organic components in a 50:50 (v/v) ratio. Filter and degas the final solution.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[5]

    • Injection Volume: 5-10 µL.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV at 285 nm.[5]

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system meets pre-defined criteria for peak area precision (%RSD), tailing factor, and retention time.

  • Analysis: Inject standards, quality controls, and unknown samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 1,5-NDSA in the unknown samples from the calibration curve.

Method Validation for Interference-Free Analysis

A validated analytical method provides documented evidence of its suitability for the intended purpose.[16] To specifically address interference, the validation protocol must include rigorous specificity and matrix effect studies.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[17] This is demonstrated by spiking the sample matrix with potential interferents (isomers, known impurities, degradation products, and placebo components) and showing that the peak for 1,5-NDSA is unaffected in terms of retention time, purity, and area.

  • Matrix Effect Evaluation (for LC-MS): This is assessed by comparing the peak response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration.[11] The ratio of these responses indicates the degree of ion suppression or enhancement.

Conclusion

The analysis of this compound is frequently complicated by interference from the sample matrix, isomeric impurities, and other contaminants. Standard reversed-phase HPLC methods are often insufficient to provide the necessary selectivity. A successful analytical strategy relies on a combination of advanced sample preparation techniques, such as Solid-Phase Extraction, and robust chromatographic methods using specialized columns like mixed-mode or HILIC stationary phases. The implementation of selective detection methods and a thorough, risk-based method validation focusing on specificity are critical to ensure that the data generated are accurate, precise, and reliable for decision-making in research and drug development.

References

An In-depth Technical Guide to the Purification of Crude 1,5-Naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common methodologies employed for the purification of crude 1,5-naphthalenedisulfonic acid. The synthesis of this compound, a key intermediate in the production of dyes and polyurethanes, often results in a crude product containing isomeric byproducts and residual reactants.[1] Effective purification is therefore a critical step to ensure the quality and reactivity of the final product. This document outlines key purification techniques, including precipitation, salting out, and recrystallization, supported by experimental protocols and quantitative data.

Overview of Purification Strategies

The primary impurities in crude this compound, also known as Armstrong's acid, are typically other naphthalenedisulfonic acid isomers, such as the 1,6-isomer, as well as residual sulfuric acid from the sulfonation process.[2][3][4] The purification strategies detailed below leverage differences in the solubility of these compounds and their salts to achieve separation.

dot

Caption: General workflow for the purification of crude this compound.

Purification via Salt Formation and Precipitation

A common and effective industrial method for purifying this compound is through the formation of its salts, which exhibit differential solubility compared to isomeric impurities. The disodium (B8443419) salt is frequently utilized for this purpose.

Purification MethodReagentsTemperature (°C)Yield (%)Purity (%)Reference
Neutralization and Precipitation50% NaOH solution60, then cooled to 259495.5[1]
Precipitation as Free Acid or Disodium SaltWater, Alkaline Sodium Sulfate (B86663)Reaction at 55, then cooled~53Not specified[3][4]
Neutralization and Precipitation50% NaOH solution75, then cooled to 3090.595.7[1]

This protocol is based on a patented industrial process.[1]

  • Neutralization: A sulfonation mixture containing crude this compound is neutralized with a 50% aqueous solution of sodium hydroxide (B78521) at a temperature of 60°C, adjusting the pH to 7.5.

  • Cooling and Precipitation: The neutralized mixture is then cooled to 25°C with stirring to induce the precipitation of the disodium salt of this compound.

  • Isolation: The precipitated salt is isolated by suction filtration.

  • Washing: The filter cake is washed with a 10% aqueous solution of sodium sulfate to remove remaining impurities.

  • Drying: The purified product is dried to yield the disodium salt of this compound.

Salting Out

"Salting out" is a purification technique that involves the precipitation of a substance from its solution by the addition of a salt.[5][6] In the context of this compound, after neutralization, a salt such as sodium sulfate can be added to decrease the solubility of the desired disodium 1,5-naphthalenedisulfonate, causing it to precipitate while more soluble isomeric salts remain in solution.

dot

Caption: Mechanism of salting out for disodium 1,5-naphthalenedisulfonate.

This protocol is a generalized procedure based on the principles of salting out.

  • Dissolution: The crude mixture containing this compound is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to form the sodium salt.

  • Salt Addition: A saturated solution of a suitable salt, such as sodium sulfate, is added to the solution. The amount of salt added is critical and should be sufficient to exceed the solubility product of the disodium 1,5-naphthalenedisulfonate.

  • Precipitation: The mixture is stirred, and the temperature may be controlled to optimize precipitation. The disodium 1,5-naphthalenedisulfonate will precipitate out of the solution.

  • Isolation and Washing: The precipitate is collected by filtration and washed with a cold, dilute solution of the salting-out agent to remove entrained impurities.

  • Drying: The purified salt is then dried.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[2] It involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Purification MethodSolventPurity (%)Reference
Recrystallization of Disodium 1,5-NaphthalenedisulfonateEthanol (B145695)>98[7]

This protocol describes the recrystallization of the disodium salt.[7]

  • Concentration: An aqueous solution of the crude disodium 1,5-naphthalenedisulfonate is concentrated under reduced pressure at a temperature of approximately 40-55°C until the solid content reaches about 90%.

  • Precipitation in Ethanol: The concentrated solution is then added to four times its volume of ethanol. This causes the disodium salt to precipitate.

  • Isolation: The precipitate is collected by filtration.

  • Drying: The collected solid is dried to yield the purified disodium 1,5-naphthalenedisulfonate with a purity greater than 98%.

For the free acid, recrystallization can be performed from water or ethanol to remove residual sulfuric acid and other impurities.[2] The general principle involves dissolving the crude acid in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

Conclusion

The purification of crude this compound is essential for its use in various industrial applications. The choice of purification method depends on the scale of production, the nature of the impurities, and the desired final purity. Precipitation as the disodium salt, often facilitated by salting out, is a common and effective industrial method. For higher purity, particularly in laboratory settings, recrystallization is a valuable technique. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize purification strategies for this compound.

References

Controlling the Sulfonation of Naphthalene to Favor the 1,5-Isomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and underlying principles for controlling the sulfonation of naphthalene (B1677914) to selectively synthesize the 1,5-disulfonic acid isomer, commonly known as Armstrong's acid. This isomer is a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Understanding and manipulating the reaction conditions are paramount to achieving high yields and purity of the desired product.

Theoretical Background: Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene is a classic example of a reaction governed by kinetic and thermodynamic control, leading to different major products under varying temperature conditions.

At lower temperatures (typically below 80°C), the reaction is under kinetic control , favoring the formation of the naphthalene-1-sulfonic acid. This is because the α-position (C1) of naphthalene is more sterically accessible and the corresponding carbocation intermediate is more stabilized by resonance, leading to a lower activation energy for the initial sulfonation step.

At higher temperatures (typically above 150°C), the reaction is under thermodynamic control .[1] Under these conditions, the sulfonation becomes reversible, allowing for the isomerization of the initially formed 1-sulfonic acid to the more stable 2-sulfonic acid. The 2-isomer is thermodynamically favored due to reduced steric hindrance between the sulfonic acid group and the peri-hydrogen at the C8 position.

To favor the formation of the 1,5-disulfonic acid, the principles of kinetic control must be extended to the disulfonation reaction. This involves using a potent sulfonating agent at low temperatures to promote the formation of the 1-sulfonic acid, followed by a second sulfonation that is also directed to an α-position (C5), which is sterically favored over the other available α-positions.

Key Parameters for Selective 1,5-Disulfonation

Achieving a high yield of naphthalene-1,5-disulfonic acid requires careful control over several reaction parameters:

  • Temperature: Low temperatures are crucial to remain in the kinetic control regime and prevent the formation of the thermodynamically favored 1,6- and 2,7-disulfonic acid isomers.

  • Sulfonating Agent: Oleum (B3057394) (fuming sulfuric acid, H₂SO₄·xSO₃) is the preferred sulfonating agent for disulfonation due to its high reactivity, which allows the reaction to proceed at lower temperatures. The concentration of free SO₃ in the oleum is a critical factor.

  • Reaction Time: Sufficient reaction time is necessary for the disulfonation to go to completion, but prolonged reaction times, especially at elevated temperatures, can lead to the formation of undesired isomers and trisulfonated byproducts.

  • Solvent: The use of an inert solvent, such as dichloromethane (B109758), can help to moderate the reaction, improve heat transfer, and maintain a homogeneous reaction mixture at low temperatures.

Data Presentation: Reaction Conditions and Isomer Distribution

The following tables summarize quantitative data from various sources on the sulfonation of naphthalene, highlighting the conditions that favor the formation of the 1,5-disulfonic acid isomer.

Sulfonating AgentTemperature (°C)SolventKey ObservationsReported Yield of 1,5-IsomerReference
20% Oleum followed by 65% Oleum20-35, then 55NoneGradual addition of reagents is critical.~53% (isolated)[2]
Fuming Sulfuric Acid30NoneStepwise addition of sulfonating agent.Not explicitly stated, but is the target product.[2]
Liquid SO₃-10 to -5DichloromethaneAllows for precise temperature control through evaporative cooling.High, with isomeric byproducts <1.5% in a subsequent nitration product.[3]
20% Oleum20-55NoneA known industrial process for producing the 1,5-isomer.Not quantified in the source.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of naphthalene-1,5-disulfonic acid.

Protocol 1: Low-Temperature Sulfonation with Oleum

This protocol is adapted from established industrial practices for the synthesis of naphthalene-1,5-disulfonic acid.[2][4]

Materials:

  • Refined Naphthalene

  • 20% Oleum (H₂SO₄ containing 20% free SO₃)

  • 65% Oleum (H₂SO₄ containing 65% free SO₃)

  • Ice

  • Water

  • Sodium Chloride (for salting out, optional)

Procedure:

  • In a jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 200 g of 20% oleum.

  • Cool the oleum to 20°C using a circulating cooling bath.

  • Slowly add 100 g of finely powdered refined naphthalene to the stirred oleum, maintaining the temperature between 20°C and 35°C. The addition should take approximately 1-2 hours.

  • After the naphthalene has been added, continue stirring for an additional hour at the same temperature.

  • Begin the gradual, alternating addition of 150 g of 65% oleum and another 50 g of naphthalene. Maintain the temperature at or below 35°C throughout this addition process.

  • Once the additions are complete, slowly raise the temperature to 55°C and hold for 6 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • The naphthalene-1,5-disulfonic acid will precipitate out of the solution.

  • Cool the slurry to below 10°C to maximize precipitation.

  • Isolate the solid product by vacuum filtration and wash the filter cake with a small amount of cold, dilute sulfuric acid.

  • The product can be further purified by recrystallization from hot water or by converting it to its disodium (B8443419) salt by neutralization with sodium hydroxide, followed by salting out with sodium chloride.[5]

Protocol 2: Sulfonation in an Inert Solvent with Sulfur Trioxide

This protocol utilizes a solvent to achieve better temperature control and a more homogeneous reaction.[3]

Materials:

  • Naphthalene

  • Liquid Sulfur Trioxide (SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, place 300 mL of dichloromethane and cool it to -10°C using an ice-salt bath.

  • Prepare two separate solutions:

    • Solution A: Dissolve 64 g (0.5 mol) of naphthalene in 200 mL of dichloromethane.

    • Solution B: Dissolve 80 g (1.0 mol) of liquid sulfur trioxide in 300 mL of dichloromethane.

  • Cool both Solution A and Solution B to -10°C.

  • Simultaneously and slowly add both solutions from the dropping funnels into the stirred dichloromethane in the reaction flask over a period of 2-3 hours. Maintain the reaction temperature between -10°C and -5°C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at -5°C.

  • The naphthalene-1,5-disulfonic acid will precipitate as a white solid.

  • Isolate the product by filtration in a cold room or using a pre-cooled filtration apparatus.

  • Wash the filter cake with cold dichloromethane and dry under vacuum.

Analysis of Isomer Distribution by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative analysis of naphthalenedisulfonic acid isomers.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 4.5 mmol/L tetrabutylammonium (B224687) bromide in water with 3.5 mL sodium sulfate (B86663) and 40 µL concentrated hydrochloric acid per liter) and an organic modifier (e.g., methanol). A common mobile phase composition is 40% methanol (B129727) in the aqueous buffer.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector at 280 nm.[6]

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Procedure:

  • Prepare standard solutions of pure naphthalene-1,5-disulfonic acid, naphthalene-1,6-disulfonic acid, and naphthalene-2,7-disulfonic acid of known concentrations.

  • Inject the standard solutions to determine their retention times and to generate a calibration curve for each isomer.

  • Inject the prepared sample from the reaction mixture.

  • Identify and quantify the different isomers in the sample by comparing their retention times and peak areas to the calibration curves.

Visualizations

Signaling Pathways and Experimental Workflows

Naphthalene_Sulfonation_Pathways cluster_conditions1 Low Temperature (< 80°C) cluster_conditions2 High Temperature (> 150°C) cluster_disulfonation Disulfonation (Low Temp, Oleum) Naphthalene Naphthalene NSA_1 Naphthalene-1-sulfonic acid (Kinetic Product) Naphthalene->NSA_1 + H₂SO₄/SO₃ (fast) NSA_2 Naphthalene-2-sulfonic acid (Thermodynamic Product) Naphthalene->NSA_2 + H₂SO₄ (High Temp) NSA_1->NSA_2 Isomerization (Reversible) NDSA_1_5 Naphthalene-1,5-disulfonic acid NSA_1->NDSA_1_5 + SO₃ (Favored) NDSA_1_6 Naphthalene-1,6-disulfonic acid NSA_1->NDSA_1_6 Other_isomers Other Isomers (e.g., 1,7; 2,6) NSA_1->Other_isomers NDSA_2_7 Naphthalene-2,7-disulfonic acid NSA_2->NDSA_2_7 NSA_2->Other_isomers

Caption: Reaction pathways in naphthalene sulfonation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis start Start: Naphthalene + Oleum/SO₃ reaction Low-Temperature Sulfonation (e.g., -10 to 35°C) start->reaction workup Quenching with Ice/Water reaction->workup precipitation Precipitation of Crude Product workup->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization or Conversion to Salt filtration->purification hplc HPLC Analysis for Isomer Distribution purification->hplc end Pure Naphthalene-1,5-disulfonic acid hplc->end

Caption: Workflow for 1,5-isomer synthesis.

Conclusion

The selective synthesis of naphthalene-1,5-disulfonic acid is a prime example of the application of fundamental principles of organic chemistry to achieve a specific synthetic outcome. By carefully controlling reaction parameters, particularly temperature and the nature of the sulfonating agent, the reaction can be directed towards the kinetically favored 1,5-isomer. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to successfully synthesize and analyze this important chemical intermediate. Further optimization may be achieved by exploring different solvent systems and continuous flow reaction technologies.

References

An In-depth Technical Guide to Validation and Comparative Studies in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation essential for the validation of analytical methods and the execution of comparative studies in the context of drug development. Adherence to these principles is critical for ensuring data integrity, meeting regulatory requirements, and ultimately, safeguarding patient safety.[1][2][3][4][5]

Part 1: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate through laboratory studies that its performance characteristics are suitable for its intended purpose.[2][3][6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established clear expectations for method validation.[4][7][8][9] The recently updated ICH Q2(R2) guideline, along with ICH Q14, emphasizes a more holistic, lifecycle-based approach to analytical procedure development and validation.[1][5][6][9]

Key Validation Parameters

The core validation characteristics for analytical procedures are summarized below. The specific parameters to be evaluated depend on the type of assay being validated (e.g., identification, impurity testing, or quantitative assay).[10][11]

Validation Parameter Purpose Typical Acceptance Criteria (for Quantitative Assay)
Accuracy To assess the closeness of test results to the true value.% Recovery of 98.0% to 102.0%
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts, equipment).Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0%
Specificity / Selectivity To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present.No interference at the retention time of the analyte from placebo, impurities, or degradation products.
Linearity To demonstrate that test results are directly proportional to the concentration of the analyte in samples within a given range.Correlation Coefficient (r²) ≥ 0.999[12]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]Typically 80% to 120% of the test concentration for an assay of a finished product.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.% RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for executing validation studies. The following provides a high-level overview of common protocols.

Protocol for Determining Accuracy:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicate samples at each concentration level.

  • Analyze the samples using the analytical procedure.

  • Calculate the percent recovery for each sample against the known concentration. The results should fall within the pre-defined acceptance criteria.

Protocol for Determining Precision (Repeatability):

  • Prepare a minimum of six independent samples of the drug product at 100% of the target concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results. The RSD should not exceed the established limit.

Workflow for Analytical Method Validation

The validation process follows a structured workflow, from initial development to final reporting, ensuring all regulatory requirements are met.[13]

G cluster_dev Development & Qualification cluster_val Formal Validation cluster_imp Implementation Dev Method Development & Optimization Qual Method Qualification (Pre-validation) Dev->Qual Protocol Author Validation Protocol Qual->Protocol Execution Execute Validation Experiments Protocol->Execution Report Generate Validation Report Execution->Report Transfer Method Transfer to QC Lab Report->Transfer Routine Routine Use & Lifecycle Monitoring Transfer->Routine G Discovery Discovery (e.g., Genomics, Proteomics) Candidate Candidate Identification (Bioinformatics & Stats) Discovery->Candidate Analytical Analytical Validation (Assay Development) Candidate->Analytical Clinical Clinical Validation (Patient Cohorts) Analytical->Clinical Utility Establish Clinical Utility (Prospective Trials) Clinical->Utility Implementation Clinical Implementation Utility->Implementation G Define Define Non-Inferiority Margin (Δ) Based on historical data of active control Hypothesis Set Hypotheses: H0: T - C ≤ -Δ (Inferior) Ha: T - C > -Δ (Non-Inferior) Define->Hypothesis Trial Conduct Randomized Controlled Trial (Test Drug vs. Active Control) Hypothesis->Trial Analyze Calculate Treatment Difference (T-C) and 95% Confidence Interval (CI) Trial->Analyze Conclusion Is the lower bound of the CI > -Δ? Analyze->Conclusion NonInferior Conclusion: Non-Inferiority Demonstrated Conclusion->NonInferior Yes Inferior Conclusion: Non-Inferiority Not Demonstrated Conclusion->Inferior No

References

The Isomeric Advantage: A Comparative Guide to Naphthalenedisulfonic Acids in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Chemical Professionals

Naphthalenedisulfonic acids are a critical class of organic intermediates, forming the backbone of a vast array of synthetic dyes. Their structural versatility, stemming from the various possible positions of the two sulfonic acid groups on the naphthalene (B1677914) core, allows for the fine-tuning of dye properties. The specific isomer used as a precursor profoundly influences the final dye's color, solubility, and fastness, making a comparative understanding essential for dye chemistry and materials science.

This guide provides a detailed comparison of key naphthalenedisulfonic acid isomers, focusing on their role in the synthesis of azo dyes. It includes comparative data on isomer and dye properties, detailed experimental protocols, and visualizations of the synthetic pathways.

Key Isomers and Their Properties

Naphthalene undergoes disulfonation to yield several isomers, with the product distribution being highly dependent on reaction conditions such as temperature and the strength of the sulfonating agent (e.g., oleum). The resulting isomers are common intermediates in dye production[1]. Among the most industrially significant isomers are 1,5-, 2,6-, and 2,7-naphthalenedisulfonic acid. These isomers, along with important derivatives like H-acid and Chromotropic acid, serve as foundational building blocks for a wide range of colorants.

Table 1: Properties of Key Naphthalenedisulfonic Acid Isomers and Derivatives

Compound NameCommon NameCAS NumberMolecular FormulaAppearanceKey Application
Naphthalene-1,5-disulfonic acidArmstrong's acid81-04-9C₁₀H₈O₆S₂White flake crystals or powder[2][3]Intermediate for dyes; stabilizer for diazo compounds[3].
Naphthalene-2,6-disulfonic acidEbert-Merz-β-acid581-75-9C₁₀H₈O₆S₂Crystalline solidIntermediate for dyes and fluorescent whitening agents.
Naphthalene-2,7-disulfonic acid92-41-1C₁₀H₈O₆S₂Crystalline solidIntermediate for dyes like H-acid[4].
1-Amino-8-hydroxynaphthalene-3,6-disulfonic acidH-acid90-20-0C₁₀H₉NO₇S₂Gray to white crystalline powderWidely used intermediate for acid, direct, and reactive azo dyes[5][6].
4,5-Dihydroxynaphthalene-2,7-disulfonic acidChromotropic acid148-25-4C₁₀H₈O₈S₂White needle-like crystals[4]Intermediate for azo and anthraquinone (B42736) dyes; analytical reagent[4][7].

Comparative Performance in Azo Dye Synthesis

The choice of a naphthalenedisulfonic acid isomer or its derivative as a coupling component is a critical determinant of the final dye's performance. The position of the sulfonic acid and other substituent groups (like -OH or -NH₂) affects the electronic properties of the molecule, which in turn dictates the absorption spectrum (color) and stability of the dye.

Azo dyes are characterized by the -N=N- group and are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component, such as a naphthalenesulfonic acid derivative[8]. The sulfonic acid groups (-SO₃H) are crucial as they enhance the water solubility of the dye, which is essential for its application in textile dyeing from aqueous baths[9].

Table 2: Comparative Performance of Dyes Derived from Naphthalenedisulfonic Acid Intermediates

Intermediate UsedTypical Dye ClassResulting Color RangeLight FastnessWash FastnessKey Features & Notes
Derivatives of 1,5-NDSA Acid, DirectRed, BlueGoodGood to ExcellentThe 1,5-substitution pattern often contributes to high color vibrancy and stability[10].
Derivatives of 2,6-NDSA Acid, DisperseYellow, Orange, RedModerate to GoodGoodProvides a basis for a range of bright, clear shades.
Derivatives of 2,7-NDSA Acid, DirectBlue, VioletGoodGoodOften used for deep blue and violet shades. Chromotropic acid is a key derivative.
H-acid Acid, ReactiveRed, Blue, Violet, BlackVaries (Fair to Good)Good to Excellent (esp. Reactive)Highly versatile coupling component. Can couple at two different positions depending on pH. Dyes often have good wet fastness[5][11].
Chromotropic acid Mordant, AcidDark Blue, BlackGood to ExcellentGoodForms stable complexes with metals (e.g., chromium), leading to dyes with excellent fastness properties[4].

Note: Fastness is rated on a scale, often 1-5 for wash fastness (5 being highest) and 1-8 for light fastness (8 being highest). The qualitative terms used here are representative. Actual performance depends on the specific dye structure, concentration, and substrate. The light fastness of azo-based dyes is generally lower than that of other chromophores like anthraquinone[9].

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing dye performance. The following protocols provide standardized procedures for the synthesis of a naphthalenedisulfonic acid isomer and a representative azo dye.

Protocol 1: Synthesis of 1,5-Naphthalenedisulfonic Acid

This protocol is based on the sulfonation of naphthalene with oleum (B3057394).

Materials:

  • Refined Naphthalene

  • 20% Oleum (Fuming Sulfuric Acid)

  • 65% Oleum

  • Water

  • Alkaline Sodium Sulfate (B86663) (optional, for salting out)

Procedure:

  • In a suitable reactor, mix naphthalene with 20% oleum at a controlled temperature of 20-35°C[12].

  • Gradually and alternately add 65% oleum and additional naphthalene to the reaction mixture[12].

  • After the additions are complete, heat the mixture to 55°C and maintain for 6 hours[12].

  • Carefully quench the reaction by adding the mixture to water.

  • The product can be isolated in two ways:

    • As free acid: Cool the aqueous solution to precipitate the this compound[12].

    • As disodium (B8443419) salt: Add an alkaline sodium sulfate solution to "salt out" the disodium salt of the acid[12].

  • Collect the precipitated product by filtration. The typical isolated yield is approximately 53%[12]. The filtrate may contain other isomers, such as the 1,6-disulfonic acid[12].

Protocol 2: Synthesis of a Naphthalene-Based Azo Dye (e.g., Acid Orange 7 Type)

This protocol describes the diazotization of sulfanilic acid and its subsequent coupling with a naphthol derivative, a common reaction type involving naphthalene intermediates.

Materials:

  • Sulfanilic Acid

  • Sodium Carbonate

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 2-Naphthol (or a sulfonated naphthol derivative)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a beaker, dissolve sulfanilic acid and sodium carbonate in water. Heat gently if necessary to obtain a clear solution[8].

  • In a separate beaker, prepare a solution of sodium nitrite in water[8].

  • Cool the sulfanilic acid solution to 0-5°C in an ice bath.

  • Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with constant stirring.

  • Slowly add this mixture to a third beaker containing chilled concentrated hydrochloric acid, ensuring the temperature remains between 0-5°C to form the diazonium salt suspension[8].

Part B: Preparation of the Coupling Component

  • In a separate large beaker, dissolve the naphthalene-based coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide[8].

  • Cool this solution thoroughly to 0-5°C in an ice bath.

Part C: Azo Coupling Reaction

  • While maintaining the low temperature (0-5°C) and with vigorous stirring, slowly add the cold diazonium salt suspension (Part A) to the cold coupling component solution (Part B)[8].

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

Part D: Isolation and Purification

  • Collect the precipitated dye by suction filtration.

  • Wash the dye cake on the filter with a small amount of cold water or a saturated sodium chloride solution to remove unreacted starting materials and salts.

  • The crude dye can be dried or further purified by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture).

Visualization of Synthetic Pathways and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and logical connections discussed.

Workflow for Naphthalene-Based Azo Dye Synthesis

G General Workflow for Naphthalene-Based Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid) Reagents_D NaNO₂, HCl 0-5 °C AromaticAmine->Reagents_D DiazoniumSalt Diazonium Salt (Electrophile) Reagents_D->DiazoniumSalt Forms AzoDye Azo Dye Product DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingComponent Naphthalene Derivative (e.g., H-acid)

General workflow for the synthesis of naphthalene-based azo dyes.
Isomer Structure-Property Relationship

G Influence of Isomer Structure on Dye Properties Isomer Naphthalenedisulfonic Acid Isomer Choice NDSA_15 1,5-NDSA Derivative Isomer->NDSA_15 H_Acid H-acid Isomer->H_Acid Chromo_Acid Chromotropic Acid Isomer->Chromo_Acid Color Color / Shade NDSA_15->Color Vibrant Reds/Blues LightFast Light Fastness NDSA_15->LightFast Good H_Acid->Color Versatile (Red/Blue/Black) WashFast Wash Fastness H_Acid->WashFast Excellent (Reactive) Chromo_Acid->Color Deep Blues/Blacks Chromo_Acid->LightFast Excellent (Mordant) Chromo_Acid->WashFast Good Solubility Water Solubility

Key components and their roles in azo dye synthesis.

References

A Comparative Analysis of Fluorescein and 1,5-Naphthalenedisulfonic Acid for Geothermal Reservoir Tracing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

The effective management of geothermal reservoirs relies on a comprehensive understanding of subsurface fluid flow paths. Tracer testing is a cornerstone of these investigations, providing critical data on well connectivity, flow velocity, and potential short-circuiting between injection and production wells. Among the various tracers employed, the fluorescent dye fluorescein (B123965) has a long history of use. However, with the exploration of higher temperature geothermal resources, the limitations of fluorescein have become more apparent, leading to the adoption of more robust alternatives such as 1,5-Naphthalenedisulfonic acid (1,5-NDS).

This technical guide provides a detailed comparison of fluorescein and 1,5-NDS as geothermal tracers, focusing on their respective physicochemical properties, performance under reservoir conditions, and the methodologies for their application and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and management of geothermal energy resources.

Core Properties and Performance Comparison

The selection of an appropriate tracer is contingent upon the specific conditions of the geothermal reservoir, particularly its temperature. The thermal stability, detection limit, and potential for adsorption are key parameters that dictate a tracer's suitability.

Quantitative Data Summary

The following tables summarize the key quantitative data for fluorescein and 1,5-NDS based on available literature.

PropertyFluoresceinThis compound (1,5-NDS)
Thermal Stability Significant decay observed above 230 °C; unsuitable for high-temperature reservoirs (>260 °C).[1][2]Thermally stable up to approximately 340 °C.[3] Begins to degrade at temperatures as low as 280°C under certain conditions.[4]
Detection Limit As low as 40 parts per quadrillion (ppq) with advanced techniques like laser-induced fluorescence.[5][6] Conventional detection limits are around 0.003 parts per billion (ppb).[7]Approximately 200 parts per trillion (ppt) using standard High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][8]
Typical Injection Mass 91 kg to 150 kg for conventional tests.[1][5] Can be significantly reduced with enhanced detection methods.[5][9]Typically in the range of 100 kg.
Adsorption Can be strongly adsorbed onto reservoir rock in some cases.[10]Generally considered non-adsorbent or weakly adsorbing on common reservoir minerals.[11][12]
Environmental Profile Considered environmentally benign at typical concentrations used in tracer tests.[3]Considered environmentally benign.[3]

Table 1: Comparison of Key Properties of Fluorescein and 1,5-NDS.

Temperature (°C)Fluorescein Decay1,5-NDS Decay
< 210Less than 10% decay over one month.[13]Stable.
270Significant decay. In one study, only a small percentage remained after 48 hours.[6]Breakdown begins to occur.
310-330Not suitable for use.Only 20% decay measured after one week at 330 °C in a laboratory setting.[14]
> 350Not suitable for use.Significant degradation to breakdown products like 1-naphthalenesulfonate (1-NSA), 1-naphthol, 2-naphthol, and naphthalene.[15][16]

Table 2: Thermal Decay Characteristics.

Experimental Protocols

The successful execution of a geothermal tracer test requires meticulous planning and adherence to established protocols. The following sections outline the key steps for tracer tests using both fluorescein and 1,5-NDS.

Pre-Injection Phase
  • Baseline Sampling: Prior to tracer injection, collect baseline water samples from all monitoring and production wells to establish the natural background fluorescence and chemical composition.

  • Tracer Solution Preparation:

    • Fluorescein: Dissolve a pre-determined mass of sodium fluorescein powder in fresh water. For a typical test, 150 kg of fluorescein is mixed with approximately 1800 liters of water.[7] To minimize oxidative degradation, the water should be purged with an inert gas like nitrogen to remove dissolved oxygen.[7]

    • 1,5-NDS: Prepare a solution of 1,5-NDS in a similar manner to fluorescein. The concentration will depend on the specific test design and reservoir volume.

Injection Phase
  • Slug Injection: The tracer solution is typically injected as a "slug," meaning it is introduced into the injection well over a short period. This is often achieved by gravity feeding the solution into the wellbore.

  • Chase Fluid: Following the tracer slug, a chase of injection water is introduced to flush the tracer from the wellbore and into the reservoir formation.

  • Injection Rate Monitoring: Maintain a constant and monitored injection rate throughout the test to simplify subsequent data analysis and modeling.

Post-Injection and Sampling Phase
  • Sample Collection: Collect water samples from production and monitoring wells at a predetermined frequency. The sampling frequency should be higher in the initial stages of the test to capture the tracer breakthrough and peak concentration, and can be reduced as the tracer concentration declines.

  • Sample Preservation: Store samples in amber glass bottles to prevent photodegradation of the fluorescent tracers and keep them refrigerated (around 4°C) to minimize any potential microbial degradation.[17]

  • Sample Analysis:

    • Fluorescein: Analyze samples using a spectrofluorometer or a filter fluorometer. For highly diluted samples, High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector or laser-induced fluorescence can provide enhanced sensitivity.[5][6]

    • 1,5-NDS: The primary analytical method for 1,5-NDS is HPLC with a fluorescence detector.[3][12]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key workflows and decision-making processes in geothermal tracer testing.

Geothermal_Tracer_Test_Workflow cluster_pre_injection Pre-Injection Phase cluster_injection Injection Phase cluster_post_injection Post-Injection & Analysis A Define Test Objectives B Select Tracer(s) A->B Reservoir Temp, Chemistry C Establish Baseline Fluorescence B->C D Prepare Tracer Solution C->D E Inject Tracer Slug D->E F Inject Chase Fluid E->F G Collect Samples from Production Wells F->G G->G H Analyze Samples for Tracer Concentration G->H I Data Interpretation & Modeling H->I

Caption: General workflow for a geothermal tracer test.

Tracer_Selection_Decision_Tree A Reservoir Temperature Known? B < 230°C A->B Yes C > 230°C A->C Yes D Consider Fluorescein or 1,5-NDS B->D E Use 1,5-NDS or other high-temperature tracer C->E F High Adsorption Potential? D->F G Prefer 1,5-NDS F->G Yes

Caption: Tracer selection based on reservoir temperature.

NDS_Degradation_Pathway A This compound (1,5-NDS) B High Temperature (>350°C) Geothermal Environment A->B C 1-Naphthalenesulfonate (1-NSA) B->C Desulfonation D 1-Naphthol B->D Nucleophilic Substitution E 2-Naphthol B->E Nucleophilic Substitution F Naphthalene C->F Further Degradation

Caption: Thermal degradation of 1,5-NDS at high temperatures.

Discussion and Conclusion

The choice between fluorescein and 1,5-NDS as a geothermal tracer is primarily dictated by the thermal regime of the reservoir. Fluorescein remains a viable and cost-effective option for low to moderate temperature systems (below 230°C). Its high detectability, especially with modern analytical techniques, allows for the use of smaller tracer masses. However, its susceptibility to thermal decay at higher temperatures is a significant drawback, potentially leading to an underestimation of tracer recovery and an inaccurate representation of fluid flow.

This compound has emerged as a superior tracer for high-temperature geothermal reservoirs due to its significantly greater thermal stability. While its detection limit is generally higher than that of fluorescein, it is still sufficiently low for effective tracing. The conservative nature of 1,5-NDS, with its low potential for adsorption, provides more reliable quantitative data for reservoir modeling and management.

For any tracer test, a thorough understanding of the tracer's properties and potential interactions with the reservoir environment is crucial for accurate data interpretation. This guide provides the fundamental information required for the informed selection and application of fluorescein and 1,5-NDS in geothermal tracer investigations. As the geothermal industry continues to explore and develop higher temperature resources, the use of thermally robust tracers like 1,5-NDS and other polyaromatic sulfonates will become increasingly standard practice.

References

A Technical Guide to Polyaniline Conductivity: A Comparative Analysis of 1,5-NDSA and Other Dopants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyaniline (PANI) stands as a prominent conducting polymer owing to its straightforward synthesis, environmental stability, and tunable electrical conductivity. The conductivity of PANI is intrinsically linked to the nature of the dopant employed. This technical guide provides an in-depth comparison of the effects of various dopants on the electrical conductivity of polyaniline, with a particular focus on 1,5-naphthalenedisulfonic acid (1,5-NDSA). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying chemical processes to serve as a comprehensive resource for researchers in the field.

Introduction

Polyaniline, in its undoped emeraldine (B8112657) base form, is an insulator.[1] The transition to a conductive emeraldine salt form is achieved through protonic acid doping, which introduces charge carriers into the polymer backbone.[2][3] The choice of dopant is a critical factor that significantly influences not only the conductivity but also the processability, solubility, and morphology of the resulting polymer.[4][5] Among the various dopants, sulfonic acids have garnered considerable attention. This guide specifically evaluates the performance of this compound (1,5-NDSA) in comparison to other commonly used dopants such as camphor-10-sulfonic acid (CSA), dodecylbenzenesulfonic acid (DBSA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).

Comparative Analysis of Polyaniline Conductivity with Various Dopants

The electrical conductivity of doped polyaniline can span several orders of magnitude, directly influenced by the molecular structure and properties of the dopant. The following table summarizes the reported conductivity values for PANI doped with 1,5-NDSA and other selected acids. It is important to note that the experimental conditions, such as the molar ratio of dopant to aniline (B41778), polymerization method, and measurement technique, can affect the final conductivity.

DopantAbbreviationDopant TypeReported Conductivity (S/cm)Reference(s)
This compound1,5-NDSASulfonic Acid10⁻¹ – 10⁰[6]
Camphor-10-sulfonic acidCSASulfonic Acid95.8 – 400[7][8]
Dodecylbenzenesulfonic acidDBSASulfonic Acid0.98 – 30.7[9][10]
Hydrochloric acidHClInorganic Acid1.8 – 15.0[7][8][10]
Sulfuric acidH₂SO₄Inorganic Acid1.09[4]
p-Toluenesulfonic acidpTSASulfonic AcidUp to 334[9]
Methanesulfonic acidMSASulfonic Acid10⁻¹ – 10⁰[6]
β-Naphthalenesulfonic acidβ-NSASulfonic Acid10⁻¹ – 10⁰[6]

Experimental Protocols

The synthesis of conductive polyaniline and the measurement of its properties involve several key experimental procedures. The following sections detail generalized protocols for these processes.

Synthesis of Doped Polyaniline (In-situ Polymerization)

A common method for preparing doped polyaniline is through the chemical oxidative polymerization of aniline in the presence of a dopant.

Materials:

Procedure:

  • Aniline is distilled under reduced pressure to remove any impurities.

  • A solution of the chosen dopant acid is prepared in deionized water.

  • Aniline is dissolved in the dopant solution and the mixture is cooled to 0-5 °C in an ice bath with constant stirring.

  • A pre-cooled aqueous solution of ammonium persulfate is added dropwise to the aniline-dopant solution. The molar ratio of APS to aniline is typically kept at 1:1.

  • The reaction mixture is stirred for a designated period (e.g., 2-24 hours) while maintaining the low temperature. A dark green precipitate of the doped polyaniline will form.

  • The precipitate is collected by filtration and washed sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and excess dopant.

  • The final product is dried in a vacuum oven at a controlled temperature (e.g., 60 °C) to a constant weight.[11][12]

Measurement of Electrical Conductivity

The four-point probe method is a standard technique for measuring the sheet resistance and conductivity of thin films and pellets of conductive materials, as it eliminates the influence of contact resistance.[13][14]

Apparatus:

  • Four-point probe head with equally spaced, collinear probes

  • A constant current source

  • A high-impedance voltmeter

  • Sample holder

Procedure for a thin film or pellet:

  • A thin film of the doped polyaniline is prepared by solution casting or spin coating on a non-conductive substrate. Alternatively, a pellet is formed by pressing the powdered sample.

  • The thickness of the film or pellet is measured accurately using a suitable technique (e.g., profilometer, micrometer).

  • The four-point probe head is brought into contact with the surface of the sample.

  • A constant DC current (I) is passed through the two outer probes.

  • The voltage (V) across the two inner probes is measured.

  • The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) for a thin sheet.

  • The bulk conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the sample.[15][16]

Doping Mechanism and Influence of Dopant Structure

The process of doping in polyaniline involves the protonation of the imine nitrogen atoms in the emeraldine base form, leading to the formation of polarons and bipolarons, which are the charge carriers responsible for electrical conductivity. The molecular structure of the dopant plays a crucial role in this process.

Doping_Mechanism cluster_0 Undoped Polyaniline (Emeraldine Base) cluster_1 Doping Process cluster_2 Doped Polyaniline (Emeraldine Salt) PANI_base (-[NH-C6H4-NH-C6H4-N=C6H4=N-C6H4]-)n (Insulating) Protonation Protonation by Acid (H+A-) PANI_base->Protonation Addition of Dopant PANI_salt (-[NH-C6H4-NH+-C6H4-N=C6H4=N-C6H4]-)n • nA- (Conducting) Protonation->PANI_salt Formation of Polarons/Bipolarons

Caption: General mechanism of polyaniline doping.

The size and shape of the dopant anion (A⁻) influence the arrangement of the polyaniline chains. Bulky dopants can increase the inter-chain distance, which may affect charge hopping between chains. Conversely, some large functionalized dopants can plasticize the polymer, improving its processability and leading to a more ordered structure with enhanced conductivity.

Dopant_Structure_Effect cluster_0 Dopant Molecular Structure cluster_1 Impact on Polyaniline cluster_2 Resulting Property Dopant_Size Dopant Size & Shape Chain_Conformation Polymer Chain Conformation Dopant_Size->Chain_Conformation Interchain_Distance Inter-chain Distance Dopant_Size->Interchain_Distance Functional_Groups Functional Groups Functional_Groups->Chain_Conformation Solubility Solubility & Processability Functional_Groups->Solubility Crystallinity Crystallinity Chain_Conformation->Crystallinity Conductivity Electrical Conductivity Interchain_Distance->Conductivity Crystallinity->Conductivity Solubility->Conductivity

Caption: Influence of dopant structure on PANI properties.

For instance, the two sulfonic acid groups in 1,5-NDSA can potentially crosslink adjacent polymer chains, which could lead to a more rigid structure and influence conductivity. In contrast, the long alkyl chain of DBSA enhances the solubility of PANI in organic solvents, facilitating processing into films and blends.[1] The smaller inorganic anions like Cl⁻ and SO₄²⁻ from HCl and H₂SO₄ can lead to high charge density but may result in less processable materials.

Conclusion

The selection of a suitable dopant is paramount in tailoring the electrical conductivity and other physicochemical properties of polyaniline for specific applications. While CSA and pTSA have demonstrated the ability to induce very high conductivity in PANI, 1,5-NDSA offers a moderate level of conductivity. The choice between these and other dopants will depend on the desired balance between conductivity, processability, and the specific requirements of the end application. This guide provides a foundational understanding of these relationships and offers standardized protocols to aid researchers in their exploration of doped polyaniline systems. Further research focusing on a systematic comparison of a wide array of dopants under identical experimental conditions is warranted to build a more comprehensive understanding of structure-property relationships in this versatile conducting polymer.

References

Validation of 1,5-Naphthalenedisulfonic Acid as a Conservative Geothermal Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the validation of 1,5-Naphthalenedisulfonic acid (1,5-NDS) as a conservative tracer for use in geothermal reservoirs. The document synthesizes key research findings on its thermal stability, adsorption characteristics, and analytical detection methods, offering detailed experimental protocols and data-driven insights.

Introduction to Geothermal Tracers

Geothermal tracers are substances injected into a geothermal reservoir to track the movement of fluids, providing crucial information on well connectivity, flow paths, and reservoir dynamics. An ideal tracer should be chemically stable at high reservoir temperatures, exhibit minimal interaction with the reservoir rock, be detectable at low concentrations, and be environmentally benign. The polyaromatic sulfonates, including 1,5-NDS, have been widely investigated for these purposes due to their affordability, environmental safety, and high detectability.[1] This guide focuses on the experimental validation of 1,5-NDS as a reliable "conservative" tracer—one that is assumed to travel with the fluid without significant loss or delay.

Core Validation Parameters for this compound

The suitability of 1,5-NDS as a geothermal tracer is determined by its performance against several key criteria, primarily its thermal stability and its potential for adsorption to reservoir minerals.

The stability of a tracer under the high-temperature conditions of a geothermal reservoir is paramount. Research indicates that the thermal stability of 1,5-NDS is a function of temperature, pH, and the salinity of the geothermal fluid.[2]

  • Temperature Dependence: 1,5-NDS is generally considered suitable for use in reservoirs with temperatures up to 310°C.[3][4] However, its stability decreases significantly at higher temperatures. Experimental studies show that 1,5-NDS begins to degrade at temperatures as low as 280°C.[5] At 200°C, its primary breakdown product is 1-naphthalene sulfonate (1-NSA), while above 250°C, it generates significant amounts of naphthalene (B1677914) (NAP).[3] At temperatures of 350°C and 400°C, the formation of volatile products like naphthalene and naphthols is favored.[6] In one study, only 20% decay was measured after one week in an autoclave at 330°C.[7]

  • pH and Salinity: Between 100°C and 250°C, the stability of 1,5-NDS is mainly controlled by solution pH.[2] The decomposition is favored under acidic conditions.[3] At temperatures of 300°C and above, temperature becomes the primary factor controlling stability.[2] The presence of dissolved salts, such as NaCl, has been shown to slow down the rate of decomposition.[2]

  • Breakdown Products: The thermal degradation of 1,5-NDS follows specific pathways. The primary breakdown products include 1-naphthalene sulfonate (1-NSA), naphthalene, 1-naphthol, and 2-naphthol, which are formed through desulfonation and nucleophilic substitution reactions.[8] The study of these breakdown products is crucial as they can also serve as potential tracers themselves.[3][9]

dot

G Logical Workflow for Geothermal Tracer Validation cluster_0 Laboratory Evaluation cluster_1 Field Validation cluster_2 Data Interpretation & Conclusion A Select Candidate Tracer (1,5-NDS) B Thermal Stability Testing (Autoclave Experiments) A->B C Adsorption Analysis (Flow-through Experiments) A->C D Analytical Method Development (HPLC-FLD, SPE) A->D E Design Field Tracer Test B->E C->E H Analyze Samples for Tracer & Breakdown Products D->H F Inject Tracer into Well E->F G Sample Production Wells F->G G->H I Model Tracer Return Curves H->I J Assess Tracer Conservativeness (Recovery vs. Stability Data) I->J K Validate as Conservative Tracer (Define Operational Limits) J->K

Caption: Logical workflow for validating a geothermal tracer like 1,5-NDS.

A conservative tracer should not be significantly adsorbed onto the surfaces of reservoir rocks, as this would retard its movement relative to the fluid. Experiments investigating the adsorption of various naphthalene sulfonates, including 1,5-NDS, have been conducted using continuous flow-through apparatuses with quartz and greywacke materials.[10] The results showed no observable difference in breakthrough times for different tracers and only suggested the possibility of weak adsorption in greywacke experiments.[10] Furthermore, no adsorption of NDS was observed on the surface of minerals in other flow-through autoclave experiments.[2] This resistance to adsorption is attributed to the strong electronic charge of the sulfonic acid group.[4]

Data Summary Tables

TemperaturepH RangeFluid/Rock MatrixKey Observations & Breakdown ProductsReference
100-250°C3 - 8Aqueous solutionsStability mainly controlled by solution pH.[2]
≥ 200°C3 - 8Aqueous solutionsReadily transforms to 1-naphthalene sulfonate (1-NSA).[2]
> 250°CNot specifiedOxygen-free NaCl solutionsGenerates significant amounts of naphthalene (NAP).[3]
280°CNot specifiedGeothermal brine with greywackeBegins to show evidence of degradation.[5]
310-330°CNot specifiedSimulated hydrothermal fluidFound to be remarkably stable; 20% decay after one week at 330°C.[7]
≥ 300°C3 - 8Aqueous solutionsTemperature is the main stability controlling factor.[2]
350-400°CNear-neutralGeothermal brineFavors formation of naphthalene, 1-naphthol, and 2-naphthol.[6][8]
Geothermal FieldAmount InjectedAnalytical MethodDetection LimitKey FindingsReference
Awibengkok, IndonesiaNot specifiedHPLC0.5 - 2 ppbUsed simultaneously with other NSA tracers to compare against fluorescein (B123965).[11]
Ohaaki, New Zealand150 kgHPLC~200 pptTracer returns indicated most injectate flowed away from the main reservoir.[1]
Dixie Valley, USANot specifiedHPLC-Fluorescence~200 pptSuccessfully used to trace injection-production flow patterns.[1]
Steamboat Hills, USANot specifiedNot specifiedNot specifiedShowed comparable and conservative performance to fluorescein tracer.[7]
Germencik, Turkey125 kgHPLCNot specifiedUsed to identify connectivity between injection and production wells.[12]
Krafla, IcelandNot specifiedHPLC-Fluorescence< 1 ppbUsed to identify fluid flow paths and connections between geothermal areas.[13]

Experimental Protocols

Detailed methodologies are essential for replicating and validating research findings. The following sections describe the common experimental setups used to evaluate 1,5-NDS.

These experiments are designed to determine thermal decay kinetics in a controlled environment.

  • Preparation: A solution of 1,5-NDS is prepared in a fluid matrix simulating geothermal brine (e.g., oxygen-free sodium chloride solutions).[3]

  • Reactor: The solution is sealed in batch autoclave reactors, often quartz glass ampoules, to prevent interaction with metal surfaces.[3]

  • Incubation: The reactors are placed in an oven or heating block and maintained at a constant target temperature (e.g., 250°C, 270°C, 300°C) for a specified duration (e.g., one to three weeks).[3]

  • Sampling & Quenching: After the incubation period, the reactors are rapidly cooled to halt further reactions.

  • Analysis: The concentration of the remaining 1,5-NDS and its breakdown products is quantified using High-Performance Liquid Chromatography (HPLC).[3][6]

dot

G Experimental Workflow for Thermal Stability Testing A Prepare Tracer Solution (1,5-NDS in simulated brine) B Seal Solution in Quartz Ampoules A->B C Place in Autoclave at Target Temperature B->C D Incubate for Defined Time Period C->D E Rapidly Cool (Quench) to Stop Reaction D->E F Open Ampoule & Prepare Sample E->F G Analyze via HPLC (Quantify parent & products) F->G H Calculate Decay Kinetics G->H

Caption: Workflow for a laboratory thermal stability batch experiment.

Flow-through systems simulate the dynamic conditions of a geothermal reservoir more closely.

  • Apparatus Setup: A high-temperature, high-pressure flow-through reactor system or autoclave is used.[2][6] The reactor is packed with a representative rock or mineral phase (e.g., crushed greywacke, quartz).[2][10]

  • Fluid Circulation: A de-oxygenated geothermal brine is continuously pumped from a reservoir container through the heated reactor.[2]

  • Tracer Injection: A small amount of a concentrated solution containing 1,5-NDS and other tracers is injected into the fluid flow upstream of the reactor.[10]

  • Sample Collection: Effluent from the reactor is collected at regular intervals. For volatile breakdown products, specialized sampling techniques such as pre-mixing with ethanol (B145695) may be required to prevent loss.[6]

  • Analysis: The collected samples are analyzed by HPLC to determine the concentration of the tracer over time, creating a breakthrough curve.[6][10] For adsorption studies, the timing and shape of the tracer's breakthrough curve are compared to a conservative reference. For stability studies, the recovery and presence of breakdown products are assessed.[2]

  • Pre-Injection: Background samples are collected from surrounding production wells for at least two weeks to establish baseline chemistry and ensure no pre-existing tracer is present.[11] A steady injection rate is maintained at the target injection well to establish a consistent flow path.[11]

  • Tracer Preparation: A solution is prepared by mixing a known mass of 1,5-NDS (e.g., 150 kg) with water. The water may be purged with nitrogen to eliminate dissolved oxygen.[1][11]

  • Injection: The tracer solution is injected into the wellbore as quickly as possible to create a distinct "slug" of tracer entering the reservoir.[11]

  • Sample Collection: Samples are collected from surrounding production wells. The sampling frequency is typically high initially (e.g., daily) and decreases over time (e.g., weekly or bi-weekly).[11] Samples are stored in dark-colored bottles to prevent photodegradation.[11]

  • Analysis: Samples are analyzed for 1,5-NDS using a sensitive method, typically HPLC with fluorescence detection, often after a solid-phase extraction (SPE) step to concentrate the sample and remove interfering substances from the brine.[3]

dot

G Thermal Degradation Pathway of 1,5-NDS NDS This compound (1,5-NDS) NSA 1-Naphthalene Sulfonate (1-NSA) NDS->NSA Desulfonation (≥200°C) Naphthol1 1-Naphthol NDS->Naphthol1 Nucleophilic Substitution (≥350°C) Naphthol2 2-Naphthol NDS->Naphthol2 Rearrangement/Substitution (≥350°C) NAP Naphthalene (NAP) NSA->NAP Desulfonation (>250°C) NSA->Naphthol1 Breakdown

Caption: Proposed thermal degradation pathways of 1,5-NDS at high temperatures.

Conclusion

The validation studies on this compound demonstrate that it is a viable and effective conservative tracer for many geothermal applications. Its key strengths include high detectability using standard HPLC methods, minimal adsorption onto common reservoir rock types, and good thermal stability in reservoirs up to approximately 300°C.

However, its application is limited by temperature. In high-enthalpy or supercritical geothermal systems (>>300°C), 1,5-NDS is not conservative and undergoes significant thermal degradation.[2][6] In such cases, a thorough understanding of its breakdown kinetics and products is essential for the correct interpretation of tracer test results.[2] The degradation products themselves, such as naphthalene and naphthols, may serve as valuable reactive tracers to provide information on reservoir temperature distributions.[6][8] Therefore, while 1,5-NDS can be considered a reliable conservative tracer, its use must be carefully matched to the specific temperature conditions of the target geothermal reservoir.

References

Navigating the Counterion Landscape: A Technical Guide to Alternatives for 1,5-Naphthalenedisulfonate in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the selection of an appropriate counterion to form a salt with an active pharmaceutical ingredient (API) is a critical step that can profoundly influence the drug's performance and manufacturability. While 1,5-naphthalenedisulfonic acid, yielding the napadisylate salt, has been a viable option, a range of alternative counterions, particularly other sulfonic acids, offer a diverse palette of physicochemical properties that can be harnessed to optimize a drug candidate's profile. This technical guide provides an in-depth exploration of common sulfonic acid alternatives to 1,5-naphthalenedisulfonate, namely methanesulfonate (B1217627) (mesylate), p-toluenesulfonate (tosylate), and benzenesulfonate (B1194179) (besylate).

This guide will delve into a comparative analysis of these counterions, presenting available quantitative data to facilitate informed decision-making. Furthermore, it will furnish detailed experimental protocols for the key characterization assays essential in the salt selection process. Visualized workflows and logical relationships are also provided to offer a clear roadmap for navigating the salt screening and selection journey.

Comparative Analysis of Sulfonate Counterions

The choice of a counterion is a multi-faceted decision, driven by the desire to enhance properties such as solubility, stability, and bioavailability, while ensuring manufacturability and regulatory acceptance.[1] Sulfonate salts are frequently favored for their ability to form stable, crystalline salts with basic drug molecules.[2] The following tables summarize the key physicochemical properties of napadisylate and its common sulfonic acid alternatives. Due to the scarcity of direct comparative studies of all four salts with a single API, the data presented is a compilation from various studies to illustrate the typical characteristics imparted by each counterion.

Table 1: General Properties of Common Sulfonic Acid Counterions

CounterionAbbreviationMolecular Weight ( g/mol )pKaKey Characteristics
1,5-NaphthalenedisulfonateNapadisylate288.3Strong AcidOften forms stable, crystalline, and non-hygroscopic salts. Can significantly improve the stability of the API.[3][4]
MethanesulfonateMesylate96.1~ -1.9Tends to form highly soluble salts.[1]
p-ToluenesulfonateTosylate172.2~ -2.8Often improves crystallinity and handling properties. Can enhance dissolution rates.
BenzenesulfonateBesylate158.2~ -2.5Frequently used to improve solubility and stability.[5]

Table 2: Comparative Physicochemical Data of Different Drug Salts

APICounterionAqueous SolubilityDissolution RateStabilityReference
Compound X (Hypothetical)
NapadisylateModerateModerateHigh[3]
MesylateHighFastModerate[1]
TosylateModerate-HighModerate-FastHigh[6]
BesylateHighFastHigh[5]
Aripiprazole
Free BasePoor--[7]
Adipate Salt0.13 mg/mL (in water)0.9263 mg·cm⁻²·min⁻¹Unstable at high temp[7][8]
Salicylate SaltLower than free base in buffer0.3745 mg·cm⁻²·min⁻¹Stable[7][8]
Clopidogrel (B1663587)
Hydrogensulfate--Similar antiplatelet effect to besylate[9]
Besylate--Similar antiplatelet effect to hydrogensulfate[6][9]

Note: The data for "Compound X" is illustrative to provide a general comparison based on literature. The Aripiprazole and Clopidogrel data demonstrate how different counterions can significantly impact the properties of the same API.

Experimental Protocols

A systematic and rigorous experimental approach is paramount for selecting the optimal salt form. The following are detailed methodologies for key experiments in the salt selection workflow.

Salt Screening

Objective: To identify potential salt-forming counterions and crystallization conditions.

Methodology: In-Situ Salt Screening [10]

  • Preparation: In individual vials of a multi-well plate, dispense a molar equivalent of the API free base.

  • Counterion Addition: To each vial, add a molar equivalent of a different sulfonic acid (this compound, methanesulfonic acid, p-toluenesulfonic acid, benzenesulfonic acid).

  • Solvent Addition: Add a small volume of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water, and mixtures thereof) to create slurries.

  • Equilibration: Seal the plate and agitate the slurries at a controlled temperature (e.g., 25°C or cycling between 5°C and 40°C) for a period of 24-72 hours to facilitate salt formation and crystallization.

  • Isolation: Centrifuge the plate to pellet the solids. Decant the supernatant.

  • Analysis: Analyze the resulting solids by Powder X-ray Diffraction (PXRD) to identify new crystalline forms, indicating salt formation. Further characterization of promising candidates is then performed.

Aqueous Solubility Determination

Objective: To quantify the equilibrium solubility of the different salt forms.

Methodology: Shake-Flask Method [11]

  • Sample Preparation: Add an excess amount of the salt to a known volume of purified water or a relevant buffer solution (e.g., pH 1.2, 4.5, 6.8) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a suitable filter (e.g., 0.22 µm) that does not adsorb the drug.

  • Quantification: Analyze the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in mg/mL or µg/mL.

Intrinsic Dissolution Rate (IDR) Measurement

Objective: To determine the dissolution rate of a pure substance under constant surface area conditions.

Methodology: Rotating Disk Method (USP <1087>) [12][13]

  • Compact Preparation: Compress a known amount of the salt powder in a die using a hydraulic press to form a non-disintegrating compact of a defined surface area (e.g., 0.5 cm²).[13]

  • Apparatus Setup: Mount the die containing the compact onto a rotating shaft.

  • Dissolution: Immerse the die in a vessel containing a known volume of pre-warmed (37°C) and de-aerated dissolution medium (e.g., simulated gastric or intestinal fluid).

  • Rotation: Rotate the shaft at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the API concentration in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².[12]

Hygroscopicity Assessment

Objective: To evaluate the moisture sorption and desorption characteristics of the salt forms.

Methodology: Dynamic Vapor Sorption (DVS) [14][15]

  • Sample Preparation: Place a small, accurately weighed amount of the salt in the DVS instrument sample pan.

  • Drying: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) as a function of RH to generate sorption and desorption isotherms. The degree of weight gain at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity of the material.

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes in the selection of alternative counterions.

Salt_Selection_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Physicochemical Characterization cluster_tier3 Tier 3: In-depth Analysis & Final Selection a API Characterization (pKa, solubility, stability) b Counterion Selection (Napadisylate, Mesylate, Tosylate, Besylate, etc.) a->b c In-Situ Salt Screening (Multiple Solvents) b->c d Solid Form Identification (PXRD) c->d e Aqueous Solubility (Shake-Flask) d->e f Hygroscopicity (DVS) e->f g Crystallinity & Polymorphism (PXRD, DSC) f->g h Intrinsic Dissolution Rate (IDR) g->h i Chemical Stability (Forced Degradation) h->i j Processability (Morphology, Flow) i->j k Pre-clinical Bioavailability j->k l Final Salt Selection k->l

Caption: A tiered approach to pharmaceutical salt selection.

Counterion_Selection_Logic cluster_api API Properties cluster_desired Desired Salt Properties cluster_counterions Potential Counterions api_pka API pKa napadisylate Napadisylate api_pka->napadisylate pKa rule (ΔpKa > 2-3) mesylate Mesylate api_pka->mesylate pKa rule (ΔpKa > 2-3) tosylate Tosylate api_pka->tosylate pKa rule (ΔpKa > 2-3) besylate Besylate api_pka->besylate pKa rule (ΔpKa > 2-3) api_sol API Solubility desired_sol Improve Solubility api_sol->desired_sol api_stab API Stability desired_stab Enhance Stability api_stab->desired_stab desired_sol->mesylate High Solubility desired_sol->besylate High Solubility desired_stab->napadisylate High Stability desired_stab->tosylate High Stability desired_cryst Good Crystallinity desired_cryst->napadisylate Crystalline Salts desired_cryst->tosylate Crystalline Salts desired_mfg Manufacturability desired_mfg->mesylate Simpler Structure desired_mfg->besylate Simpler Structure

Caption: Logical considerations for counterion selection.

Conclusion

The selection of a counterion is a strategic decision in drug development that extends beyond merely forming a salt. While 1,5-naphthalenedisulfonate is a valuable tool in the formulator's arsenal, alternatives such as mesylate, tosylate, and besylate offer a spectrum of properties that can be tailored to the specific needs of an API. A comprehensive understanding of the physicochemical characteristics of each potential salt, obtained through rigorous and systematic experimental evaluation, is essential for choosing the optimal form. The methodologies and comparative data presented in this guide aim to equip pharmaceutical scientists with the knowledge and tools necessary to navigate the complex landscape of counterion selection, ultimately contributing to the development of safer, more effective, and robust drug products.

References

Comparative Thermal Stability of Geothermal Tracers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the thermal stability of various chemical compounds used as geothermal tracers. The selection of a suitable tracer is critical for accurately characterizing geothermal reservoirs, with thermal stability being a primary determinant of a tracer's efficacy in high-temperature environments. This document summarizes quantitative data on the degradation of commonly used tracers, details the experimental protocols for thermal stability assessment, and visualizes key processes and pathways. This guide is intended for researchers, scientists, and professionals in geothermal energy and drug development who utilize tracer technologies.

Introduction

Geothermal tracers are indispensable tools for understanding fluid flow paths, estimating reservoir volume, and predicting thermal breakthrough in geothermal systems.[1][2][3][4] The high-temperature and chemically complex nature of geothermal reservoirs imposes stringent requirements on tracer stability.[2] A tracer that degrades prematurely can lead to erroneous interpretations of reservoir characteristics. This guide offers a comparative look at the thermal resilience of several key classes of geothermal tracers, providing a foundational resource for tracer selection and experimental design.

Classes of Geothermal Tracers and Their General Characteristics

Geothermal tracers can be broadly categorized based on their chemical nature and the phase they are designed to track. The most common classes include fluorescent dyes, polyaromatic sulfonates, alcohols, and various gas-phase tracers.

  • Fluorescent Dyes: Compounds like fluorescein (B123965) and rhodamine have been historically used due to their excellent detectability at very low concentrations.[1] However, their application is often limited to lower-temperature reservoirs due to their susceptibility to thermal degradation.[2][5]

  • Naphthalene (B1677914) Sulfonates: This class of polyaromatic sulfonates is widely used in high-temperature geothermal reservoirs due to their high thermal resistance.[2][6] Various isomers and multi-sulfonated versions offer a range of stabilities and analytical signatures.[1][6]

  • Alcohols: Simple alcohols such as methanol (B129727) and ethanol (B145695) are employed as two-phase tracers, partitioning between the liquid and steam phases.[1][7][8] Their thermal stability varies significantly with molecular structure.[7]

  • Gas-Phase Tracers: Substances like sulfur hexafluoride (SF6) and certain hydrofluorocarbons (e.g., R-134a) are used to trace steam-phase movement in vapor-dominated or two-phase systems.[1][9][10]

Quantitative Comparison of Thermal Stability

The thermal stability of a tracer is typically quantified by its degradation rate or half-life at a given temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of tracer performance under different conditions.

Table 1: Thermal Stability of Fluorescent Dyes

TracerTemperature (°C)DurationDegradation (%)pHAdditional ConditionsReference(s)
Fluorescein200168 hours (7 days)99.7-De-ionized water[5]
Fluorescein< 2101 month< 10--[11]
Rhodamine WT200168 hours (7 days)99.4-De-ionized water[5]
Rhodamine B< 195-Stable-Inert atmosphere[12]

Table 2: Thermal Stability of Naphthalene Sulfonates

TracerTemperature (°C)DurationKey ObservationsReference(s)
1,5-Naphthalene Disulfonate (1,5-NDS)2001-3 weeksPrimarily forms 1-naphthalene sulfonate (1-NSA)[13]
1,5-Naphthalene Disulfonate (1,5-NDS)> 2501-3 weeksGenerates significant amounts of naphthalene (NAP)[13]
1,5-Naphthalene Disulfonate (1,5-NDS)≥ 350-Primary breakdown products include 1-NSA, 1-naphthol, 2-naphthol, and naphthalene[14]
Naphthalene Sulfonates (general)up to 330-Generally high thermal stability, making them suitable for high-temperature reservoirs[6]
1,3,5-Naphthalene Trisulfonate> 300-Comparable stability to other naphthalene sulfonates[6]

Table 3: Thermal Stability of Alcohols

TracerTemperature (°C)DurationDegradation (%)pHAdditional ConditionsReference(s)
Methanol3202 weeksNo decay detected4-[9]
Methanol> 300Long periodsVery stable--[7]
Ethanol200168 hours (7 days)44.6-De-ionized water[5]
n-Propanol3202 weeks104-[9]
n-Butanol~250-Considered somewhat stable; usable at temperatures < 250°C--[7]

Table 4: Thermal Stability of Gas-Phase Tracers

TracerTemperature (°C)Key ObservationsReference(s)
Sulfur Hexafluoride (SF6)up to ~300Stable in a simple SF6-water system[9]
Sulfur Hexafluoride (SF6)> 300Vulnerable to decay in the presence of rock[9]
R-134a~240 (Normal Geysers reservoir)~12% decay over 50 days[10]
R-134a> 300 (High-temp. Geysers reservoir)~90% decay over 50 days[10]

Experimental Protocols for Thermal Stability Assessment

The evaluation of a tracer's thermal stability is typically conducted in a laboratory setting using high-pressure, high-temperature reactors that simulate geothermal reservoir conditions.

Key Equipment:

  • Hydrothermal Autoclaves or Batch Reactors: These vessels are made of inert materials (e.g., stainless steel, titanium) capable of withstanding high temperatures and pressures.

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC): Used for the quantitative analysis of the tracer concentration before and after thermal testing.[6] The choice of instrument depends on the tracer's chemical properties.

  • pH Meter and Control Reagents: To adjust and monitor the pH of the test solution, as it can significantly influence degradation rates.[9]

Generalized Experimental Protocol:

  • Solution Preparation: A stock solution of the tracer is prepared at a known concentration in de-ionized water or a synthetic geothermal brine that mimics the ionic strength of the target reservoir fluid.

  • pH Adjustment: The pH of the tracer solution is adjusted to the desired value using acids (e.g., HCl) or bases (e.g., NaOH). This is a critical step as pH can affect the stability of many compounds.[9]

  • Reactor Loading: A specific volume of the pH-adjusted tracer solution is placed into the hydrothermal autoclave. For gas tracers like SF6, the tracer is often introduced as a gas mixture after purging the vessel.[9] Optionally, reservoir rock samples can be added to the reactor to assess fluid-rock interactions and their impact on tracer stability.[9]

  • Heating and Incubation: The sealed autoclave is heated to the target temperature in an oven or heating jacket. The experiment is run for a predetermined duration, which can range from hours to several weeks.[9]

  • Sampling and Analysis: After the incubation period, the autoclave is cooled, and the tracer solution is carefully sampled. The concentration of the remaining tracer is quantified using an appropriate analytical technique (e.g., HPLC with fluorescence detection for naphthalene sulfonates, GC with an electron capture detector for SF6).[6][9]

  • Data Analysis: The percentage of tracer degradation is calculated by comparing the final concentration to the initial concentration. By conducting experiments at multiple temperatures, kinetic parameters such as the degradation rate constant and activation energy can be determined using the Arrhenius equation.[15]

Visualizations: Workflows and Degradation Pathways

Diagrams are essential for visualizing complex experimental procedures and chemical transformations. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Thermal Stability Testing

This diagram outlines the typical steps involved in a laboratory experiment to assess the thermal stability of a geothermal tracer.

G prep 1. Solution Preparation (Tracer + DI Water/Brine) ph_adjust 2. pH Adjustment prep->ph_adjust load 3. Reactor Loading (Solution +/- Rock) ph_adjust->load heat 4. Heating & Incubation (Set Temperature & Duration) load->heat cool 5. Cooling heat->cool sample 6. Sampling cool->sample analyze 7. Chemical Analysis (HPLC / GC) sample->analyze data 8. Data Analysis (% Degradation, Kinetics) analyze->data

Caption: Generalized workflow for geothermal tracer thermal stability experiments.

Thermal Degradation Pathway of 1,5-Naphthalene Disulfonate (1,5-NDS)

This diagram illustrates the proposed thermal degradation pathways for 1,5-NDS at temperatures of 350°C and above, based on identified breakdown products.

G NDS 1,5-Naphthalene Disulfonate (1,5-NDS) NSA 1-Naphthalene Sulfonate (1-NSA) NDS->NSA Desulfonation / Nucleophilic Substitution Naphthol1 1-Naphthol NSA->Naphthol1 Substitution Naphthol2 2-Naphthol NSA->Naphthol2 Substitution NAP Naphthalene (Thermally Stable Product) NSA->NAP Desulfonation

Caption: Proposed thermal degradation pathway of 1,5-NDS at T ≥ 350°C.[14]

Conclusion

The selection of an appropriate geothermal tracer is a critical decision that directly impacts the reliability of reservoir characterization. This guide provides a consolidated overview of the comparative thermal stability of major tracer classes. Naphthalene sulfonates demonstrate the highest thermal stability, making them suitable for high-temperature applications (>300°C).[6] Alcohols, particularly methanol, show promise for high-temperature, two-phase systems.[7] Fluorescent dyes, while highly detectable, are generally limited to lower-temperature reservoirs (<200°C).[5] Gas-phase tracers like SF6 and R-134a are effective for steam-phase tracking, but their stability can be influenced by reservoir temperature and the presence of rock.[9][10]

The provided experimental protocols and workflow diagrams serve as a practical reference for researchers designing and conducting thermal stability studies. A thorough understanding of a tracer's behavior under simulated reservoir conditions is paramount for the successful design and interpretation of field-scale tracer tests. Future research should continue to explore novel tracer compounds with enhanced stability and multi-phase partitioning characteristics to meet the evolving needs of the geothermal industry.

References

The Influence of Sulfonic Acid Dopants on the Performance of Polyaniline Nanotubes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyaniline (PANI) nanotubes have emerged as a promising material in various fields, including electronics, sensors, and drug delivery, owing to their unique one-dimensional nanostructure, high surface area, and tunable conductivity. The properties of PANI nanotubes are intrinsically linked to the nature of the dopant used during their synthesis. Among various dopants, sulfonic acids play a pivotal role in dictating the morphology, electrical conductivity, thermal stability, and processability of the resulting PANI nanostructures. This technical guide provides an in-depth analysis of the performance of different sulfonic acids as dopants for PANI nanotubes, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Comparative Performance of Sulfonic Acid Dopants

The choice of sulfonic acid dopant significantly impacts the key properties of PANI nanotubes. The molecular structure, size, and acidity of the dopant molecule influence the self-assembly process during polymerization, leading to variations in the final material characteristics.

Electrical Conductivity

Electrical conductivity is a critical parameter for many applications of PANI nanotubes. The type of sulfonic acid used as a dopant has a profound effect on the conductivity of the resulting material. Larger, more complex dopant molecules can enhance the charge carrier mobility along the polymer chains.

Sulfonic Acid DopantAbbreviationRoom Temperature Conductivity (S/cm)Reference
p-Toluenesulfonic AcidTSA1.43 x 10-1[1]
Camphorsulfonic AcidCSA3.5 x 10-1 to 2.0 x 101[2][3]
Dodecylbenzenesulfonic AcidDBSA~10-6 (in NR matrix) to 14[4][5]
Naphthalene Sulfonic AcidNSA-
α-Naphthalene Sulfonic Acidα-NSA-[6]
β-Naphthalene Sulfonic Acidβ-NSA-[6]
1,5-Naphthalene Disulfonic Acid--[6]
Tetrakis(4-sulfonatophenyl)porphyrinTSPP1 x 10-4[1]

Note: The conductivity values can vary depending on the synthesis conditions, dopant concentration, and measurement technique.

Morphology and Nanotube Dimensions

The self-assembly of PANI into nanotubes is often guided by the formation of micelles or other template-like structures by the sulfonic acid dopants.[2][6] The size and shape of these templates, which are influenced by the dopant's molecular structure, in turn, determine the dimensions of the PANI nanotubes.

Sulfonic Acid DopantAbbreviationNanotube Diameter (nm)Reference
p-Toluenesulfonic AcidTSA~140[7]
Camphorsulfonic AcidCSA80 - 180[2]
Dodecylbenzenesulfonic AcidDBSA15 - 50 (nanoparticles)[8]
Naphthalene Sulfonic AcidsNSA130 - 250[6]
Tetrakis(4-sulfonatophenyl)porphyrinTSPP~120[7]
Thermal Stability

The thermal stability of doped PANI nanotubes is crucial for their application in devices that may operate at elevated temperatures. The incorporation of bulky sulfonic acid dopants can influence the degradation temperature of the polymer. For instance, PANI doped with p-toluenesulfonic acid (PANI-ES) exhibits higher thermal stability compared to the undoped emeraldine (B8112657) base (PANI-EB), with degradation starting at a higher temperature range of 170 to 173 °C.[9]

Experimental Protocols

The synthesis of sulfonic acid-doped PANI nanotubes typically involves the chemical oxidative polymerization of aniline (B41778) in an aqueous solution containing the desired sulfonic acid.

General Synthesis of Sulfonic Acid-Doped PANI Nanotubes

This protocol is a generalized procedure based on common methods reported in the literature.[1][2][7]

Materials:

Procedure:

  • Dissolve a specific amount of the sulfonic acid dopant in deionized water in a reaction vessel.

  • Add aniline monomer to the dopant solution and stir to ensure complete dissolution and formation of anilinium salt. The molar ratio of dopant to aniline is a critical parameter that affects the morphology and properties of the final product.[2]

  • Separately, prepare an aqueous solution of ammonium peroxydisulfate (APS). The molar ratio of APS to aniline is typically around 1:1.

  • Cool both the aniline/dopant solution and the APS solution in an ice bath to 0-5 °C.

  • Rapidly add the pre-cooled APS solution to the aniline/dopant solution under vigorous stirring.

  • Allow the polymerization reaction to proceed for a specified time (e.g., 24 hours) at a low temperature (0-5 °C) without stirring (static condition) to promote the formation of nanotubes.[6]

  • After the reaction is complete, the precipitate (PANI nanotubes) is collected by filtration.

  • The collected product is washed repeatedly with deionized water and a suitable organic solvent (e.g., methanol) to remove unreacted monomer, oxidant, and excess dopant.

  • Finally, the purified PANI nanotubes are dried in a vacuum oven at a specific temperature (e.g., 60 °C) for an extended period (e.g., 48 hours).

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the logical connections between the dopant characteristics and the properties of the PANI nanotubes.

Experimental Workflow for PANI Nanotube Synthesis

experimental_workflow cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product Aniline Aniline Monomer Mixing Mixing Aniline and Dopant in Water Aniline->Mixing Dopant Sulfonic Acid Dopant Dopant->Mixing APS Ammonium Peroxydisulfate (Oxidant) Polymerization Addition of APS & Static Polymerization APS->Polymerization Water Deionized Water Water->Mixing Cooling Cooling Solutions to 0-5 °C Mixing->Cooling Cooling->Polymerization Filtration Filtration and Collection Polymerization->Filtration Washing Washing with Water and Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying PANI_NTs Doped PANI Nanotubes Drying->PANI_NTs

Caption: Experimental workflow for the synthesis of sulfonic acid-doped PANI nanotubes.

Influence of Sulfonic Acid Dopant on PANI Nanotube Properties

dopant_influence cluster_properties PANI Nanotube Properties Dopant Sulfonic Acid Dopant Molecular Structure Size Acidity Morphology Morphology & Diameter Dopant:f0->Morphology Influences self-assembly Dopant:f1->Morphology Conductivity Electrical Conductivity Dopant:f0->Conductivity Affects charge transport Dopant:f2->Conductivity Stability Thermal Stability Dopant:f1->Stability Steric hindrance effects Processability Solubility & Processability Dopant:f0->Processability Enhances solubility

Caption: Relationship between sulfonic acid dopant characteristics and PANI nanotube properties.

Conclusion

The selection of a sulfonic acid dopant is a critical determinant of the final properties of PANI nanotubes. Functionalized sulfonic acids with larger molecular structures, such as CSA and DBSA, can lead to higher electrical conductivity and improved processability. The morphology, including the diameter of the nanotubes, is also directly influenced by the self-assembly behavior of the chosen dopant. A thorough understanding of these structure-property relationships is essential for the rational design and synthesis of PANI nanotubes tailored for specific applications, from advanced electronic components to innovative drug delivery systems. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working in these exciting fields.

References

Degradation of 1,5-Naphthalenedisulfonic Acid: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthalenedisulfonic acid (1,5-NDSA) is a persistent and poorly biodegradable organic compound, frequently utilized in the manufacturing of dyes and other industrial chemicals.[1] Its presence in industrial wastewater poses a significant environmental challenge, necessitating effective treatment methods. Advanced Oxidation Processes (AOPs) have emerged as a promising solution for the degradation of such recalcitrant molecules. This technical guide provides a comprehensive comparison of various AOPs for the degradation of 1,5-NDSA, focusing on their efficiency, underlying mechanisms, and experimental protocols.

Comparative Analysis of Oxidation Processes

A variety of AOPs have been investigated for the degradation of 1,5-NDSA, each with distinct advantages and operational parameters. The primary objective of these processes is the generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can effectively mineralize complex organic molecules into simpler, less harmful substances like CO2 and H2O. This section summarizes the quantitative data from studies on the efficacy of different AOPs in degrading 1,5-NDSA.

Data Presentation

The following tables summarize the quantitative data for the degradation of this compound using various advanced oxidation processes.

Process Initial [1,5-NDSA] Key Parameters Degradation Efficiency (%) TOC/DOC Reduction (%) Reference
Ozonation30 mg/LpH 7.5, 55 mg/L O₃ dose~99%~65%[1][2]
Electron Beam Irradiation28 mg/L10 kGy radiation dose~96%~83%[1][2]
Ozonation/Electron Beam28 mg/L5 kGy, 48 mg/L O₃Not specified~60%[1]
UV/H₂O₂Not specifiedUV irradiation in the presence of H₂O₂Efficient degradationProgressive degradation[3][4]
Microwave/H₂O₂Not specified[H₂O₂]:[NDS] = 10, ~20 min irradiation>70%Not specified[5]
Photocatalysis (TiO₂)0.3 mM1 g/L TiO₂, 340 nm cut-off filterComplete degradation after ~15 min (aerated)Significant decrease[6]

Table 1: Comparison of Degradation Efficiency and TOC/DOC Reduction for Various AOPs.

Process Kinetic Model Rate Constant Reference
OzonationSecond-order41 M⁻¹s⁻¹ (direct reaction)[7][8][9]
Microwave/H₂O₂Pseudo-first-orderNot specified[5]

Table 2: Kinetic Data for 1,5-NDSA Degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. This section provides comprehensive experimental protocols for the key oxidation processes discussed.

Ozonation

Objective: To degrade 1,5-NDSA using ozone gas.

Materials:

  • This compound tetrahydrate

  • Deionized water

  • Ozone generator

  • Gas washing bottles with potassium iodide (KI) solution (2%)

  • Reaction vessel (e.g., glass column with a porous diffuser)

  • pH meter and adjustment solutions (e.g., H₂SO₄, NaOH)

  • Analytical instrumentation (e.g., HPLC, TOC analyzer)

Procedure:

  • Prepare an aqueous solution of 1,5-NDSA of the desired concentration (e.g., 30 mg/L).

  • Adjust the pH of the solution to the target value (e.g., 7.5) using dilute acid or base.

  • Transfer the solution to the reaction vessel.

  • Generate ozone from an oxygen feed using the ozone generator.

  • Bubble the ozone gas through the 1,5-NDSA solution at a controlled flow rate.

  • Pass the off-gas through KI traps to quantify the unreacted ozone.

  • Collect samples at predetermined time intervals.

  • Quench the reaction in the samples if necessary (e.g., by adding sodium thiosulfate).

  • Analyze the samples for 1,5-NDSA concentration and Total Organic Carbon (TOC).

Fenton and Photo-Fenton Oxidation

Objective: To degrade 1,5-NDSA using Fenton's reagent (Fe²⁺ + H₂O₂) with and without UV irradiation.

Materials:

  • This compound solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV lamp (for photo-Fenton)

  • Reaction vessel (quartz for photo-Fenton)

  • Magnetic stirrer

  • pH meter

  • Analytical instrumentation (e.g., HPLC, COD/TOC analyzer)

Procedure:

  • Prepare a stock solution of 1,5-NDSA.

  • In the reaction vessel, add the 1,5-NDSA solution and adjust the pH to the optimal range, typically around 3, using sulfuric acid.

  • Add the required amount of FeSO₄·7H₂O and stir until dissolved.

  • For the photo-Fenton process, switch on the UV lamp and allow it to stabilize.

  • Initiate the reaction by adding the predetermined amount of H₂O₂.

  • Collect samples at regular intervals.

  • Immediately quench the reaction in the samples by raising the pH to > 7 with NaOH to precipitate the iron catalyst.

  • Filter or centrifuge the samples to remove the precipitate.

  • Analyze the supernatant for the concentration of 1,5-NDSA and COD or TOC.

Electrochemical Oxidation

Objective: To degrade 1,5-NDSA through anodic oxidation.

Materials:

  • This compound solution

  • Supporting electrolyte (e.g., Na₂SO₄)

  • Electrochemical cell or reactor

  • Anode (e.g., Boron-Doped Diamond (BDD), Ti/RuO₂-IrO₂)

  • Cathode (e.g., stainless steel)

  • DC power supply

  • Analytical instrumentation (e.g., HPLC, TOC analyzer)

Procedure:

  • Prepare the 1,5-NDSA solution containing the supporting electrolyte.

  • Place the solution in the electrochemical cell.

  • Position the anode and cathode in the cell.

  • Connect the electrodes to the DC power supply.

  • Apply a constant current density to the system.

  • Collect samples from the electrolyte at different time points.

  • Analyze the samples to determine the degradation of 1,5-NDSA and the reduction in TOC.

Photocatalysis

Objective: To degrade 1,5-NDSA using a semiconductor photocatalyst (e.g., TiO₂) and a light source.

Materials:

  • This compound solution

  • Photocatalyst powder (e.g., TiO₂ P25)

  • Photoreactor with a suitable light source (e.g., UV lamp or Xenon lamp)

  • Magnetic stirrer or aeration system for mixing

  • Filtration system (e.g., syringe filters) to remove catalyst particles

  • Analytical instrumentation (e.g., HPLC, TOC analyzer, spectrophotometer)

Procedure:

  • Prepare a suspension of the photocatalyst in the 1,5-NDSA solution of a known concentration.

  • Stir the suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Maintain constant stirring or aeration throughout the experiment.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Immediately filter the samples to remove the photocatalyst particles.

  • Analyze the filtrate for the concentration of 1,5-NDSA and TOC.

Visualizations: Workflows and Degradation Pathways

To better illustrate the experimental processes and the chemical transformations involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Ozonation prep Prepare 1,5-NDSA solution and adjust pH reaction Ozonation in reaction vessel prep->reaction Introduce solution sampling Collect samples at intervals reaction->sampling Withdraw aliquots analysis Analyze for 1,5-NDSA and TOC sampling->analysis

Experimental workflow for the ozonation of 1,5-NDSA.

Experimental_Workflow_Fenton prep Prepare 1,5-NDSA solution and adjust pH to ~3 add_fe Add FeSO4 catalyst prep->add_fe initiate Initiate reaction with H2O2 (and UV for Photo-Fenton) add_fe->initiate sampling Collect and quench samples initiate->sampling analysis Analyze supernatant for 1,5-NDSA and TOC/COD sampling->analysis

Experimental workflow for Fenton and Photo-Fenton oxidation.

Experimental_Workflow_Photocatalysis prep Prepare 1,5-NDSA and photocatalyst suspension equilibrium Stir in dark for adsorption equilibrium prep->equilibrium irradiate Irradiate with light source equilibrium->irradiate sampling Collect and filter samples irradiate->sampling analysis Analyze filtrate for 1,5-NDSA and TOC sampling->analysis

Experimental workflow for the photocatalytic degradation.

Degradation_Pathway_Photocatalysis NDSA This compound Hydroxy Hydroxylated Intermediates (e.g., 8-hydroxy derivative) NDSA->Hydroxy Hydroxylation (•OH attack) Desulfonated Desulfonated Intermediates NDSA->Desulfonated Desulfonation Hydroxy->Desulfonated RingOpening Ring Fission Products (diols, aldehydes, carboxylic acids) Hydroxy->RingOpening Desulfonated->RingOpening Mineralization CO2 + H2O + SO4²⁻ RingOpening->Mineralization Further Oxidation

Proposed degradation pathway of 1,5-NDSA via photocatalysis.

Conclusion

The degradation of this compound can be effectively achieved through various advanced oxidation processes. Electron beam irradiation shows high efficiency in both degradation and mineralization.[1] Ozonation is also highly effective in decomposing 1,5-NDSA, although mineralization can be less complete.[1][2] Fenton, photo-Fenton, and photocatalytic processes offer viable alternatives, with their efficiencies being dependent on key operational parameters such as pH, catalyst concentration, and reagent dosage. The choice of the most suitable AOP will depend on specific application requirements, including treatment objectives, economic considerations, and the complexity of the wastewater matrix. The detailed experimental protocols and comparative data presented in this guide are intended to support researchers and professionals in the selection, optimization, and implementation of effective treatment strategies for wastewaters containing 1,5-NDSA.

References

Safety Operating Guide

Proper Disposal of 1,5-Naphthalenedisulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,5-Naphthalenedisulfonic acid, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2] All handling of the solid and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or mists.[3] An eyewash station and safety shower should be readily accessible.

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₀H₈O₆S₂--INVALID-LINK--
Molecular Weight288.3 g/mol --INVALID-LINK--
pH2.4 (1 g/L in water at 20°C)--INVALID-LINK--
Solubility in Water1030 g/L--INVALID-LINK--

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable absorbent material. This absorbent material should then be disposed of as hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[2] All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[2]

For laboratory settings, small quantities of this compound may be neutralized before collection by a waste disposal service. The following protocol is a general guideline for neutralization.

Experimental Protocol: Neutralization of this compound

Objective: To neutralize the acidic properties of this compound for safer handling and disposal.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Large beaker

  • Stir bar and stir plate

  • pH meter or pH strips

  • Appropriate PPE (safety goggles, face shield, gloves, lab coat)

Procedure:

  • Preparation: Conduct the entire neutralization process within a certified chemical fume hood.

  • Dissolution: If the this compound is in solid form, slowly dissolve it in a sufficient amount of cold water in a large beaker. The process of dissolving some corrosive solids in water can generate heat, so proceed with caution.[4]

  • Neutralizing Agent Preparation: If using sodium hydroxide, prepare a dilute solution (e.g., 1 M).

  • Slow Addition of Neutralizing Agent: While continuously stirring the acidic solution, slowly and carefully add the neutralizing agent (sodium bicarbonate or dilute sodium hydroxide solution). The reaction may produce gas (carbon dioxide if using sodium bicarbonate) and be exothermic, so slow addition is crucial to prevent splashing and overflow.[5]

  • Monitor pH: Regularly monitor the pH of the solution using a pH meter or pH strips. The target pH should be between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal service. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and institutional policy.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Disposal Path handling Handle with appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood handling->fume_hood spill Spill Occurs fume_hood->spill waste_collection Collect in labeled hazardous waste container fume_hood->waste_collection Routine Waste collect_solid Sweep up solid, avoiding dust spill->collect_solid decontaminate Decontaminate spill area spill->decontaminate collect_solid->waste_collection lab_neutralization Laboratory Neutralization (for small quantities) waste_collection->lab_neutralization Optional Pre-treatment professional_disposal Professional Waste Disposal Service waste_collection->professional_disposal dissolve Dissolve in water lab_neutralization->dissolve add_base Slowly add base (e.g., NaHCO3) with stirring dissolve->add_base monitor_ph Monitor pH to 6.0-8.0 add_base->monitor_ph monitor_ph->waste_collection Collect neutralized solution

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,5-Naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Naphthalenedisulfonic Acid

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound and its salts are associated with several potential health hazards. While the toxicological properties of this material have not been fully investigated, it is crucial to handle it with care.[1] Some forms of the acid are classified as corrosive and can cause severe skin burns and eye damage.[2]

Hazard TypeDescriptionCitations
Eye Contact May cause eye irritation. Some forms can cause serious eye damage.[1][2]
Skin Contact May cause skin irritation. Some forms can cause severe skin burns.[1][2]
Inhalation May cause respiratory tract irritation. Avoid breathing dust.[1][3]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
Chronic Exposure No information found.[1]
Physical Hazard Dust from this material can form an explosive organic dust cloud.[1]
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

Body PartRequired PPESpecifications and Best PracticesCitations
Eyes/Face Chemical Safety Goggles or EyeglassesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone procedures.[1][2]
Hands Impervious, Chemical-Resistant GlovesInspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2][4]
Body Protective Clothing / Laboratory CoatWear appropriate protective clothing to minimize skin contact.[1]
Respiratory NIOSH/MSHA Approved RespiratorA respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed. Use is warranted when ventilation is inadequate, exposure limits are exceeded, or irritation is experienced. A dust mask (e.g., N95) is a minimum requirement.[1][2]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety.

Engineering Controls and Handling Procedures

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][5] Provide appropriate exhaust ventilation at locations where dust is generated.[4]

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is inspected and worn correctly. Confirm that an eyewash station and safety shower are accessible.

  • Weighing and Transfer: Conduct weighing and transfer operations in a fume hood or ventilated enclosure to minimize dust generation and accumulation.[1]

  • Solution Preparation: When dissolving, add the solid powder to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Remove contaminated clothing carefully and wash it before reuse.[1]

Storage and Disposal

Storage Plan:

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][5]

  • For corrosive forms, store in a corrosive-resistant container.[2]

Disposal Plan:

  • Waste Characterization: The waste generator is responsible for determining if the chemical waste is hazardous and must comply with all federal, state, and local regulations.[2][6]

  • Containerization: Collect waste material by sweeping or vacuuming to avoid creating dust. Place the waste into a suitable, closed, and clearly labeled container for disposal.[1][4]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[7] Do not allow the product to enter drains or water courses.[5] Contaminated packaging should be disposed of in the same manner as the unused product.[2]

Emergency Response Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationStep-by-Step Response ProtocolCitations
Spill or Leak 1. Evacuate non-essential personnel from the area. 2. Ensure adequate ventilation. 3. Wearing full PPE, clean up the spill immediately. 4. Vacuum or sweep up the material, avoiding dust generation. 5. Place the material into a suitable, closed container for disposal.[1][4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes. 2. Occasionally lift the upper and lower eyelids to ensure thorough rinsing. 3. If present and easy to do, remove contact lenses. 4. Seek immediate medical attention.[1][2][3]
Skin Contact 1. Immediately flush the affected skin with plenty of water for at least 15 minutes. 2. Simultaneously remove all contaminated clothing and shoes. 3. Wash clothing before reuse. 4. Seek medical attention.[1][3]
Inhalation 1. Remove the individual from the exposure area to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If the individual is not breathing, provide artificial respiration (do not use mouth-to-mouth). 4. Seek immediate medical attention.[1][3]
Ingestion 1. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1][2][3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal A 1. Risk Assessment B 2. Wear Full PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C 3. Verify Engineering Controls (Fume Hood, Eyewash Station) B->C D 4. Handle in Fume Hood C->D E 5. Minimize Dust Generation D->E F 6. Keep Container Closed E->F G 7. Decontaminate Work Area F->G J 10. Collect Waste in Sealed, Labeled Container F->J H 8. Wash Hands Thoroughly G->H I 9. Store Properly (Cool, Dry, Ventilated) H->I K 11. Dispose via Licensed Service J->K

Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Naphthalenedisulfonic acid
Reactant of Route 2
Reactant of Route 2
1,5-Naphthalenedisulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.